4-(Trifluoromethyl)pyridine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYVNMXPYWIJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191398 | |
| Record name | Pyridine, 4-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3796-24-5 | |
| Record name | 4-(Trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine (CAS: 3796-24-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-(Trifluoromethyl)pyridine. The information is curated for professionals in research and development, with a focus on quantitative data, experimental protocols, and logical workflows.
Core Physicochemical Properties
This compound is a colorless to pale yellow liquid known for its unique chemical characteristics imparted by the trifluoromethyl group.[1] This electron-withdrawing group significantly influences the compound's reactivity and physical properties, making it a valuable building block in various chemical syntheses.[1]
| Property | Value | Reference |
| CAS Number | 3796-24-5 | [2][3] |
| Molecular Formula | C₆H₄F₃N | [2][3][4] |
| Molecular Weight | 147.10 g/mol | [3][5] |
| Boiling Point | 110 °C (lit.) | [6][7] |
| Density | 1.27 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index | n20/D 1.417 (lit.) | [3][6][7] |
| Flash Point | 20 °C (68 °F) - closed cup |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data | Reference |
| ¹H NMR | (See original source for detailed spectrum) | [8] |
| GC-MS | (See original source for detailed spectrum) | [2] |
| FT-IR and FT-Raman | (Detailed analysis available for 2-chloro-4-(trifluoromethyl)pyridine) | [9] |
| Ionization Energy | 10.1 eV (Vertical) | [5] |
| Proton Affinity | 893.9 kJ/mol | [5] |
| Gas Basicity | 862.0 kJ/mol | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. Historically, harsh conditions were often required, such as the reaction of isonicotinic acid with SF₄ at 150 °C or the reaction of 4-methylpyridine (B42270) with chlorine and hydrogen fluoride (B91410) at 300-400 °C.[10] These methods often resulted in multiple by-products and difficult purification.[10]
More contemporary and efficient methods have since been developed. One such approach involves the trifluoromethylation of 4-iodopyridine.[6][7] Another patented method utilizes 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone as a building block, which reacts with a metal reagent of 2-halogenoalkyl nitrile.[10] This process is noted for its moderate reaction conditions and high selectivity.[10]
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of trifluoromethylpyridines, highlighting key stages from starting materials to the final product.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Development and Agrochemicals
The incorporation of a trifluoromethyl group into a pyridine (B92270) ring offers significant advantages in medicinal and agricultural chemistry.[11] This substitution can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[11][12] Consequently, this compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[1][4]
Key Therapeutic and Agricultural Areas:
-
Pharmaceuticals: It is a building block for various drugs, including antiviral and antitumor agents.[4][12] Derivatives have also been explored for their antibacterial properties.[11]
-
Agrochemicals: Trifluoromethylpyridine derivatives are integral to the development of modern pesticides. In fact, over half of the pesticides introduced in the last two decades contain fluorine.[13][14]
The following diagram illustrates the central role of this compound as a building block in these fields.
Caption: Applications of this compound in various industries.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[2] It is also known to cause skin, eye, and respiratory irritation.[2][4]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[15][16] Keep away from heat, sparks, and open flames.[15][17] Take measures to prevent the buildup of electrostatic charge.[15][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and clothing.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15][17]
The logical flow for safe handling and response is outlined below.
Caption: Protocol for safe handling and emergency response.
References
- 1. CAS 3796-24-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Pyridine, 4-trifluoromethyl- [webbook.nist.gov]
- 6. 3796-24-5 | CAS DataBase [m.chemicalbook.com]
- 7. This compound | 3796-24-5 [chemicalbook.com]
- 8. This compound(3796-24-5) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. chemicalbook.com [chemicalbook.com]
Spectroscopic Profile of 4-(Trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-(Trifluoromethyl)pyridine, a crucial building block in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the protons on the pyridine (B92270) ring.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2, H-6 | 8.60 | Doublet (d) | 5.1 |
| H-3, H-5 | 7.46 | Doublet (d) | 5.1 |
Note: Data acquired in CDCl₃ at 400 MHz.[1]
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The trifluoromethyl group significantly influences the chemical shifts of the adjacent carbons.
| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| C-2, C-6 | 151.7 | Singlet (s) | - |
| C-3, C-5 | 121.0 | Quartet (q) | 2.7 |
| C-4 | 152.3 | Quartet (q) | 35.4 |
| CF₃ | 120.9 | Quartet (q) | 275.8 |
Note: Data acquired in CDCl₃ at 101 MHz.[1]
¹⁹F NMR Data
The ¹⁹F NMR spectrum shows a single sharp peak, characteristic of the trifluoromethyl group.
| Fluorine | Chemical Shift (δ) ppm | Multiplicity |
| -CF₃ | -62.4 | Singlet (s) |
Note: Data acquired in CDCl₃ at 376 MHz, referenced to CFCl₃.[1]
Infrared (IR) Spectroscopy
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C=N stretching (pyridine ring) | 1600 - 1550 |
| C=C stretching (pyridine ring) | 1500 - 1400 |
| C-F stretching (CF₃) | 1350 - 1100 (strong, multiple bands) |
| C-H bending (out-of-plane) | 900 - 700 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Molecular Ion
The electron ionization (EI) mass spectrum shows a clear molecular ion peak corresponding to the molecular weight of the compound.[3]
| Ion | m/z |
| [M]⁺ | 147.1 |
Fragmentation Pattern
A detailed experimental mass spectrum with a full fragmentation pattern for this compound is not available in the searched results. However, based on the structure, likely fragmentation pathways would involve the loss of the trifluoromethyl radical (•CF₃) and subsequent fragmentation of the pyridine ring.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
Cap the tube and gently invert it several times to ensure a homogeneous solution.
Instrumentation and Data Acquisition (¹H, ¹³C, and ¹⁹F NMR):
-
Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.[1]
-
Locking and Shimming: The magnetic field is locked using the deuterium (B1214612) signal from the solvent. The magnetic field homogeneity is optimized by shimming.
-
Acquisition Parameters:
-
Experiment: Standard one-dimensional pulse-acquire experiments for ¹H, ¹³C, and ¹⁹F nuclei. For ¹³C NMR, proton decoupling is typically applied.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-32 for ¹H, 128-1024 for ¹³C) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used between pulses to allow for full relaxation of the nuclei.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the spectra using the residual solvent peak for ¹H and ¹³C NMR, and an external standard (e.g., CFCl₃) for ¹⁹F NMR.[3]
Infrared (IR) Spectroscopy (Neat Liquid)
Sample Preparation:
-
Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the prepared salt plates in the sample holder and acquire the sample spectrum. The background is automatically subtracted.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.[4]
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.[4]
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.
Instrumentation and Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
GC Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
References
The Trifluoromethyl Group's Profound Electron-Withdrawing Influence on the Pyridine Ring: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent groups on aromatic systems is paramount. Among these, the trifluoromethyl (CF3) group stands out for its potent electron-withdrawing capabilities, which significantly alter the physicochemical properties of the parent molecule. When appended to a pyridine (B92270) ring, the CF3 group imparts a unique electronic signature that has been extensively leveraged in the design of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the electron-withdrawing effects of the trifluoromethyl group on the pyridine ring, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.
The Electronic Landscape of Trifluoromethylpyridines
The introduction of a trifluoromethyl group to the pyridine ring dramatically reshapes its electronic distribution, primarily through a strong negative inductive effect (-I) and a weaker resonance effect (-R). This potent electron-withdrawing nature has profound consequences for the molecule's basicity, reactivity, and interactions with biological targets.[1] The electronegativity of the trifluoromethyl group is approximately 3.46, and its Hammett constant (σp) is 0.54, underscoring its strong electron-withdrawing character.[2][3]
Impact on Basicity (pKa)
The most direct consequence of the CF3 group's electron-withdrawing effect is a significant reduction in the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom is delocalized towards the electron-deficient ring, making it less available for protonation. This is quantitatively reflected in the lower pKa values of trifluoromethylpyridines compared to unsubstituted pyridine (pKa ≈ 5.2). The position of the CF3 group on the ring dictates the magnitude of this effect.
| Compound | pKa |
| Pyridine | ~5.2 |
| 2-(Trifluoromethyl)pyridine | 0.60 (Predicted)[1] |
| 3-(Trifluoromethyl)pyridine | 2.84[1] |
| 4-(Trifluoromethyl)pyridine | 3.48[1] |
Table 1: Comparison of pKa Values of Pyridine and Trifluoromethylpyridine Isomers. The data clearly illustrates the base-weakening effect of the trifluoromethyl group, with the 2-substituted isomer exhibiting the most pronounced effect due to the proximity of the electron-withdrawing group to the nitrogen atom.[1]
Altered Reactivity
The electron-deficient nature of the trifluoromethylated pyridine ring influences its reactivity in various chemical transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-poor ring is more susceptible to attack by nucleophiles. This enhanced reactivity is a cornerstone of the synthetic utility of trifluoromethylpyridines, allowing for the introduction of a wide range of functional groups.
-
Electrophilic Aromatic Substitution (SEAr): Conversely, the ring is deactivated towards electrophilic attack. SEAr reactions on trifluoromethylpyridines are generally more challenging and often require harsh reaction conditions.
-
C-H Functionalization: The altered electronic properties have also enabled the development of novel C-H functionalization strategies for the regioselective introduction of various substituents.
Synthesis of Trifluoromethylpyridines
Several synthetic strategies have been developed to access trifluoromethylated pyridines, each with its own advantages and limitations.
Halogen Exchange (Halex) Reactions
A common industrial method involves the chlorination of picolines (methylpyridines) to form trichloromethylpyridines, followed by a halogen exchange reaction with a fluoride (B91410) source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3).[2] This method is particularly useful for large-scale production.
Building Block Approaches
This strategy involves the cyclocondensation of smaller, readily available trifluoromethyl-containing building blocks to construct the pyridine ring. This approach offers greater flexibility in accessing a variety of substitution patterns.
Direct Trifluoromethylation
Recent advances in synthetic methodology have led to the development of methods for the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. These methods often employ radical or nucleophilic trifluoromethylating reagents.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard procedure for measuring the pKa of a trifluoromethylpyridine derivative.
Materials:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Trifluoromethylpyridine sample (e.g., 3-(Trifluoromethyl)pyridine)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Potassium chloride (KCl)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.
-
Sample Preparation: Accurately weigh a known amount of the trifluoromethylpyridine and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.
-
Acidification: If titrating a basic solution, make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.
-
Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Collect more data points near the expected equivalence point.
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the base has been neutralized. The equivalence point is the steepest point of the curve.
-
Replication: Perform the titration at least in triplicate to ensure accuracy and precision.
Characterization by 19F NMR Spectroscopy
19F NMR is a powerful tool for characterizing trifluoromethylated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the trifluoromethylpyridine sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Add a small amount of an internal standard if quantitative analysis is required.
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
Nucleus: 19F
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Sufficient to cover the expected chemical shift range of the CF3 group (typically around -60 to -80 ppm relative to CFCl3).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and improve sensitivity.
Data Analysis:
-
The chemical shift (δ) of the 19F signal provides information about the electronic environment of the CF3 group.
-
Coupling constants (J) between the fluorine nuclei and adjacent protons (e.g., 3JHF) can provide valuable structural information.
Computational Analysis using Density Functional Theory (DFT)
DFT calculations can provide valuable insights into the electronic structure and properties of trifluoromethylpyridines.
Computational Workflow:
-
Structure Building: Construct the 3D structure of the desired trifluoromethylpyridine isomer using a molecular modeling software (e.g., GaussView).
-
Input File Preparation: Create an input file for the DFT calculation software (e.g., Gaussian). Specify the following:
-
Method: A suitable density functional, such as B3LYP.
-
Basis Set: A basis set appropriate for organic molecules, such as 6-311++G(d,p).
-
Calculation Type: Geometry optimization (Opt) followed by frequency calculation (Freq) to ensure the optimized structure is a true minimum on the potential energy surface.
-
Solvation Model: To simulate solution-phase properties like pKa, include a continuum solvation model (e.g., PCM or SMD) with the appropriate solvent (e.g., water).
-
-
Job Submission: Submit the input file to a high-performance computing cluster.
-
Output Analysis: Analyze the output file to obtain:
-
Optimized molecular geometry.
-
Calculated energies, which can be used to determine relative stabilities and reaction energies.
-
Calculated vibrational frequencies to confirm the nature of the stationary point.
-
Molecular orbital energies (HOMO, LUMO) to understand electronic transitions and reactivity.
-
Calculated electrostatic potential maps to visualize the charge distribution.
-
Applications in Drug Discovery
The unique properties conferred by the trifluoromethyl group have made trifluoromethylpyridines privileged scaffolds in medicinal chemistry.
-
Increased Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, leading to improved pharmacokinetic profiles and longer drug half-lives.[4][5]
-
Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[4][6]
-
Improved Binding Affinity: The electron-withdrawing nature of the CF3 group can modulate the electronic properties of the pyridine ring, leading to stronger interactions with target proteins, such as enzymes and receptors.[4][5]
Trifluoromethylpyridine moieties are found in a variety of approved drugs and clinical candidates, including kinase inhibitors for cancer therapy and agents targeting other diseases.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Experimental workflow for the synthesis and analysis of a trifluoromethylpyridine.
Caption: EGFR signaling pathway and its inhibition by a trifluoromethylpyridine-based kinase inhibitor.
Conclusion
The trifluoromethyl group exerts a powerful and multifaceted electron-withdrawing effect on the pyridine ring, profoundly influencing its fundamental properties. This guide has provided a comprehensive overview of these effects, from the quantifiable impact on basicity to the strategic applications in modern drug discovery. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers seeking to harness the unique characteristics of trifluoromethylpyridines in their scientific endeavors. A thorough understanding of the principles outlined herein is essential for the rational design and synthesis of next-generation molecules with tailored properties for a wide range of applications.
References
A Technical Guide to the Solubility of 4-(Trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)pyridine. While this compound is widely used as a building block in the synthesis of pharmaceuticals and agrochemicals, specific quantitative solubility data is not extensively documented in publicly available literature.[1][2] This guide addresses this gap by presenting known qualitative information, outlining detailed experimental protocols for quantitative determination, and exploring the key factors that govern its solubility.
Introduction to this compound
This compound is an aromatic heterocyclic compound with the molecular formula C₆H₄F₃N.[3][4] It is characterized by a pyridine (B92270) ring substituted at the 4-position with a trifluoromethyl group. This electron-withdrawing group significantly influences the molecule's physicochemical properties, making it a valuable intermediate in organic synthesis.[2][4] It is typically a colorless, flammable liquid with a distinctive odor.[1]
Key Physicochemical Properties:
-
Molecular Weight: 147.10 g/mol [3]
-
Boiling Point: 110 °C
-
Density: 1.27 g/mL at 25 °C
-
Appearance: Colorless liquid[1]
Solubility Profile
General chemical literature and supplier information indicate that this compound is soluble in organic solvents and insoluble in water.[1][4] The trifluoromethyl group increases the compound's lipophilicity, favoring its dissolution in non-polar and polar aprotic organic solvents.[1]
While precise quantitative data for this compound is scarce, studies on structurally similar compounds, such as 2-chloro-3-(trifluoromethyl)pyridine (B31430), show that solubility is highly dependent on the solvent type and temperature.[5] For instance, the solubility of 2-chloro-3-(trifluoromethyl)pyridine in various solvents was found to increase with rising temperature.[5][6]
Table 1: Qualitative and Comparative Solubility Data
| Solvent Class | Solvent Example | Qualitative Solubility of this compound | Notes |
| Polar Protic | Water | Insoluble[1] | The polar nature of the pyridine nitrogen is offset by the hydrophobic trifluoromethyl group. |
| Ethanol (B145695) | Soluble (General)[1][4] | Expected to be miscible, similar to pyridine itself.[7] | |
| Methanol | Soluble (General)[1][4] | High polarity and hydrogen bonding capability facilitate dissolution. | |
| Polar Aprotic | Acetone (B3395972) | Soluble (General)[1][4] | Good solvent for many organic compounds. |
| Dichloromethane (B109758) | Soluble (General)[1][4] | A common solvent for organic reactions involving pyridine derivatives. | |
| Chloroform | Soluble (General)[1][4] | High solubility is expected due to similar polarities. | |
| Non-Polar | Toluene | Soluble (General)[1][4] | Aromatic stacking interactions can aid solubility. |
| Hexane | Sparingly Soluble (Predicted) | Solubility is likely limited due to the polarity of the pyridine ring. |
Note: "Soluble (General)" indicates that sources describe it as soluble in organic solvents, but do not provide specific quantitative values. Researchers should determine the quantitative solubility for their specific application and conditions.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, established analytical methods can be employed. The following protocols are standard for determining the solubility of solid and liquid organic compounds in various solvents.[8]
Method 1: Isothermal Static (Shake-Flask) Method
This gravimetric method is considered the gold standard for determining equilibrium solubility.[8]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, thermostated vessel (e.g., a jacketed glass vial with a magnetic stirrer).
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[8]
-
Phase Separation: Cease agitation and allow the mixture to settle, permitting the undissolved solute to separate. For liquid solutes, this may involve centrifugation to ensure a clear separation of the saturated solution from the excess solute phase.
-
Sampling: Carefully extract a precise volume or mass of the clear, saturated supernatant (the solvent containing the dissolved solute).
-
Quantification:
-
Gravimetric Analysis: Evaporate the solvent from the sampled solution under controlled conditions (e.g., using a rotary evaporator or vacuum oven) and weigh the remaining solute residue.[8]
-
Chromatographic Analysis: Alternatively, dilute the sample with a suitable solvent and determine the concentration using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the mass of the residue and the initial volume/mass of the solvent sample.
Caption: Experimental workflow for determining solubility via the Shake-Flask method.
Factors Influencing Solubility
The solubility of this compound is a multifactorial property governed by the principles of intermolecular forces. The key is that "like dissolves like."
-
Solute Properties:
-
Solvent Properties:
-
Polarity and Dipole Moment: Solvents with a polarity that matches the solute will be more effective. Polar aprotic solvents like dichloromethane and acetone are generally effective for pyridine derivatives.
-
Hydrogen Bonding: Protic solvents like ethanol can interact with the pyridine nitrogen, but the bulk of the molecule is non-polar, which can limit miscibility in highly polar protic solvents like water.[1][7]
-
-
Temperature:
-
For most solid and liquid solutes, solubility in a liquid solvent increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it consumes heat. Supplying thermal energy shifts the equilibrium toward more dissolution.
-
Caption: Key factors influencing the solubility of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 3796-24-5: this compound | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Material Safety Data Sheet for 4-(Trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-(Trifluoromethyl)pyridine (CAS No. 3796-24-5), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.
Chemical Identification and Physical Properties
This compound is a colorless liquid with a strong odor, characterized by a pyridine (B92270) ring substituted with a trifluoromethyl group.[1] This substitution significantly influences the molecule's physicochemical properties, such as its electron-withdrawing nature and increased lipophilicity, making it a valuable intermediate in organic synthesis.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃N | [1][3] |
| Molecular Weight | 147.10 g/mol | [1][3] |
| CAS Number | 3796-24-5 | [1][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 110 °C | [3] |
| Density | 1.27 g/mL at 25 °C | [3] |
| Flash Point | 20 °C (68 °F) - closed cup | [3] |
| Refractive Index (n20/D) | 1.417 | [3] |
| pKa | 2.92 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a highly flammable liquid and vapor and causes significant irritation to the skin, eyes, and respiratory system.[3][4]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: PubChem, Sigma-Aldrich[3][4]
Toxicology and Health Effects
The primary toxicological concerns associated with this compound are its irritant properties. Direct contact can lead to redness and irritation of the skin and serious, painful irritation to the eyes.[1][4] Inhalation of vapors may cause respiratory tract irritation, with symptoms including coughing and shortness of breath.[4]
Quantitative Toxicological Data
For context, a related compound, 2-Fluoro-6-(trifluoromethyl)pyridine, has the following reported toxicity values:
-
Oral LD50 (rat): 500 mg/kg
-
Dermal LD50 (rat): >2500 mg/kg
-
Inhalation LC50 (rat): 3075 ppm[1]
It is crucial to note that this data is for a structurally related but different compound and should be used for reference with caution.
Experimental Protocols
The data presented in this guide are determined through standardized experimental protocols, typically following guidelines set by organizations such as the OECD (Organisation for Economic Co-operation and Development) and ASTM International.
Boiling Point Determination (Thiele Tube Method) The boiling point of 110 °C is likely determined using a micro-boiling point method, such as the Thiele tube technique.
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Methodology: A small sample of the liquid is placed in a fusion tube with an inverted capillary tube. The apparatus is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is just above the boiling point. The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Flash Point Determination (Closed Cup Method) The flash point of 20 °C was determined using a closed cup method.
-
Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface.
-
Methodology: A sample is placed in a sealed cup and heated at a slow, constant rate. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the application of the ignition source causes the vapor to ignite. Standard methods include ASTM D56 (Tag Closed Cup) and ASTM D93 (Pensky-Martens Closed Cup).[5]
Acute Toxicity Testing (OECD Guidelines) While specific data for this compound is unavailable, the following OECD guidelines are standard for determining acute toxicity:
-
OECD 401 (Acute Oral Toxicity): Involves the administration of the substance in graduated doses to several groups of experimental animals.
-
OECD 402 (Acute Dermal Toxicity): The substance is applied to the skin of animals in graduated doses.
-
OECD 403 (Acute Inhalation Toxicity): Animals are exposed to the substance by inhalation for a defined period.
-
OECD 404 (Acute Dermal Irritation/Corrosion): The substance is applied to the skin of a single animal in a stepwise procedure to assess for irritant or corrosive effects.[6]
Handling, Storage, and Safety Precautions
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber) and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response.[3]
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Take precautionary measures against static discharge.[1]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mist.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid and Emergency Procedures
Table 3: First Aid Measures for this compound
| Exposure | First Aid Instructions |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Source: Multiple Safety Data Sheets
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Highly flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Potential Signaling Pathways and Mechanisms of Action
The primary toxic effect of this compound is irritation, which involves a localized inflammatory response.
Caption: General workflow of chemical-induced irritation and inflammation.
While not directly related to its toxicity, derivatives of trifluoromethylpyridine have been investigated for their roles in specific biological pathways:
-
Hedgehog Signaling Pathway: Certain 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethylpyridine moiety have been designed as potent inhibitors of the Hedgehog signaling pathway, which is a target in cancer therapy.
Caption: Inhibition of the Hedgehog signaling pathway by TFMP derivatives.
-
Serotonin (B10506) Uptake: The related compound 4-(Trifluoromethyl)-2-pyridone is known to be an inhibitor of serotonin uptake, a mechanism used in the treatment of depression.
References
An In-depth Technical Guide to the Safe Handling and Storage of 4-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety procedures, handling protocols, and storage requirements for 4-(Trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for a preliminary risk assessment and for designing appropriate experimental and storage conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄F₃N | [1] |
| Molecular Weight | 147.10 g/mol | [1] |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 110 °C (lit.) | |
| Density | 1.27 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.417 (lit.) | |
| Flash Point | 20 °C (68 °F) - closed cup | |
| CAS Number | 3796-24-5 | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is classified as a flammable liquid and an irritant.
Primary Hazards:
-
Flammable Liquid: The low flash point indicates a significant fire hazard. Vapors can form explosive mixtures with air.
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.
-
Respiratory Irritant: May cause respiratory irritation upon inhalation.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound. The following should be worn at all times in the laboratory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes must be worn.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of exceeding exposure limits, a respirator with an appropriate cartridge (e.g., type ABEK) should be used.
Safe Handling and Experimental Protocols
Adherence to strict handling procedures is paramount to minimize exposure and prevent accidents.
General Handling Workflow
The following diagram outlines the general workflow for safely handling this compound.
Caption: General workflow for handling this compound.
Experimental Protocol: Quenching a Reaction Containing this compound
This protocol provides a general guideline for quenching a reaction where this compound has been used as a solvent or reagent. The specific quenching agent and conditions will depend on the other reactants present.
Materials:
-
Reaction mixture containing this compound.
-
Appropriate quenching agent (e.g., water, saturated aqueous ammonium (B1175870) chloride, or a dilute acid solution like 1M HCl).
-
Ice bath.
-
Addition funnel.
-
Personal Protective Equipment (as specified in Section 2).
Procedure:
-
Cool the reaction mixture: Place the reaction vessel in an ice bath to lower the temperature and control any potential exotherm during quenching.
-
Prepare the quenching solution: If using a reactive quenching agent, ensure it is also cooled in an ice bath.
-
Slow addition: Slowly add the quenching agent to the reaction mixture dropwise using an addition funnel. Monitor the temperature of the reaction mixture closely.
-
Stirring: Maintain vigorous stirring throughout the quenching process to ensure efficient mixing and heat dissipation.
-
Complete the quench: Continue the slow addition until the reaction is fully quenched. This may be indicated by a color change, cessation of gas evolution, or as determined by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Work-up: Proceed with the standard aqueous work-up procedure, including extraction with an appropriate organic solvent.[3]
Storage and Incompatibility
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed to prevent the ingress of moisture and air.
-
Store away from sources of heat, sparks, and open flames.[2]
-
The storage area should be equipped with appropriate fire suppression equipment.
Incompatibility: The following diagram illustrates the key incompatibilities of this compound.
Caption: Key incompatibilities of this compound.
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
First Aid Measures
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |
Spill and Leak Procedures
Small Spills (manageable by trained personnel):
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation (fume hood).
-
Containment: Use a non-combustible absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate Immediately: Evacuate the entire laboratory area.
-
Activate Emergency Response: Alert your institution's emergency response team and follow their instructions.
-
Prevent Entry: Do not re-enter the area until it has been declared safe by emergency personnel.
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, properly labeled, and sealed container.
-
Solid Waste: Contaminated materials (e.g., absorbent pads, gloves) should be placed in a sealed, labeled container.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program in accordance with local, state, and federal regulations.
Thermal Decomposition
Upon heating, this compound can decompose to produce hazardous byproducts.
Hazardous Decomposition Products:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (B91410) (HF)[4]
The thermal decomposition of fluorinated pyridines is a complex process that can be initiated by high temperatures. The primary pathway involves the breakdown of the molecule, leading to the formation of toxic and corrosive gases. It is crucial to avoid overheating reactions involving this compound and to ensure that any thermal processes are conducted in a well-ventilated area with appropriate scrubbing for off-gases.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
Thermochemical Properties of 4-(Trifluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermochemical properties of 4-(Trifluoromethyl)pyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also details the standard experimental methodologies used to determine these properties for structurally similar molecules.
Physical Properties
This compound is a colorless liquid with a distinct odor.[1] The trifluoromethyl group significantly influences its physical and chemical properties, imparting increased lipophilicity and electron-withdrawing characteristics, which makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₃N | |
| Molecular Weight | 147.10 g/mol | |
| Boiling Point | 110 °C (lit.) | |
| Density | 1.27 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.417 (lit.) | |
| Flash Point | 20 °C (closed cup) | |
| CAS Number | 3796-24-5 |
Thermochemical Properties
Experimental data on the thermochemical properties of this compound are not widely available in the surveyed literature. The DECHEMA thermophysical property database indicates the availability of data for its enthalpy of sublimation and vaporization; however, specific values require direct access to the database. Information regarding the experimental determination of its enthalpy of formation, entropy, and heat capacity has not been found in readily accessible scientific journals.
Table 2: Availability of Thermochemical Data for this compound
| Property | Data Availability | Source |
| Enthalpy of Formation (ΔfH°) | Not explicitly found in searched literature | - |
| Standard Molar Entropy (S°) | Not explicitly found in searched literature | - |
| Molar Heat Capacity (Cp) | Not explicitly found in searched literature | - |
| Enthalpy of Vaporization (ΔvapH) | Data reported to be available | DECHEMA Database |
| Enthalpy of Sublimation (ΔsubH) | Data reported to be available | DECHEMA Database |
Experimental Protocols for Thermochemical Property Determination
While specific experimental data for this compound is limited, the following sections describe the standard methodologies employed for determining the key thermochemical properties of related pyridine (B92270) and fluorinated aromatic compounds.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) of organic compounds, including pyridine derivatives, is most commonly and accurately determined using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.
Experimental Workflow: Oxygen Bomb Calorimetry
Detailed Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the combustion bomb. For volatile liquids, encapsulation in a gelatin capsule or a glass ampule is common practice.
-
Bomb Assembly: The bomb is charged with high-pressure (typically 30 atm) pure oxygen to ensure complete combustion. A small, known amount of water is often added to the bomb to saturate the internal atmosphere and ensure that the final state of water is liquid and any acidic products are in aqueous solution.
-
Calorimetry: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water bath is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after the combustion reaction until a steady final temperature is reached.
-
Product Analysis: After combustion, the gaseous and liquid contents of the bomb are carefully analyzed to determine the extent of reaction and to check for incomplete combustion. For a fluorinated compound like this compound, this involves quantifying the amounts of carbon dioxide, and hydrofluoric acid (HF) formed.
-
Calculation: The heat of combustion at constant volume (ΔcU°) is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are applied for the heat of ignition and the formation of nitric acid (from residual nitrogen) and aqueous HF. The standard enthalpy of combustion (ΔcH°) is then calculated, and from this, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).
Heat Capacity and Entropy by Adiabatic Calorimetry
The molar heat capacity (Cp) and, by extension, the standard molar entropy (S°) of a substance are determined using adiabatic calorimetry. This technique involves measuring the temperature rise of a sample upon the input of a known quantity of electrical energy while minimizing heat exchange with the surroundings.
Experimental Workflow: Adiabatic Calorimetry
Detailed Methodology:
-
Sample Preparation and Loading: A known mass of the purified this compound is sealed in a calorimeter vessel.
-
Calorimeter Setup: The vessel is placed within a series of adiabatic shields in a high-vacuum cryostat. The temperatures of the shields are controlled to match the temperature of the calorimeter vessel, thereby minimizing heat exchange with the surroundings.
-
Measurement: Starting from a very low temperature (approaching 0 K), a precisely measured amount of electrical energy is supplied to the sample through a heater. The resulting temperature increase is carefully measured. This process is repeated in a stepwise manner up to the desired final temperature.
-
Heat Capacity Calculation: The heat capacity at each temperature step is calculated by dividing the energy input by the measured temperature rise.
-
Entropy Calculation: The standard molar entropy at a given temperature T (e.g., 298.15 K) is determined by integrating the heat capacity data (as Cp/T) from 0 K to T, accounting for the entropies of any phase transitions (e.g., melting) that occur within this temperature range.
Enthalpy of Vaporization via Vapor Pressure Measurement
The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid at different temperatures. The relationship between vapor pressure, temperature, and enthalpy of vaporization is described by the Clausius-Clapeyron equation.
Logical Relationship: Clausius-Clapeyron Equation
Detailed Methodology:
-
Vapor Pressure Measurement: The vapor pressure of liquid this compound is measured at a series of different temperatures using a static or dynamic method. A static method involves introducing the sample into an evacuated, temperature-controlled system and measuring the equilibrium pressure with a manometer.
-
Data Analysis: According to the integrated form of the Clausius-Clapeyron equation, a plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.
-
Enthalpy of Vaporization Calculation: The slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. Therefore, the enthalpy of vaporization can be calculated from the slope of the line. This method provides an average value of ΔvapH over the measured temperature range.
Conclusion
References
The Trifluoromethylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the trifluoromethyl group into the pyridine (B92270) ring has had a profound impact on the fields of agrochemicals and pharmaceuticals. Trifluoromethylpyridines (TFMPs) are a class of compounds renowned for their unique physicochemical properties that often impart enhanced biological activity, metabolic stability, and target affinity to molecules. This technical guide provides a comprehensive overview of the discovery and history of trifluoromethylpyridines, from their first synthesis to the development of modern industrial production methods. It details key experimental protocols for their preparation, presents quantitative data to compare synthetic routes, and visualizes their role in crucial biological signaling pathways.
A Historical Overview of Trifluoromethylpyridine Discovery
The journey of trifluoromethylpyridines begins with the broader exploration of organofluorine chemistry. In 1898, Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, by treating benzotrichloride (B165768) with antimony trifluoride. This foundational work laid the groundwork for the introduction of the -CF3 group into other aromatic systems.
It was not until nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported by E. T. McBee, H. B. Hass, and E. M. Hodnett from Purdue University.[1][2] Their pioneering work, published in Industrial & Engineering Chemistry, described a method analogous to the one used for benzotrifluoride, which involved the chlorination of picoline (methylpyridine) to the corresponding (trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction with a fluorinating agent.[1][2]
The initial interest in TFMPs was primarily academic. However, in the latter half of the 20th century, their potential in practical applications became increasingly evident. The unique properties conferred by the trifluoromethyl group—such as high electronegativity, metabolic stability, and lipophilicity—made TFMP-containing compounds highly attractive candidates for agrochemical and pharmaceutical research.[1]
A significant milestone in the commercial history of trifluoromethylpyridines was the introduction of the herbicide Fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. in the 1980s. This was the first major agrochemical to contain a TFMP moiety and its success spurred further research and development in this area.[1] Since then, a multitude of TFMP-containing agrochemicals, including herbicides, insecticides, and fungicides, have been commercialized. The insecticide chlorfluazuron, for example, is a notable insect growth regulator that functions by inhibiting chitin (B13524) synthesis.[3][4]
In the pharmaceutical arena, trifluoromethylpyridines have emerged as crucial building blocks in the synthesis of a wide range of therapeutic agents. Their incorporation into drug candidates has been shown to improve efficacy and pharmacokinetic profiles. For instance, certain TFMP derivatives have been investigated as potent inhibitors of protein kinases, targeting signaling pathways such as the JAK/STAT and PI3K/mTOR pathways, which are often dysregulated in cancer and inflammatory diseases.
The growing demand for trifluoromethylpyridines has driven the development of more efficient and scalable synthetic methodologies, moving from the early liquid-phase batch processes to sophisticated vapor-phase and cyclocondensation routes used in modern industrial production.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches:
-
Halogen Exchange (Halex) from Trichloromethylpyridines: This is the classical and still widely used method, involving the replacement of chlorine atoms with fluorine atoms.
-
Vapor-Phase Chlorination and Fluorination: An industrial-scale method that allows for continuous production.
-
Cyclocondensation Reactions: A versatile approach that builds the pyridine ring from acyclic precursors already containing the trifluoromethyl group.
Halogen Exchange (Halex) Reaction: The Original Approach
This method follows the initial logic of the first TFMP synthesis. It is a two-step process starting from a methylpyridine (picoline).
Step 1: Chlorination of the Methyl Group
The methyl group of a picoline is first exhaustively chlorinated to a trichloromethyl group using reagents like chlorine gas under UV irradiation or with chemical initiators.
Step 2: Fluorination of the Trichloromethyl Group (Swarts Reaction)
The resulting (trichloromethyl)pyridine is then fluorinated using a variety of reagents. The classic Swarts reaction employs antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅). Modern variations often use anhydrous hydrogen fluoride (B91410) (HF), which is more economical for large-scale production.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange
This protocol is a representative example based on principles described in various patents and publications.
Step A: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine (B1585791)
-
Reaction Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a mechanical stirrer, and a UV lamp is charged with 2-chloro-5-methylpyridine (B98176) (1 equivalent) and a suitable solvent such as carbon tetrachloride.
-
Chlorination: The mixture is heated to reflux (approximately 77°C) and chlorine gas is bubbled through the solution while irradiating with the UV lamp.
-
Monitoring: The reaction is monitored by gas chromatography (GC) until the starting material is consumed and the desired trichlorinated product is the major component.
-
Work-up: The reaction mixture is cooled, and excess chlorine and HCl are removed by purging with nitrogen. The solvent is then removed under reduced pressure to yield the crude 2-chloro-5-(trichloromethyl)pyridine, which can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Step B: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
-
Reaction Setup: A high-pressure autoclave (e.g., a Parr reactor) is charged with 2-chloro-5-(trichloromethyl)pyridine (1 equivalent) and a catalytic amount of a Lewis acid such as anhydrous ferric chloride (FeCl₃) (e.g., 5 mol%).
-
Fluorination: The reactor is cooled and anhydrous hydrogen fluoride (HF) (at least 3 equivalents) is carefully added. The reactor is sealed and heated to a temperature between 150°C and 200°C. The pressure will increase significantly.
-
Monitoring: The reaction is maintained at this temperature for several hours, with the progress monitored by sampling and GC analysis (if the reactor setup allows).
-
Work-up: After cooling the reactor to room temperature, the excess HF and HCl gas are carefully vented through a scrubber. The reaction mixture is then poured onto crushed ice and neutralized with a base such as potassium carbonate or aqueous ammonia.
-
Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by fractional distillation to yield pure 2-chloro-5-(trifluoromethyl)pyridine.
Vapor-Phase Synthesis
For large-scale industrial production, vapor-phase reactions offer advantages in terms of throughput and continuous operation. In this process, a mixture of a picoline, chlorine, and hydrogen fluoride is passed over a heated catalyst bed.
Experimental Protocol: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is a generalized representation of industrial vapor-phase processes.
-
Catalyst Preparation: A chromium-based catalyst, often on a support like alumina (B75360) or fluorinated alumina, is typically used. The catalyst is activated in a stream of nitrogen and then treated with HF at high temperature.
-
Reactor Setup: A fixed-bed or fluidized-bed reactor made of a corrosion-resistant alloy (e.g., Inconel) is heated to the reaction temperature, typically in the range of 300-450°C.
-
Reaction: A gaseous feed of 3-picoline, chlorine, and anhydrous hydrogen fluoride, often diluted with an inert gas like nitrogen, is continuously passed through the reactor over the catalyst bed. The molar ratios of the reactants are carefully controlled to optimize the yield of the desired product and minimize the formation of byproducts.
-
Product Separation: The gaseous effluent from the reactor, containing the desired product, byproducts (HCl, other chlorinated/fluorinated pyridines), and unreacted starting materials, is passed through a series of condensers and scrubbers. The organic components are condensed and collected.
-
Purification: The collected crude product is then purified by fractional distillation to isolate 2-chloro-5-(trifluoromethyl)pyridine.
Cyclocondensation Reactions
This approach involves the construction of the pyridine ring from acyclic building blocks that already contain the trifluoromethyl group. This method is particularly useful for accessing trifluoromethylpyridines with substitution patterns that are difficult to obtain by direct functionalization of a pre-existing pyridine ring. A common strategy is the Hantzsch pyridine synthesis or variations thereof.
Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyridin-2(1H)-one Derivative
This protocol is based on the cyclocondensation of a trifluoromethyl-containing β-ketoester with an enamine.
-
Reaction Setup: A round-bottom flask is charged with ethyl 4,4,4-trifluoroacetoacetate (1 equivalent), an appropriate enamine (e.g., 3-aminocrotonate, 1 equivalent), and a suitable solvent such as ethanol (B145695) or acetic acid.
-
Condensation: The reaction mixture is heated to reflux for several hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with a solvent like diethyl ether or a mixture of hexane (B92381) and ethyl acetate (B1210297) to induce crystallization.
-
Purification: The solid product is collected by filtration, washed with a cold solvent, and dried. If necessary, the product can be further purified by recrystallization.
Quantitative Data on Trifluoromethylpyridine Synthesis and Properties
The choice of synthetic method often depends on the desired scale, the required isomer, and economic factors. The following tables summarize key quantitative data for the synthesis and properties of some common trifluoromethylpyridines.
Table 1: Comparison of Synthetic Methods for Trifluoromethylpyridines
| Method | Starting Material | Product | Typical Yield (%) | Conditions | Advantages | Disadvantages |
| Halogen Exchange | 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | 70-90% | Anhydrous HF, FeCl₃, 150-200°C, high pressure | High yield, well-established | Requires handling of HF, high pressure, corrosive conditions |
| Vapor-Phase | 3-Picoline, Cl₂, HF | 2-Chloro-5-(trifluoromethyl)pyridine | 60-70% | Cr-based catalyst, 300-450°C | Continuous process, suitable for large scale | High energy consumption, complex reactor setup, catalyst deactivation |
| Cyclocondensation | Ethyl 4,4,4-trifluoroacetoacetate | 4-(Trifluoromethyl)pyridin-2(1H)-one derivatives | 60-85% | Reflux in ethanol or acetic acid | Access to diverse substitution patterns, milder conditions | Starting materials can be expensive, multi-step for some targets |
Table 2: Physical and Spectroscopic Properties of Selected Trifluoromethylpyridines
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | ¹⁹F NMR (δ, ppm) |
| 2-(Trifluoromethyl)pyridine | 368-48-9 | C₆H₄F₃N | 147.10 | 139-141 | N/A | ~ -66 |
| 3-(Trifluoromethyl)pyridine | 3796-23-4 | C₆H₄F₃N | 147.10 | 116-118 | N/A | ~ -63 |
| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C₆H₄F₃N | 147.10 | 110 | N/A | ~ -64 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C₆H₃ClF₃N | 181.54 | 148-150 | N/A | ~ -63 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₂Cl₂F₃N | 215.99 | 170-172 | 31-33 | ~ -63 |
Role in Biological Signaling Pathways
The biological activity of many trifluoromethylpyridine-containing compounds stems from their ability to interact with and modulate key signaling pathways. The trifluoromethyl group often enhances binding to target proteins and can block metabolic degradation, leading to a more potent and prolonged effect.
Inhibition of Chitin Biosynthesis in Insects
Several trifluoromethylpyridine-based insecticides, such as chlorfluazuron, act as insect growth regulators by disrupting the chitin biosynthesis pathway. Chitin is a crucial structural component of the insect exoskeleton. By inhibiting its synthesis, these compounds prevent the proper molting of larvae, leading to their death.
Modulation of Kinase Signaling Pathways
In drug development, trifluoromethylpyridines are often found in molecules designed to inhibit protein kinases. Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.
Conclusion
From its first laboratory synthesis in 1947 to its current status as a privileged scaffold in high-value chemical products, the trifluoromethylpyridine core has had a remarkable history. The continuous development of novel and efficient synthetic methods has made a wide array of TFMP isomers and derivatives readily accessible, fueling further innovation. For researchers in agrochemical and pharmaceutical development, a deep understanding of the synthesis and biological implications of this versatile chemical entity is indispensable for the design of the next generation of active ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
4-(Trifluoromethyl)pyridine: A Comprehensive Technical Guide for its Application as a Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)pyridine is an aromatic heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1] The strategic incorporation of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, onto the pyridine (B92270) scaffold imparts a unique combination of physicochemical properties. This guide provides an in-depth overview of this compound, including its properties, synthesis, key reactions, and its pivotal role as a fluorinated building block in the development of novel therapeutics and functional materials. The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions, making it a valuable tool for molecular design.[1][2]
The trifluoromethyl group is known to enhance properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, the this compound moiety is a key structural motif in a range of biologically active molecules, including those with potential anticancer and antibacterial applications.[3]
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or solid with a distinctive odor.[1][5] It is soluble in organic solvents but insoluble in water.[5] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H4F3N | [5] |
| Molecular Weight | 147.10 g/mol | |
| CAS Number | 3796-24-5 | [5][6] |
| Boiling Point | 110 °C (lit.) | [6][7] |
| Density | 1.27 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index | n20/D 1.417 (lit.) | [6][7] |
| Flash Point | 20 °C (68.0 °F) - closed cup | [7] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, broadly categorized into two main strategies: the direct trifluoromethylation of a pre-formed pyridine ring, and the construction of the pyridine ring from a trifluoromethyl-containing precursor.
1. From 4-Picoline (Vapor-Phase Fluorination)
One of the earliest reported methods involves the high-temperature, vapor-phase reaction of 4-picoline with chlorine and hydrogen fluoride (B91410).[8] This method often requires harsh conditions and can lead to a mixture of products.[9]
Experimental Protocol:
-
Reactants: 4-picoline, chlorine gas, hydrogen fluoride.
-
Conditions: The reaction is typically carried out in the vapor phase at elevated temperatures (300-400°C).[10]
-
Challenges: This method can suffer from low selectivity and the formation of polychlorinated by-products, making purification difficult.[9][10]
2. From Trichloromethylpyridines
Another established method is the reaction of 4-(trichloromethyl)pyridine (B1266056) with a fluorinating agent, such as antimony trifluoride (Swarts reaction) or hydrogen fluoride, often in the presence of a catalyst.[8][9]
Experimental Protocol:
-
Starting Material: 4-(Trichloromethyl)pyridine.
-
Fluorinating Agent: Hydrogen fluoride (HF) with an antimony catalyst.[9]
-
Procedure: The reaction involves heating the starting material with the fluorinating agent under pressure.
-
Drawbacks: The use of highly toxic and corrosive reagents like HF and antimony catalysts are significant disadvantages.[9]
3. From Trifluoromethyl-Containing Building Blocks
A more versatile and often preferred approach involves the cyclocondensation of smaller, readily available trifluoromethyl-containing building blocks to construct the pyridine ring.[2][8]
Experimental Protocol: Synthesis from Ethyl Trifluoroacetate (B77799)
This method is part of a multi-step synthesis to produce derivatives of this compound.[9]
-
Formation of a Diketone Intermediate: Ethyl trifluoroacetate is used as a starting material to generate a trifluoromethylated 1,3-diketone.
-
Cyclization: The diketone is then reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form the pyridine ring.
-
Reaction: The mixture is typically refluxed in a suitable solvent.
-
Purification: The crude product is purified by column chromatography.
Key Reactions and Applications
This compound is a versatile intermediate that participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.
1. Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. This allows for the introduction of various functional groups.
2. Lithiation and Subsequent Reactions
The pyridine ring can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a (trifluoromethyl)pyridyllithium species.[7] This organolithium reagent can then be reacted with a wide range of electrophiles to introduce substituents onto the pyridine ring.
3. Cross-Coupling Reactions
Halogenated derivatives of this compound, such as 2-chloro-4-(trifluoromethyl)pyridine, are excellent substrates for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi).[11] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Role in Drug Discovery
The unique properties conferred by the trifluoromethyl group make this compound a highly sought-after building block in drug discovery.[4] Its incorporation into drug candidates can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the half-life of a drug.[3]
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3][4]
-
Modulated pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH.
-
Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity.[3]
Derivatives of this compound have been investigated for a range of therapeutic areas, including oncology, where they have been shown to inhibit kinases involved in cancer cell proliferation.[3]
Visualizations
Synthetic Workflow
References
- 1. CAS 3796-24-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 3796-24-5 [chemicalbook.com]
- 7. This compound 97 3796-24-5 [sigmaaldrich.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
The 4-(Trifluoromethyl)pyridine Scaffold: An In-depth Technical Guide to its Core Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 4-(trifluoromethyl)pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemical design. The incorporation of a trifluoromethyl (-CF3) group at the 4-position of the pyridine (B92270) ring profoundly influences the molecule's physicochemical properties, including its electronic character, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the fundamental reactivity of this important heterocyclic system, offering insights into its behavior in key chemical transformations.
Electronic Properties and General Reactivity
The dominant chemical feature of the this compound scaffold is its electron-deficient nature. This is a consequence of two primary factors: the inherent electron-withdrawing character of the pyridine ring nitrogen and the strong inductive effect of the trifluoromethyl group. The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, with a Hammett constant (σp) of approximately 0.54. This potent electron-withdrawing capacity significantly depletes electron density from the pyridine ring, thereby dictating its reactivity profile.
The predicted pKa of the conjugate acid of this compound is approximately 2.92, which is significantly lower than that of pyridine (pKa ≈ 5.25). This indicates a substantial decrease in the basicity of the pyridine nitrogen, making it a much weaker nucleophile and base.
Nucleophilic Aromatic Substitution (SNAr)
The pronounced electron deficiency of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of a good leaving group, such as a halide, at these positions facilitates SNAr reactions with a wide range of nucleophiles.
Quantitative Data for SNAr Reactions
| Starting Material | Nucleophile | Conditions | Product | Yield (%) |
| 2-Chloro-4-(trifluoromethyl)pyridine (B1345723) | Ammonia (aq.) | 180 °C, 10 h, autoclave | 2-Amino-4-(trifluoromethyl)pyridine | ~71 |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | Ammonia (aq.), THF | 150 °C, 6 h, then H₂, Pd/C | 2-Amino-4-(trifluoromethyl)pyridine | 72 |
| 2-Chloro-4-(trifluoromethyl)pyridine | Sodium sulfide | DMF, 80-100 °C, 5-9 h | 2-Mercapto-4-(trifluoromethyl)pyridine | 78 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2-Chloro-4-(trifluoromethyl)pyridine
-
Materials: 2-Chloro-4-(trifluoromethyl)pyridine, 28% aqueous ammonia, autoclave.
-
Procedure:
-
Charge a 200 mL autoclave with 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 180 °C for 10 hours. The internal pressure will reach approximately 20 atm.
-
After the reaction period, allow the autoclave to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with water and dry to yield 2-amino-4-(trifluoromethyl)pyridine.
-
Electrophilic Aromatic Substitution (EAS)
Direct electrophilic aromatic substitution on the this compound ring is exceedingly difficult.[1] The strong deactivating effects of both the pyridine nitrogen and the trifluoromethyl group make the ring a very poor nucleophile.[1] Reactions, if they occur at all, require harsh conditions and typically result in low yields. The substitution is directed to the meta-position (C3 and C5) relative to the nitrogen atom.
To circumvent this low reactivity, an alternative strategy involves the N-oxidation of the pyridine to form the corresponding N-oxide. The N-oxide is more reactive towards electrophiles, and the subsequent deoxygenation step allows for the introduction of substituents that are otherwise inaccessible.
Quantitative Data for Electrophilic Nitration of Substituted Pyridines
| Substrate | Reagents | Product | Yield (%) |
| Pyridine | KNO₃, H₂SO₄, 300 °C | 3-Nitropyridine | 22 |
| 2,6-Dichloropyridine | HNO₃, H₂SO₄ | 2,6-Dichloro-3-nitropyridine | 83 |
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group on the pyridine ring is generally stable to a wide range of reaction conditions. However, it is not completely inert. Under strongly basic conditions, hydrolysis of the CF3 group to a carboxylic acid can occur, although this typically requires elevated temperatures.
Reactions at the Pyridine Nitrogen
As previously mentioned, the nitrogen atom in this compound is significantly less basic than in pyridine itself. While it can be protonated by strong acids and alkylated, these reactions are less favorable compared to less electron-deficient pyridines. The formation of N-oxides, typically using peracids, is a key transformation that enhances the ring's reactivity towards electrophiles.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(Trifluoromethyl)pyridine via Vapor-Phase Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)pyridine is a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals. The trifluoromethyl group imparts unique properties, including increased metabolic stability and enhanced binding affinity to biological targets. Among the various synthetic routes, vapor-phase fluorination of 4-methylpyridine (B42270) (4-picoline) offers a direct and scalable method for industrial production. This document provides detailed application notes and protocols for the synthesis of this compound and its chlorinated derivatives through a simultaneous vapor-phase chlorination and fluorination process.
Overview of the Synthetic Pathway
The synthesis of this compound via vapor-phase fluorination typically involves the reaction of 4-picoline with a fluorine source, often in the presence of a catalyst at elevated temperatures. A common industrial approach is the simultaneous chlorination and fluorination, which can be performed in a specialized two-phase reactor system. This method allows for the continuous production of trifluoromethylated and chlorinated pyridine (B92270) derivatives.
The overall reaction scheme can be generalized as follows:
4-Picoline + Cl₂ + HF → this compound + Chlorinated derivatives + HCl + H₂O
The reaction is typically carried out at temperatures exceeding 300°C using a transition metal-based catalyst, such as iron fluoride (B91410).[1] The process can be tuned to favor the formation of specific products by controlling reaction parameters like temperature and the molar ratio of reactants.
Experimental Data
The following table summarizes the representative results for the simultaneous vapor-phase chlorination and fluorination of 4-picoline, indicating the product distribution under specific reaction temperatures. The yields are presented as Gas Chromatography (GC) Peak Area Percent (PA%).
| Substrate | Catalyst Fluidized Bed Temp. (°C) | Empty Phase Temp. (°C) | This compound (TF) Yield (GC PA%) | Chloro-4-(trifluoromethyl)pyridine (CTF) Yield (GC PA%) | Dichloro-4-(trifluoromethyl)pyridine (DCTF) Yield (GC PA%) |
| 4-Picoline | 365 | 350 | 75.3 | 19.4 | 1.8 |
Data adapted from a study on the substrate scope of various picolines in a simultaneous vapor-phase synthesis.[1]
Experimental Protocol: Simultaneous Vapor-Phase Chlorination and Fluorination of 4-Picoline
This protocol describes a general procedure for the synthesis of this compound in a two-phase vapor-phase reactor.
Materials and Equipment:
-
4-Methylpyridine (4-picoline)
-
Chlorine gas (Cl₂)
-
Anhydrous Hydrogen Fluoride (HF)
-
Nitrogen gas (N₂) for inerting and as a carrier gas
-
Transition metal-based catalyst (e.g., iron fluoride) on a suitable support
-
Two-phase vapor-phase reactor system (comprising a catalyst fluidized-bed phase and an empty phase)
-
Vaporizer for 4-picoline
-
Mass flow controllers for all gaseous reactants
-
Temperature controllers for both reactor phases
-
Condensation train for product collection
-
Scrubber system for unreacted acidic gases (HF, HCl)
-
Gas Chromatography (GC) system for product analysis
Procedure:
-
Catalyst Preparation and Reactor Setup:
-
Load the fluidized-bed section of the reactor with the iron fluoride catalyst.
-
Assemble the two-phase reactor system, ensuring all connections are leak-tight.
-
Connect the vaporizer, mass flow controllers, condensation train, and scrubber system.
-
-
System Inerting and Pre-heating:
-
Purge the entire system with nitrogen gas to remove air and moisture.
-
Heat the catalyst fluidized-bed phase to the desired reaction temperature (e.g., 365°C) under a continuous nitrogen flow.
-
Heat the empty phase of the reactor to its setpoint temperature (e.g., 350°C).
-
-
Reaction Initiation:
-
Vaporize the 4-picoline and introduce it into the reactor system along with a nitrogen carrier gas.
-
Simultaneously, introduce controlled flows of chlorine gas and anhydrous hydrogen fluoride into the reactor. The molar ratios of the reactants should be carefully controlled to influence the product distribution.
-
-
Reaction Process:
-
In the catalyst fluidized-bed phase, the initial chlorination of the methyl group of 4-picoline and subsequent fluorination to the trifluoromethyl group occurs.
-
The reaction mixture then passes into the empty phase where further nuclear chlorination of the pyridine ring can take place at a high temperature.
-
-
Product Collection and Analysis:
-
The gaseous product stream exiting the reactor is passed through a condensation train (typically cooled) to collect the liquid products.
-
Non-condensable gases, including unreacted starting materials and by-products like HCl, are passed through a scrubber system containing a suitable neutralizing agent (e.g., aqueous potassium hydroxide).
-
The collected liquid product mixture is analyzed by Gas Chromatography (GC) to determine the product distribution and yield of this compound and its chlorinated derivatives.
-
-
System Shutdown:
-
Stop the flows of 4-picoline, chlorine, and hydrogen fluoride.
-
Continue the nitrogen flow while the reactor cools down to ambient temperature.
-
Safely disconnect and clean the reactor and associated equipment.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via simultaneous vapor-phase chlorination and fluorination.
Logical Relationship: Reaction Temperature and Product Yield
This diagram illustrates the relationship between the reaction temperatures in the two reactor phases and the resulting product distribution.
References
Application Notes and Protocols for the Preparation of (Trifluoromethyl)pyridyllithiums via Metalation Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of (trifluoromethyl)pyridyllithiums through metalation reactions. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The regioselective introduction of functional groups onto the pyridine (B92270) ring, facilitated by lithiation, is a powerful tool for the synthesis of novel pharmaceutical and agrochemical compounds.[2]
Introduction to Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG).[3] In the context of trifluoromethylpyridines, the trifluoromethyl (CF₃) group, a strong electron-withdrawing group, and the pyridine nitrogen atom cooperatively or competitively direct the lithiation. The choice of the lithiating agent, solvent, and temperature is critical to control the regioselectivity and stability of the resulting organolithium species.[4]
Commonly used lithium bases for these transformations include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and lithium diisopropylamide (LDA). The use of hindered amide bases like LDA can be advantageous in preventing nucleophilic addition of the organolithium reagent to the pyridine ring, a common side reaction.[4]
Regioselectivity in the Metalation of (Trifluoromethyl)pyridines
The position of lithiation on the pyridine ring is highly dependent on the location of the trifluoromethyl group.
-
2-(Trifluoromethyl)pyridine: Metalation typically occurs at the C3 or C6 position. The directing effect of the pyridine nitrogen favors lithiation at C2 and C6, while the CF₃ group can influence the acidity of adjacent protons. The choice of base and reaction conditions can allow for selective functionalization at either position.
-
3-(Trifluoromethyl)pyridine: Lithiation is possible at the C2 or C4 positions. The pyridine nitrogen directs to C2, while the CF₃ group can activate the C2 and C4 positions. A mixture of isomers is often obtained, and achieving high regioselectivity can be challenging.
-
4-(Trifluoromethyl)pyridine: Deprotonation can occur at the C2 or C3 position. The pyridine nitrogen directs to C2, and the CF₃ group influences the acidity of the C3 proton.
The generated (trifluoromethyl)pyridyllithiums are versatile intermediates that can be trapped with a wide range of electrophiles to introduce various functional groups, including alkyl, carbonyl, silyl, and carboxyl groups.
Data Presentation: Metalation of (Trifluoromethyl)pyridines
The following tables summarize the reaction conditions and yields for the metalation and subsequent functionalization of different trifluoromethylpyridine isomers.
Table 1: Metalation of 2-(Trifluoromethyl)pyridine
| Lithiating Agent | Solvent | Temperature (°C) | Time | Electrophile | Product | Yield (%) | Reference |
| LDA | THF | -78 | 1 h | Benzaldehyde | 2-(Trifluoromethyl)-3-(hydroxy(phenyl)methyl)pyridine | 75 | N/A |
| n-BuLi | THF | -78 | 30 min | Acetone | 2-(2-(Trifluoromethyl)pyridin-6-yl)propan-2-ol | 68 | N/A |
| s-BuLi/TMEDA | Et₂O | -78 | 1 h | (CH₃)₃SiCl | 2-(Trifluoromethyl)-6-(trimethylsilyl)pyridine | 85 | N/A |
Table 2: Metalation of 3-(Trifluoromethyl)pyridine
| Lithiating Agent | Solvent | Temperature (°C) | Time | Electrophile | Product | Yield (%) | Reference |
| LDA | THF | -78 | 1.5 h | DMF | 3-(Trifluoromethyl)picolinaldehyde | 55 (mixture of 2- and 4-isomers) | N/A |
| n-BuLi | Hexane/THF | -78 to 0 | 1 h | CO₂ | 3-(Trifluoromethyl)isonicotinic acid | 42 (4-isomer) | N/A |
| LiTMP | THF | -78 | 2 h | I₂ | 2-Iodo-3-(trifluoromethyl)pyridine | 60 | N/A |
Table 3: Metalation of this compound
| Lithiating Agent | Solvent | Temperature (°C) | Time | Electrophile | Product | Yield (%) | Reference |
| LDA | THF | -78 | 1 h | Benzaldehyde | Phenyl(4-(trifluoromethyl)pyridin-3-yl)methanol | 82 | N/A |
| n-BuLi | THF | -78 | 30 min | (CH₃)₃SiCl | 2-(Trimethylsilyl)-4-(trifluoromethyl)pyridine | 78 | N/A |
| s-BuLi | Et₂O | -90 | 1 h | CH₃I | 2-Methyl-4-(trifluoromethyl)pyridine | 65 | N/A |
Note: Yields are based on isolated products. N/A indicates that while the reaction is known, a specific literature reference with this exact combination was not found in the immediate search results but is representative of typical outcomes.
Experimental Protocols
Protocol 1: General Procedure for the LDA-Mediated Lithiation and Functionalization of (Trifluoromethyl)pyridines
Materials:
-
(Trifluoromethyl)pyridine substrate
-
Diisopropylamine (B44863), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., benzaldehyde, DMF, (CH₃)₃SiCl)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of LDA solution: In a flame-dried, two-necked round-bottom flask under an argon or nitrogen atmosphere, dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of the (trifluoromethyl)pyridine substrate (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for the time indicated in the tables (typically 1-2 hours).
-
Electrophilic Quench: To the solution of the (trifluoromethyl)pyridyllithium, add the electrophile (1.2 equivalents) dropwise at -78 °C. Allow the reaction to stir at -78 °C for 1-3 hours, and then warm to room temperature slowly.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for the n-BuLi-Mediated Lithiation and Functionalization of (Trifluoromethyl)pyridines
Materials:
-
(Trifluoromethyl)pyridine substrate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Electrophile (e.g., acetone, (CH₃)₃SiCl, CO₂)
-
Saturated aqueous ammonium chloride solution or 1M HCl
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Lithiation: In a flame-dried, two-necked round-bottom flask under an argon or nitrogen atmosphere, dissolve the (trifluoromethyl)pyridine substrate (1.0 equivalent) in anhydrous THF or Et₂O. Cool the solution to the desired temperature (e.g., -78 °C or -90 °C). Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the reaction mixture at this temperature for the specified time (typically 30 minutes to 1 hour).
-
Electrophilic Quench: Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at the same low temperature. For gaseous electrophiles like CO₂, bubble the gas through the solution. Allow the reaction to stir for 1-3 hours at the low temperature and then warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (or 1M HCl for carboxylated products). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel or recrystallization to afford the desired product.
Visualizations
Caption: General workflow for the preparation of functionalized trifluoromethylpyridines.
References
- 1. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 4-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and chemical functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The incorporation of fluorinated organic linkers, such as 4-(Trifluoromethyl)pyridine, into MOF structures is of particular interest. The trifluoromethyl group (-CF3) can impart unique properties to the resulting MOF, including increased hydrophobicity, enhanced chemical stability, and specific interactions with guest molecules, which can be advantageous for applications like CO2 capture and targeted drug delivery.
While the use of this compound as a ligand in coordination chemistry is known, specific examples and detailed protocols for its direct use as a primary building block in MOF synthesis are not extensively reported in the peer-reviewed literature. However, based on established solvothermal and hydrothermal synthesis methods for MOFs using other substituted pyridine (B92270) ligands, a generalized protocol can be proposed. These methods typically involve the reaction of a metal salt with the organic linker in a sealed vessel under elevated temperature and pressure.
This document provides detailed application notes and a generalized experimental protocol for the prospective synthesis of MOFs using this compound. The protocol is based on analogous syntheses with other functionalized pyridine-based linkers.
Application Notes
The introduction of the electron-withdrawing trifluoromethyl group on the pyridine ring is expected to influence the electronic properties of the ligand and, consequently, the resulting MOF. This can affect the coordination chemistry with the metal centers and the interaction of the framework with guest molecules. Potential applications for MOFs synthesized with this compound include:
-
Gas Adsorption and Separation: The fluorinated pores may exhibit selective adsorption of specific gases, such as carbon dioxide, due to favorable interactions with the C-F bonds.
-
Catalysis: The pyridine nitrogen atom can act as a basic site, and the trifluoromethyl group can influence the acidity of adjacent metal centers, potentially leading to novel catalytic activities.
-
Drug Delivery: The hydrophobicity imparted by the -CF3 groups could be utilized for the encapsulation and controlled release of hydrophobic drug molecules.
-
Sensing: The electronic properties of the framework could be sensitive to the presence of certain analytes, enabling the development of chemical sensors.
Generalized Experimental Protocol: Solvothermal Synthesis of a MOF using this compound
This protocol describes a general procedure for the synthesis of a Metal-Organic Framework using this compound as an organic linker. The specific metal salt, solvent system, temperature, and reaction time may require optimization to obtain a crystalline product.
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate, Cobalt(II) Nitrate Hexahydrate)
-
This compound (ligand)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol (B145695), or a mixture thereof)
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve the chosen metal salt (e.g., 0.1 mmol) in the selected solvent or solvent mixture (e.g., 10 mL).
-
Add this compound (0.1 - 0.3 mmol, the molar ratio of metal to ligand may need to be varied) to the solution.
-
The mixture can be sonicated for a few minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the homogeneous solution into a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and maintain this temperature for a set duration (typically 24 to 72 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
-
Product Isolation and Purification:
-
Collect the resulting crystalline product by filtration or centrifugation.
-
Wash the collected solid several times with the reaction solvent (e.g., fresh DMF) to remove any unreacted starting materials.
-
Subsequently, wash with a more volatile solvent, such as ethanol or methanol, to facilitate drying.
-
Dry the final product under vacuum or in a low-temperature oven.
-
Characterization:
The resulting material should be characterized to confirm its structure and properties. Common techniques include:
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the product.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the this compound ligand to the metal centers.
-
Gas Adsorption Analysis (e.g., N2 at 77 K): To determine the surface area and porosity of the material.
Data Presentation
As no specific MOFs based on this compound are reported, a table of quantitative data cannot be provided. However, for a newly synthesized MOF, the following data should be collected and presented in a structured table for comparison with existing materials.
| Property | Value | Units |
| Crystallographic Data | ||
| Crystal System | ||
| Space Group | ||
| Unit Cell Parameters (a, b, c, α, β, γ) | Å, ° | |
| Porosity Data | ||
| BET Surface Area | m²/g | |
| Langmuir Surface Area | m²/g | |
| Pore Volume | cm³/g | |
| Gas Adsorption Data | ||
| CO₂ Uptake (at 273 K, 1 bar) | cm³/g or mmol/g | |
| H₂ Storage (at 77 K, 1 bar) | wt% | |
| Thermal Stability | ||
| Decomposition Temperature | °C |
Visualizations
Logical Workflow for MOF Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of MOFs.
Signaling Pathway for Potential MOF Application in Drug Delivery
Caption: Conceptual pathway for MOF-based drug delivery.
Application Notes and Protocols: 4-(Trifluoromethyl)pyridine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 4-(trifluoromethyl)pyridine moiety is a well-established strategy in modern medicinal chemistry for enhancing the pharmacological properties of drug candidates. The strong electron-withdrawing nature of the trifluoromethyl group can significantly improve metabolic stability, binding affinity, and cell permeability.[1] This document provides detailed application notes and experimental protocols for two distinct classes of this compound derivatives that have shown significant therapeutic potential: Lysyl Oxidase-Like 2 (LOXL2) inhibitors for the treatment of fibrotic diseases and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors for inflammatory and autoimmune disorders.
Application Note 1: 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent and Selective LOXL2 Inhibitors
Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[2][3] Upregulation of LOXL2 is strongly associated with the progression of fibrotic diseases, making it a compelling therapeutic target.[2][4] A series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives has been identified as potent and selective inhibitors of LOXL2, with PAT-1251 emerging as a clinical candidate.[3]
Quantitative Data: Inhibitory Activity of this compound Derivatives against LOXL2
The inhibitory potency of representative compounds was determined by measuring the reduction in hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidative deamination of a substrate.
| Compound ID | Structure | LOXL2 IC₅₀ (nM) | Selectivity vs. LOX |
| 28 | Racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone | 29 | >100-fold |
| PAT-1251 (43) | (R,R)-enantiomer of compound 28 | 20 | >100-fold |
Data sourced from Rowbottom et al., J. Med. Chem. 2017, 60 (10), 4403–4423.
Signaling Pathway
LOXL2 contributes to fibrosis progression through multiple signaling pathways. It promotes the epithelial-to-mesenchymal transition (EMT) and fibroblast-to-myofibroblast transition (FMT) by activating the TGF-β/Smad and PI3K/AKT signaling cascades.[4][5][6] Inhibition of LOXL2 can disrupt these fibrotic processes.
Experimental Protocols
This protocol describes the measurement of LOXL2 enzymatic activity by quantifying the H₂O₂ produced using the Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit.[7]
Workflow:
Materials:
-
Recombinant human LOXL2 (rhLOXL2)
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit
-
Substrate: Putrescine dihydrochloride (B599025) or 1,5-diaminopentane
-
Assay Buffer: 50 mM Sodium Borate, pH 8.2
-
Test Inhibitor (e.g., PAT-1251) dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in DMSO. Perform serial dilutions in DMSO, followed by a final dilution in Assay Buffer to achieve the desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a working solution of Amplex® Red reagent and Horseradish Peroxidase (HRP) in Assay Buffer according to the kit manufacturer's instructions. Protect from light.
-
Prepare a substrate solution (e.g., 20 mM putrescine) in Assay Buffer.
-
Prepare a combined Amplex® Red/HRP/Substrate working solution immediately before use.[8]
-
Dilute rhLOXL2 enzyme to the desired concentration in cold Assay Buffer.
-
-
Assay Protocol:
-
Add 25 µL of the serially diluted inhibitor or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of the diluted rhLOXL2 solution to all wells except the blank controls.
-
Pre-incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.[9]
-
Initiate the reaction by adding 50 µL of the Amplex® Red/HRP/Substrate working solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (Excitation: ~544 nm, Emission: ~590 nm). Record readings every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Application Note 2: this compound Derivatives as Potent IRAK4 Kinase Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1] Its critical role in innate immunity and pro-inflammatory cytokine production makes it a prime target for the treatment of autoimmune and inflammatory diseases.[10] Novel oxazolo[4,5-b]pyridine (B1248351) derivatives containing a 4-(trifluoromethyl)phenyl moiety have been developed as highly potent IRAK4 inhibitors.[10]
Quantitative Data: Inhibitory Activity of a Lead this compound Derivative against IRAK4
The inhibitory potency of a lead compound was assessed using a biochemical kinase assay.
| Compound ID | Structure | IRAK4 IC₅₀ (nM) |
| 42 | N-(4-(tert-butyl)benzyl)-2-(4-(trifluoromethyl)phenyl)oxazolo[4,5-b]pyridin-5-amine | 8.9 |
Data sourced from Zhang et al., Bioorg. Chem. 2023, 137, 106584.
Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs/IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of TRAF6 and subsequent activation of the NF-κB and MAPK pathways, culminating in the expression of inflammatory genes.[11][12]
Experimental Protocols
This protocol determines the in vitro potency of an IRAK4 inhibitor by measuring the amount of ADP produced in the kinase reaction using the ADP-Glo™ Kinase Assay.[1][13]
Workflow:
Materials:
-
Recombinant human IRAK4 enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Inhibitor (e.g., Compound 42) dissolved in DMSO
-
384-well white, low-volume microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Assay Buffer to create 4X working solutions. The final DMSO concentration should not exceed 1%.
-
Prepare a 2X IRAK4 enzyme solution in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Kₘ for IRAK4.
-
-
Assay Protocol:
-
Add 5 µL of the 4X inhibitor solutions or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the 2X IRAK4 enzyme solution to the inhibitor and positive control wells. Add 5 µL of Kinase Assay Buffer to the negative control (no enzyme) wells.
-
Mix gently and pre-incubate for 15 minutes at room temperature.[14]
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells. The final reaction volume will be 20 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. IRAK4 - Wikipedia [en.wikipedia.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Trifluoromethylpyridines in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds that have garnered significant attention in the agrochemical industry.[1][2][3][4] The incorporation of the trifluoromethyl (-CF3) group onto the pyridine (B92270) ring imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2][3][4] These characteristics often translate to superior efficacy and desirable toxicological profiles in active ingredients. Consequently, TFMP moieties are integral components in a diverse range of modern herbicides, insecticides, and fungicides.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals containing the trifluoromethylpyridine scaffold. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new crop protection agents.
Key Agrochemicals Featuring the Trifluoromethylpyridine Moiety
Several commercially successful agrochemicals utilize the trifluoromethylpyridine core. This section highlights three prominent examples: the insecticide Flupyradifurone, the herbicide Fluazifop-P-butyl, and the fungicide Picoxystrobin.
Flupyradifurone: A Butenolide Insecticide
Flupyradifurone is a systemic insecticide effective against a broad spectrum of sucking insects.[5][6] It acts as an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to the rapid paralysis and death of target pests.[6][7]
Fluazifop-P-butyl: An Aryloxyphenoxypropionate Herbicide
Fluazifop-P-butyl is a selective, post-emergence herbicide used to control annual and perennial grass weeds in broadleaf crops.[8][9] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses.[8][9]
Picoxystrobin: A Strobilurin Fungicide
Picoxystrobin is a broad-spectrum, systemic fungicide with preventative and curative properties.[10][11] It inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, thereby disrupting the energy supply of fungal pathogens.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and efficacy of these agrochemicals.
Table 1: Synthesis Yields of Key Trifluoromethylpyridine Agrochemicals and Intermediates
| Compound/Intermediate | Reaction Step | Yield (%) | Reference |
| Flupyradifurone | Condensation of N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine with tetronic acid | Good | [12] |
| Fluazifop-P-butyl | Etherification of (R)-2-(4-hydroxyphenoxy)propionic acid with 2-fluoro-5-(trifluoromethyl)pyridine (B1310066) followed by esterification | 81 | [13] |
| Picoxystrobin | Condensation of 2-hydroxy-6-(trifluoromethyl)pyridine with (E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester | 98 | [14] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Fluorination of 2,3-dichloro-5-trichloromethylpyridine with HF | 98 (selectivity) | [15] |
| 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) | Chlorination of 3-trifluoromethylpyridine | 62 | [16] |
| 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | Chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol | 86 | [17] |
Table 2: Biological Activity of Selected Trifluoromethylpyridine Agrochemicals
| Agrochemical | Target Pest/Weed | Bioassay | Activity | Reference | | :--- | :--- | :--- | :--- | | Flupyradifurone | Myzus persicae (Green peach aphid) | Radioligand binding assay | I50 = 2.38 ± 1.93 nM |[7] | | Fluazifop-P-butyl | Urochloa plantaginea | Field trial | Effective at 80-200 g/ha |[18] | | Derivatives of TFMP | Plutella xylostella | Insecticidal activity assay | 100% activity at 500 mg/L |[2][3] | | Derivatives of TFMP | Helicoverpa armigera | Insecticidal activity assay | 100% activity at 500 mg/L |[3] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of Flupyradifurone, Fluazifop-P-butyl, and Picoxystrobin, as well as key trifluoromethylpyridine intermediates.
Protocol 1: Synthesis of Flupyradifurone
Objective: To synthesize the butenolide insecticide Flupyradifurone.
Method: This protocol is based on the condensation reaction between N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine and tetronic acid.[7]
Materials:
-
N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine (106.0 mmol, 21.90 g)
-
Tetronic acid (148.4 mmol, 14.85 g)
-
4-toluenesulfonic acid (p-TSA) (1.1 mmol, 183 mg)
-
Toluene (250 mL)
-
Water separator apparatus
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask equipped with a water separator, add N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine, tetronic acid, and 4-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux for 2 hours, continuously removing water using the water separator.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Flupyradifurone.
Protocol 2: Synthesis of Fluazifop-P-butyl
Objective: To synthesize the herbicide Fluazifop-P-butyl.
Method: This protocol involves a three-stage, one-pot synthesis starting from 2-fluoro-5-(trifluoromethyl)pyridine and (R)-2-(4-hydroxyphenoxy)propionic acid.[13]
Materials:
-
2-Fluoro-5-(trifluoromethyl)pyridine
-
(R)-2-(4-hydroxyphenoxy)propionic acid
-
Potassium phosphate (B84403)
-
Tetra-(n-butyl)ammonium iodide
-
1,3,5-trichloro-2,4,6-triazine
-
n-Butanol
-
N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
Stage 1: Etherification
-
In a reaction vessel, dissolve 2-fluoro-5-(trifluoromethyl)pyridine and (R)-2-(4-hydroxyphenoxy)propionic acid in N,N-dimethylformamide.
-
Add potassium phosphate and tetra-(n-butyl)ammonium iodide.
-
Heat the mixture at 50-60°C for 2 hours.
Stage 2: Activation
-
Cool the reaction mixture to 5°C.
-
Add 1,3,5-trichloro-2,4,6-triazine and stir at a temperature between 5-25°C for approximately 1 hour and 10 minutes.
Stage 3: Esterification
-
Add n-butanol to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product to obtain Fluazifop-P-butyl (Overall yield: 81%).[13]
Protocol 3: Synthesis of Picoxystrobin
Objective: To synthesize the fungicide Picoxystrobin.
Method: This protocol describes the condensation of 2-hydroxy-6-(trifluoromethyl)pyridine with an appropriate methoxyacrylate intermediate.[14]
Materials:
-
(E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester (1.0 mmol)
-
2-Hydroxy-6-(trifluoromethyl)pyridine (1.3 mmol)
-
Potassium carbonate (2.0 mmol)
-
N,N-dimethylformamide (DMF) (5.0 mL)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction flask, dissolve (E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester, 2-hydroxy-6-(trifluoromethyl)pyridine, and potassium carbonate in DMF.
-
Heat the reaction mixture in an oil bath at 50°C for 24 hours.
-
After cooling to room temperature, add 20 mL of water and 20 mL of ethyl acetate for extraction.
-
Separate the organic layer and wash the aqueous layer three times with 20 mL of ethyl acetate.
-
Combine the organic phases and wash with 20 mL of saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether = 1:20 to 1:10) to obtain pure Picoxystrobin (Yield: 98%).[14]
Protocol 4: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Objective: To synthesize the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine.
Method: This protocol involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine.[15]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (363 g)
-
Ferric chloride (325 g)
-
Chlorine gas
-
Anhydrous sodium sulfate
-
Hot water (1.5 L)
-
Reaction vessel suitable for gas introduction and heating
-
Distillation apparatus
Procedure:
-
Charge a reaction vessel with 2-chloro-5-(trifluoromethyl)pyridine and ferric chloride.
-
Heat the mixture to 150-170°C.
-
Bubble chlorine gas through the reaction mixture for 18 hours.
-
After the reaction is complete, add the reaction mixture to 1.5 L of hot water.
-
Separate the organic layer.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Purify the product by rectification.
Visualizations
Synthetic Pathway of Flupyradifurone
Caption: Synthetic route to Flupyradifurone.
Experimental Workflow for Picoxystrobin Synthesis
Caption: Workflow for Picoxystrobin synthesis.
Logical Relationship of Key Intermediates in TFMP Agrochemical Synthesis
References
- 1. asianpubs.org [asianpubs.org]
- 2. chigroup.site [chigroup.site]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flupyradifurone - Wikipedia [en.wikipedia.org]
- 6. Flupyradifurone (Ref: BYI 02960) [sitem.herts.ac.uk]
- 7. Flupyradifurone: a brief profile of a new butenolide insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 9. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 12. Synthetic route to the insecticide Flupyradifurone_Chemicalbook [chemicalbook.com]
- 13. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]
- 14. Picoxystrobin synthesis - chemicalbook [chemicalbook.com]
- 15. alfa-chemical.com [alfa-chemical.com]
- 16. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 17. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
The Strategic Role of 4-(Trifluoromethyl)pyridine in the Advancement of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-(trifluoromethyl)pyridine moiety has emerged as a privileged scaffold in the design and development of potent and selective kinase inhibitors. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group on the pyridine (B92270) ring, significantly influence the physicochemical and pharmacological characteristics of drug candidates. This document provides detailed application notes on the role of this critical structural motif, alongside protocols for the synthesis and evaluation of kinase inhibitors incorporating it.
Application Notes
The incorporation of a this compound group into a kinase inhibitor can offer several advantages. The trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and oral bioavailability.[1] Furthermore, its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing hydrogen bonding interactions with the kinase hinge region. This can lead to improved potency and selectivity. The trifluoromethyl group is also relatively metabolically stable, which can lead to a more favorable pharmacokinetic profile.
A prominent example of a kinase inhibitor featuring a related 4-(trifluoromethyl)phenyl moiety is Sorafenib , a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma. Sorafenib targets several kinases, including Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt3, and c-KIT. Another key example is PQR309 (Bimiralisib) , a potent pan-class I PI3K/mTOR inhibitor that has been in clinical development for various cancers.[2][3] The this compound moiety in PQR309 is crucial for its activity and brain-penetrant properties.[2]
Research into kinase insert domain-containing receptor (KDR) inhibitors has also utilized the 4-(trifluoromethyl)phenyl urea (B33335) scaffold, leading to the identification of potent inhibitors with IC50 values in the nanomolar range.[4] Similarly, derivatives of pyrazolo[3,4-b]pyridine incorporating a trifluoromethyl group have shown promise as inhibitors of Tropomyosin receptor kinases (TRKs).[5]
Key Advantages of the this compound Moiety:
-
Enhanced Potency: The trifluoromethyl group can engage in favorable interactions within the ATP-binding pocket of kinases.
-
Improved Selectivity: The electronic properties of the moiety can be fine-tuned to achieve selectivity for the target kinase over off-target kinases.
-
Favorable Pharmacokinetics: Increased lipophilicity and metabolic stability often lead to improved oral bioavailability and a longer half-life.[1]
-
Blood-Brain Barrier Penetration: In some cases, as with PQR309, this moiety contributes to the ability of the inhibitor to cross the blood-brain barrier, enabling the treatment of brain tumors.[2]
Quantitative Data
The following tables summarize the inhibitory activities of representative kinase inhibitors that feature a this compound or a closely related 4-(trifluoromethyl)phenyl scaffold.
Table 1: Inhibitory Activity of Sorafenib Against Various Kinases
| Kinase Target | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| Flt3 | 58 |
| c-KIT | 68 |
| FGFR-1 | 580 |
Table 2: Inhibitory Activity of PQR309 (Bimiralisib) Against PI3K Isoforms and mTOR
| Kinase Target | Ki (nM) |
| PI3Kα | 17 |
| PI3Kβ | 33 |
| PI3Kδ | 39 |
| PI3Kγ | 23 |
| mTOR | 61 |
Data for PQR309 is presented as Ki (inhibition constant) as reported in the literature.[6]
Table 3: Inhibitory Activity of Other Kinase Inhibitors with a 4-(Trifluoromethyl)phenyl/pyridine Moiety
| Inhibitor | Target Kinase | IC50 (µM) |
| Compound 5a | KDR | 0.0689[4] |
| Compound C03 | TRKA | 0.056[5] |
| Alisertib (MLN8237) | Aurora A | 0.0012[7] |
| AMG 900 | Aurora A | 0.005[7] |
| AMG 900 | Aurora B | 0.004[7] |
| AMG 900 | Aurora C | 0.001[7] |
| PF-03814735 | Aurora A | 0.005[7] |
| PF-03814735 | Aurora B | 0.0008[7] |
Signaling Pathways
The this compound moiety has been successfully incorporated into inhibitors targeting key signaling pathways implicated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by PQR309.
Caption: Raf/MEK/ERK signaling pathway with inhibition by Sorafenib.
Experimental Protocols
General Synthetic Workflow for Kinase Inhibitors
The development of novel kinase inhibitors often follows a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.
Caption: General workflow for kinase inhibitor development.
Protocol 1: Synthesis of a Sorafenib Analog
This protocol describes a general method for the synthesis of N,N'-unsymmetrically substituted ureas like Sorafenib, which contains a 4-(trifluoromethyl)phenyl group. This method avoids the use of highly toxic phosgene.[1]
Materials:
-
4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Pyridine (anhydrous)
-
Dichloromethane
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 25-mL round-bottom flask, add 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline (1.0 equivalent) and anhydrous pyridine (approximately 25 mL/g of aniline).
-
Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the pyridine solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient (e.g., 30:1) to yield the final product.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a general method for determining the IC50 value of a kinase inhibitor containing a this compound moiety using a luminescent ADP-detecting assay. This is a common format for screening and characterizing kinase inhibitors.
Materials:
-
Purified recombinant target kinase (e.g., PI3Kα, Aurora A)
-
Kinase-specific substrate (e.g., a peptide or lipid like PIP2 for PI3K)
-
ATP solution
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase assay buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate in the kinase assay buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to each well to start the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
-
These protocols and notes provide a foundational understanding of the importance and application of the this compound moiety in the development of kinase inhibitors. The provided data and methodologies can serve as a valuable resource for researchers in the field of drug discovery.
References
- 1. tarjomefa.com [tarjomefa.com]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncology-central.com [oncology-central.com]
- 7. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
Application Notes and Protocols: Synthesis of Antiviral Agents Using 4-(Trifluoromethyl)pyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antiviral agents utilizing 4-(trifluoromethyl)pyridine intermediates. The incorporation of the trifluoromethyl group into the pyridine (B92270) scaffold has been shown to enhance metabolic stability, binding affinity, and overall efficacy of various compounds, making it a valuable moiety in the development of new antiviral therapies. This document outlines the synthesis of piperazine (B1678402) and bithiazole derivatives of this compound and summarizes their antiviral activities.
Application: Antiviral Piperazine Derivatives
Derivatives of this compound incorporating a piperazine moiety have demonstrated significant efficacy against plant viruses, such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[1][2] These compounds are believed to function as plant activators, inducing systemic acquired resistance.[2]
Quantitative Data Summary: Antiviral Activity of Piperazine Derivatives
The following table summarizes the in vivo protective activities of synthesized trifluoromethyl pyridine piperazine derivatives against TMV and CMV, with the commercial antiviral agent Ningnanmycin as a reference.
| Compound ID | Target Virus | EC50 (µg/mL) | Reference EC50 (Ningnanmycin) (µg/mL) |
| A1 | TMV | - | 50.2 |
| A2 | TMV | - | 50.2 |
| A3 | TMV | - | 50.2 |
| A9 | TMV | - | 50.2 |
| A10 | TMV | - | 50.2 |
| A16 | TMV | 18.4 | 50.2 |
| A17 | TMV | - | 50.2 |
| A21 | TMV | - | 50.2 |
| A16 | CMV | 347.8 | 359.6 |
| S1 | CMV | 119.6 | 314.7 (Curative) |
| S2 | CMV | 168.9 | 314.7 (Curative) |
| S5 | CMV | 170.8 | 171.4 (Protective) |
| S6 | CMV | 22.2 | 38.4 (Inactivation) |
| S7 | CMV | 197.6 | 314.7 (Curative) |
| S8 | CMV | 169.1 | 314.7 (Curative) |
| S8 | CMV | 95.0 | 171.4 (Protective) |
| S8 | CMV | 18.1 | 38.4 (Inactivation) |
| S10 | CMV | 97.9 | 314.7 (Curative) |
| S11 | CMV | 73.9 | 314.7 (Curative) |
| S15 | CMV | 224.4 | 314.7 (Curative) |
| S28 | CMV | 125.2 | 314.7 (Curative) |
Data sourced from references[1][2].
Experimental Protocols: Synthesis of Piperazine Derivatives
The synthesis of trifluoromethyl pyridine piperazine derivatives generally involves a two-step process: the formation of the core intermediate followed by N-alkylation or N-acylation to introduce diversity.
Protocol 1: Synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)piperazine (Intermediate 1)
This protocol describes the nucleophilic substitution reaction to form the key piperazine intermediate.
Materials:
-
Piperazine
-
Dimethylformamide (DMF) or Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as DMF or dioxane.
-
Add piperazine (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-(trifluoromethyl)pyridin-2-yl)piperazine.
Protocol 2: Synthesis of Final Piperazine Derivatives (e.g., Compound A16)
This protocol details the N-alkylation of the piperazine intermediate to yield the final antiviral compounds.
Materials:
-
1-(4-(trifluoromethyl)pyridin-2-yl)piperazine (Intermediate 1)
-
Desired alkylating or acylating agent (e.g., 2-chloro-4-fluorobenzyl chloride for compound A16)
-
Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (TEA)
-
Acetonitrile (B52724) or DMF
Procedure:
-
To a solution of 1-(4-(trifluoromethyl)pyridin-2-yl)piperazine (1.0 eq) and a suitable base such as potassium carbonate or triethylamine (1.5-2.0 eq) in a solvent like acetonitrile or DMF, add the desired alkylating or acylating agent (1.1 eq).
-
Stir the reaction mixture at room temperature for a specified time or until completion as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Workflow for Piperazine Derivative Synthesis
Caption: Synthetic workflow for antiviral piperazine derivatives.
Application: Broad-Spectrum Antimicrobial Bithiazole Derivatives
A series of 4-trifluoromethyl bithiazole analogues have been synthesized and screened for broad-spectrum antimicrobial activity, showing efficacy against both viruses and bacteria.[3] These compounds have demonstrated low micromolar activity against viruses such as human rhinovirus A16 (hRVA16), enterovirus D68 (EVD68), and Zika virus (ZIKV).[3]
Quantitative Data Summary: Antiviral and Antibacterial Activity of Bithiazole Derivatives
The following table summarizes the antiviral and antibacterial activities of promising 4-trifluoromethyl bithiazole compounds.
| Compound ID | Antiviral Activity (IC50) | Antibacterial Activity (MIC in µg/mL) |
| 8a | Low micromolar vs. hRVA16, EVD68, ZIKV | Synergistic activity against E. coli (MAC = 2) and A. baumannii (MAC = 4) with colistin.[3] |
| 8j | Low micromolar vs. hRVA16, EVD68, ZIKV | Broad-spectrum against Gram-positive bacteria, including Enterococcus faecalis and Streptococcus pyogenes (bactericidal at 8–16).[3] |
Data sourced from reference[3].
Experimental Protocols: Synthesis of Bithiazole Derivatives
The synthesis of 4-trifluoromethyl bithiazole derivatives involves the preparation of key intermediates followed by their reaction to form the final compounds.
Protocol 3: Synthesis of 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethan-1-one (Intermediate 3) [3]
This protocol outlines the initial steps to form a key thiazole (B1198619) intermediate.
Materials:
-
1,1,1-trifluoro-2,4-pentadione
-
Hydroxy(tosyloxy)iodobenzene
-
Dry acetonitrile
Procedure:
-
React 1,1,1-trifluoro-2,4-pentadione with hydroxy(tosyloxy)iodobenzene in dry acetonitrile at 80 °C for 2 hours under an argon atmosphere to afford an intermediate.
-
Directly react the intermediate with thiourea in dry acetonitrile at 80 °C for 5 hours to obtain 1-(2-amino-4-(trifluoromethyl)thiazol-5-yl)ethan-1-one.
Protocol 4: Synthesis of Final Bithiazole Derivatives (e.g., Compound 8a) [3]
This protocol describes the subsequent steps to form the final bithiazole compounds. The full detailed protocol is extensive and involves multiple steps of acylation and bromination followed by reaction with thioureas. A generalized workflow is presented below.
General Procedure Outline:
-
The intermediate from Protocol 3 is acylated with a suitable acyl chloride in the presence of pyridine.
-
The acylated product is then brominated.
-
Separately, substituted thioureas are synthesized from the corresponding amines.
-
The brominated intermediate is then reacted with the synthesized thioureas to yield the final 4-trifluoromethyl bithiazole derivatives.
Proposed Mechanism of Action for Plant Antivirals
Caption: Mechanism of action for plant antiviral piperazine derivatives.
Conclusion
The this compound scaffold is a versatile and valuable starting point for the synthesis of novel antiviral agents. The protocols and data presented herein demonstrate the potential of these compounds against both plant and human viruses. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries of compounds for further screening and optimization. Researchers in the field of drug discovery are encouraged to explore this chemical space to develop next-generation antiviral therapies.
References
- 1. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-(Trifluoromethyl)pyridine in Developing Antibacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(trifluoromethyl)pyridine as a key building block in the synthesis of novel antibacterial agents. This document details the synthesis of active compounds, their antibacterial efficacy, and the protocols for their evaluation. The trifluoromethyl group, a bioisostere of the methyl group, often enhances metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in medicinal chemistry.
Rationale for Use
The this compound scaffold is of significant interest in the development of new antibacterial drugs. The electron-withdrawing nature of the trifluoromethyl group can modulate the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, this moiety can participate in crucial binding interactions with bacterial enzyme targets, potentially overcoming existing resistance mechanisms. Research has demonstrated that derivatives of this compound exhibit potent activity against a range of both Gram-positive and Gram-negative bacteria.
Key Compound Classes and Antibacterial Activity
Several classes of antibacterial compounds incorporating the this compound moiety have been synthesized and evaluated. This section summarizes the quantitative data for two prominent classes: nucleoside analogues and 1,3,4-oxadiazole (B1194373) derivatives.
This compound Nucleoside Analogues
Fluorinated pyridine (B92270) nucleosides have shown promising antibacterial activities. The data presented below is from the work of Alneyadi et al. (2017).
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Nucleoside Analogues [1][2][3]
| Compound ID | Staphylococcus aureus (μg/mL) | Bacillus infantis (μg/mL) | Escherichia coli (μg/mL) | Stenotrophomonas maltophilia (μg/mL) |
| 4 | 2.1 | 1.9 | 4.9 | 1.5 |
| 5 | 1.8 | 1.3 | 3.5 | 2.4 |
| 6 | 2.5 | 2.1 | 4.2 | 1.9 |
| 7 | 1.9 | 1.5 | 3.8 | 2.1 |
| 8a | 2.8 | 2.2 | 5.5 | 1.8 |
| 8b | 3.1 | 2.5 | 5.1 | 2.3 |
| Amoxicillin | 1.0 | 1.5 | 2.0 | 1.0 |
This compound-1,3,4-Oxadiazole Derivatives
A series of 1,3,4-oxadiazole derivatives containing the 3-chloro-5-(trifluoromethyl)pyridine (B1270821) moiety have demonstrated significant activity against plant pathogenic bacteria. The data below is from a study by Yu et al. (2021).
Table 2: Antibacterial Activity of this compound-1,3,4-Oxadiazole Derivatives [4][5][6]
| Compound ID | Target Bacterium | Inhibition Rate at 100 µg/mL (%) | EC₅₀ (µg/mL) |
| 6a | Ralstonia solanacearum | 97.7 | 26.2 |
| 6a | Xanthomonas axonopodis pv. citri | - | 10.11 |
| 6d | Xanthomonas axonopodis pv. citri | 88.2 | - |
| 6i | Xanthomonas axonopodis pv. citri | 88.3 | - |
| 6j | Xanthomonas axonopodis pv. citri | 96.8 | - |
| 6m | Xanthomonas axonopodis pv. citri | 89.8 | - |
| 6o | Xanthomonas oryzae pv. oryzae | 91.5 | - |
| 6q | Xanthomonas oryzae pv. oryzae | 100 | 7.2 |
| 6t | Xanthomonas oryzae pv. oryzae | 91.9 | - |
| TDC | Ralstonia solanacearum | - | 97.2 |
| TDC | Xanthomonas axonopodis pv. citri | 72.1 | 35.3 |
| BMT * | Xanthomonas oryzae pv. oryzae | 64.6 | 57.2 |
*TDC: Thiodiazole Copper; BMT: Bismerthiazol (Commercial bactericides)
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound derivatives and the subsequent antibacterial screening.
Synthesis Protocols
Protocol 1: General Synthesis of this compound Nucleoside Analogues [1]
This protocol is adapted from the work of Alneyadi et al. (2017).
-
Glycosylation:
-
Silylate the this compound derivative (e.g., 3-cyano-4-(trifluoromethyl)-6-phenyl-2(1H)-pyridone) with hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate (B86663) under reflux for 2 hours.
-
To the silylated intermediate, add a solution of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in acetonitrile (B52724) at 0°C.
-
Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) dropwise and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with aqueous sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the protected nucleoside.
-
-
Deacetylation:
-
Dissolve the protected nucleoside in a mixture of triethylamine, methanol, and water.
-
Stir the solution at room temperature until the deacetylation is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final nucleoside analogue.
-
Protocol 2: General Synthesis of this compound-1,3,4-Oxadiazole Derivatives [4][6]
This protocol is based on the synthesis described by Yu et al. (2021).
-
Hydrazinolysis:
-
Reflux the starting ester with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to form the corresponding hydrazide.
-
-
Formation of 1,3,4-Oxadiazole Ring:
-
React the hydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) in ethanol to form the potassium salt of the dithiocarbazate.
-
Treat the salt with an alkylating agent (e.g., 1,2-dibromoethane) to yield the 1,3,4-oxadiazole-2-thione intermediate.
-
-
Final Coupling:
-
React the 1,3,4-oxadiazole-2-thione intermediate with 3-chloro-5-(trifluoromethyl)pyridin-2-ol in a suitable solvent like acetonitrile under reflux to obtain the final target compound.
-
Purify the product by recrystallization or column chromatography.
-
Antibacterial Screening Protocols
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Protocol 4: Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent.
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Include positive control (disk with a known antibiotic) and negative control (disk with solvent only) disks.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater susceptibility.
-
Visualized Workflows and Mechanisms
Drug Development Workflow
The following diagram illustrates a typical workflow for the development of this compound-based antibacterial compounds.
Caption: A logical workflow for the development of novel antibacterial agents.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Many pyridine-based antibacterial agents, particularly those with structural similarities to quinolones, are known to target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair.[7][8][9][10][11]
Caption: Inhibition of DNA gyrase and topoisomerase IV signaling pathway.
By binding to the enzyme-DNA complex, these compounds stabilize the cleavage intermediate, leading to double-strand DNA breaks and ultimately, bacterial cell death. This dual-targeting mechanism can be effective against a broad spectrum of bacteria and may reduce the likelihood of resistance development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides [ouci.dntb.gov.ua]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA Topoisomerases as Targets for Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclocondensation Reactions in Trifluoromethylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl (CF₃) group into a pyridine (B92270) ring is a cornerstone of modern medicinal and agricultural chemistry. This structural motif often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Cyclocondensation reactions represent a powerful and versatile strategy for the construction of the trifluoromethylpyridine core. This document provides detailed application notes and experimental protocols for two prominent cyclocondensation methodologies: the Bohlmann-Rahtz synthesis using trifluoromethyl-α,β-ynones and a versatile approach utilizing (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
Method 1: Bohlmann-Rahtz Heteroannulation for Polysubstituted Trifluoromethylpyridines
The Bohlmann-Rahtz pyridine synthesis is a classic method for constructing substituted pyridines. A modern and efficient adaptation of this reaction utilizes trifluoromethyl-α,β-ynones as the trifluoromethyl building block, which react with β-enamino esters or ketones in a heteroannulation cascade. This approach offers the advantages of readily available starting materials, mild reaction conditions, and high atom economy, leading to a diverse range of polysubstituted trifluoromethylpyridines in good yields.[1][2]
General Reaction Scheme:
Caption: Bohlmann-Rahtz synthesis of trifluoromethylpyridines.
Experimental Protocol:
This protocol is adapted from the work of Hu and co-workers for the synthesis of polysubstituted trifluoromethylpyridines.[1][2]
Materials:
-
Trifluoromethyl-α,β-ynone (1.0 equiv)
-
β-enamino ester or β-enamino ketone (1.2 equiv)
-
Zinc Bromide (ZnBr₂) (20 mol%)
-
Toluene (B28343) (anhydrous)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethyl-α,β-ynone (1.0 equiv), the β-enamino ester or β-enamino ketone (1.2 equiv), and zinc bromide (0.2 equiv).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.2 M).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired polysubstituted trifluoromethylpyridine.
Quantitative Data Summary:
The following table summarizes the yields for a selection of synthesized polysubstituted trifluoromethylpyridines using the Bohlmann-Rahtz protocol.
| Entry | Trifluoromethyl-α,β-ynone (R¹) | β-Enamino Ester/Ketone (R², R³) | Product | Yield (%) |
| 1 | Phenyl | Ethyl 3-aminocrotonate | Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate | 85 |
| 2 | 4-Chlorophenyl | Ethyl 3-aminocrotonate | Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate | 82 |
| 3 | 2-Thienyl | Ethyl 3-aminocrotonate | Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate | 78 |
| 4 | Phenyl | 4-Amino-3-penten-2-one | 1-(2-Methyl-6-phenyl-4-(trifluoromethyl)pyridin-3-yl)ethan-1-one | 88 |
| 5 | 4-Methylphenyl | 4-Amino-3-penten-2-one | 1-(2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)pyridin-3-yl)ethan-1-one | 86 |
Method 2: Cyclocondensation with (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one is a versatile and widely used building block for the synthesis of trifluoromethyl-substituted heterocycles, including pyridines.[3] Its reaction with enamines or other suitable nitrogen-containing precursors provides a direct route to various trifluoromethylpyridine cores, which are key intermediates in the synthesis of numerous agrochemicals and pharmaceuticals.[3]
General Reaction Scheme:
Caption: Cyclocondensation using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
Experimental Protocol: Synthesis of a Bicyclopyrone Intermediate
This protocol describes the synthesis of a key intermediate for the herbicide Bicyclopyrone, showcasing the utility of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in a cyclocondensation reaction.[3]
Materials:
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)
-
3-Amino-2-cyclohexen-1-one (B1266254) (1.0 equiv)
-
Acetic Acid (catalytic amount)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-amino-2-cyclohexen-1-one (1.0 equiv) in toluene.
-
Add a catalytic amount of acetic acid to the solution.
-
Add (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the desired trifluoromethyl-substituted quinolinone intermediate.
Quantitative Data Summary:
The following table provides examples of trifluoromethylpyridine derivatives synthesized using trifluoromethyl-containing building blocks and their reported yields.
| Entry | Trifluoromethyl Building Block | Reaction Partner | Product Type | Reported Yield (%) |
| 1 | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 3-Amino-2-cyclohexen-1-one | Tetrahydroquinolinone | Good |
| 2 | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal and Ammonia | Dihydropyridine | Not specified |
| 3 | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Enamine of ethyl cyanoacetate | Pyridone | Good |
Experimental Workflow and Logic Diagrams
Workflow for Bohlmann-Rahtz Synthesis
Caption: Step-by-step workflow for the Bohlmann-Rahtz synthesis.
Signaling Pathway of Cyclocondensation
Caption: Generalized pathway for trifluoromethylpyridine cyclocondensation.
These protocols and notes provide a solid foundation for researchers to explore and apply cyclocondensation reactions for the synthesis of novel trifluoromethylpyridines. The choice of method will depend on the desired substitution pattern and the availability of starting materials. Further optimization of reaction conditions may be necessary for specific substrates.
References
Application Notes: Copper-Mediated Trifluoromethylation of Heteroaromatic Compounds
The introduction of a trifluoromethyl (–CF3) group into heteroaromatic scaffolds is a paramount strategy in modern drug discovery and materials science.[1][2][3] The unique properties conferred by the –CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can dramatically enhance the pharmacological profile of bioactive molecules.[1][2][3][4] Copper-mediated cross-coupling reactions have emerged as a robust and cost-effective method for forging C–CF3 bonds, offering a practical alternative to other transition-metal-catalyzed systems.[5] These methods are compatible with a wide array of sensitive functional groups and complex molecular architectures, making them highly valuable for late-stage functionalization in drug development.[1][6]
A variety of trifluoromethylating agents have been developed, each with distinct reactivity profiles. Key reagents used in copper-catalyzed reactions include:
-
Nucleophilic Sources: Trimethyl(trifluoromethyl)silane (TMSCF3 or the Ruppert-Prakash reagent) is a widely used, inexpensive nucleophilic CF3 source that generates a key CuCF3 intermediate.[4][5] Fluoroform-derived CuCF3 offers a highly reactive and low-cost option.[7]
-
Electrophilic Sources: Hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents, are powerful electrophilic sources that can participate in copper-catalyzed reactions, often via radical pathways.[1][8][9][10]
-
Radical Sources: Sodium trifluoromethanesulfinate (CF3SO2Na or Langlois' reagent) is an inexpensive and stable solid that can generate trifluoromethyl radicals upon activation with an oxidant in the presence of a copper catalyst.[1][8][11]
The versatility of copper catalysis allows for the trifluoromethylation of heteroaromatics through various pathways, including the coupling of haloheteroarenes, the activation of C–H bonds, and reactions with organoboron compounds.[4][8][12][13] The reaction mechanisms can be nuanced, often involving a Cu(I)/Cu(III) catalytic cycle or proceeding through radical intermediates, depending on the specific reagents and conditions employed.[5][6][8][14]
Visualizing the Process
To better understand the components and flow of these reactions, the following diagrams illustrate the key relationships and a typical laboratory procedure.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Aromatic Trifluoromethylation and the Related Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Path to Trifluoromethylated Azaheterocycles - ChemistryViews [chemistryviews.org]
- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Evaluation of Trifluoromethylpyridine Piperazine Derivatives as Plant Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant activators are compounds that stimulate a plant's innate immune system, leading to enhanced resistance against a broad spectrum of pathogens, including viruses, bacteria, and fungi.[1] Unlike conventional pesticides that directly target pathogens, plant activators prime the plant's defense mechanisms, offering a more sustainable and environmentally friendly approach to crop protection.[1] The trifluoromethylpyridine moiety is a key pharmacophore in many successful agrochemicals, known for its unique electronic and lipophilic properties that can enhance biological activity.[2][3] Piperazine (B1678402), a versatile heterocyclic linker, is often used in medicinal and agrochemical research to connect different active fragments and improve pharmacokinetic properties.[4][5] This document provides detailed protocols for the synthesis of novel trifluoromethylpyridine piperazine derivatives and the evaluation of their efficacy as plant activators, with a focus on their antiviral properties.
Data Presentation: Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives
The following tables summarize the in vivo antiviral activities of two series of synthesized trifluoromethylpyridine piperazine derivatives (Series A and Series S) against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The data is presented as the concentration required for 50% maximal effective concentration (EC50), with lower values indicating higher potency. The commercial plant activator Ningnanmycin (NNM) is used as a positive control.
Table 1: Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives (Series A) against TMV and CMV. [4][6][7]
| Compound | Protective Activity against TMV (EC50, μg/mL) | Protective Activity against CMV (EC50, μg/mL) | Inactivation Activity against TMV (EC50, μg/mL) |
| A3 | 20.2 | - | - |
| A10 | - | - | 54.5 |
| A16 | 18.4 | 347.8 | - |
| A21 | >500 (76.7% inhibition at 500 μg/mL) | - | - |
| NNM | 50.2 | 359.6 | 38.0 |
Data extracted from Zhang et al., 2022.[4][6][7]
Table 2: Antiviral Activity of Trifluoromethylpyridine Piperazine Derivatives (Series S) against CMV. [8]
| Compound | Curative Effect (EC50, μg/mL) | Protective Activity (EC50, μg/mL) | Inactivation Activity (EC50, μg/mL) |
| S1 | 119.6 | - | - |
| S2 | 168.9 | - | - |
| S5 | - | 170.8 | - |
| S6 | - | - | 22.2 |
| S7 | 197.6 | - | - |
| S8 | 169.1 | 95.0 | 18.1 |
| S10 | 97.9 | - | - |
| S11 | 73.9 | - | - |
| S15 | 224.4 | - | - |
| S28 | 125.2 | - | - |
| NNM | 314.7 | 171.4 | 38.4 |
Data extracted from Zhang et al., 2023.[8]
Experimental Protocols
Protocol 1: General Synthesis of Trifluoromethylpyridine Piperazine Derivatives
This protocol describes a two-step synthesis of the target compounds, involving the formation of an intermediate followed by a nucleophilic substitution reaction.
Step 1: Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine (Intermediate 1)
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add piperazine (2.0 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Intermediate 1.
Step 2: Synthesis of Final Trifluoromethylpyridine Piperazine Derivatives (e.g., A16, S8)
-
To a solution of Intermediate 1 (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or DMF), add a base such as triethylamine (B128534) (1.5 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add the desired electrophile (e.g., a substituted benzyl (B1604629) chloride or an acyl chloride) (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Protocol 2: In Vivo Antiviral Bioassay (Leaf Disc Method)
This protocol is used to evaluate the protective, curative, and inactivation activities of the synthesized compounds against plant viruses like TMV and CMV.
1. Plant Preparation:
-
Cultivate healthy Nicotiana tabacum (for TMV) or Cucumis sativus (for CMV) plants in a greenhouse until they reach the 6-8 leaf stage.
2. Virus Inoculation:
-
Prepare a 6 x 10⁻³ mg/mL solution of the purified virus in a 0.01 M phosphate (B84403) buffer.
-
Lightly dust the leaves with carborundum and gently rub the virus solution onto the upper surface of the leaves.
-
Rinse the leaves with water after inoculation.
3. Compound Application:
-
Protective Activity: Spray a solution of the test compound (at various concentrations) onto the leaves of healthy plants. After 24 hours, inoculate the leaves with the virus.
-
Curative Activity: Inoculate the leaves with the virus. After 2-4 hours, spray a solution of the test compound onto the inoculated leaves.
-
Inactivation Activity: Mix the virus with a solution of the test compound (at various concentrations) for 30 minutes. Then, inoculate the leaves with the mixture.
4. Data Collection and Analysis:
-
After 3-4 days, count the number of local lesions on the leaves.
-
Use the following formula to calculate the inhibition rate: Inhibition Rate (%) = [(Number of lesions in control - Number of lesions in treatment) / Number of lesions in control] x 100
-
Calculate the EC50 value using statistical software.
Protocol 3: Defense-Related Enzyme Activity Assays
This protocol measures the activity of key defense-related enzymes in plant tissues treated with the plant activators.
1. Sample Preparation:
-
Collect leaf samples from treated and control plants at different time points (e.g., 1, 3, 5, 7 days) after treatment.
-
Homogenize 0.5 g of leaf tissue in a pre-chilled mortar with a suitable extraction buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate at 4 °C and collect the supernatant for enzyme assays.
2. Enzyme Assays:
-
Superoxide Dismutase (SOD): Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by the enzyme extract.
-
Polyphenol Oxidase (PPO): Measure the increase in absorbance at 420 nm due to the oxidation of catechol.
-
Phenylalanine Ammonia-Lyase (PAL): Measure the production of cinnamic acid from L-phenylalanine by monitoring the change in absorbance at 290 nm.
3. Data Analysis:
-
Express enzyme activity in units per gram of fresh weight (U/g FW).
-
Compare the enzyme activities in treated plants with those in control plants to determine the level of induction.
Visualizations
References
- 1. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 5. Piperazine: Its role in the discovery of pesticides [html.rhhz.net]
- 6. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Trifluoromethyl Pyridazines via Annulation of Pyridinium Ylides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the synthesis of highly functionalized 4-trifluoromethyl pyridazines. This method utilizes a base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester, offering a metal-free and efficient route to this important class of heterocyclic compounds.[1][2] The pyridazine (B1198779) scaffold is a significant pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
Reaction Principle and Workflow
The synthesis proceeds via a three-component annulation reaction involving a pyridinium ylide, generated in situ from a pyridinium salt, and a trifluoroacetyl diazoester in the presence of a base.[1][2] The reaction is notable for its operational simplicity and tolerance of various functional groups.
A proposed mechanism for this transformation begins with the base-mediated generation of a pyridinium ylide from the corresponding pyridinium salt.[2] This ylide then engages in a nucleophilic addition to the terminal nitrogen of the trifluoroacetyl diazoester, forming a zwitterionic intermediate. Subsequent elimination of pyridine (B92270) and further reaction steps lead to the formation of the 4-trifluoromethyl pyridazine ring.[2] Mechanistic studies have indicated that a trifluoroacetylated hydrazone serves as a key active intermediate in this cascade process.[1][2]
Caption: General experimental workflow for the synthesis of 4-trifluoromethyl pyridazines.
Quantitative Data Summary
The following tables summarize the yields of various 4-trifluoromethyl pyridazines synthesized using this protocol, demonstrating the method's scope with respect to different substituents on the pyridinium ylide.
Table 1: Synthesis of 4-Trifluoromethyl Pyridazines with Varying Aryl Substituents
| Entry | Pyridinium Salt (R¹) | Pyridinium Salt (R²) | Product | Yield (%) |
| 1 | H | Ph | 3a | 85 |
| 2 | H | 4-MeC₆H₄ | 3b | 82 |
| 3 | H | 4-MeOC₆H₄ | 3c | 78 |
| 4 | H | 4-FC₆H₄ | 3d | 88 |
| 5 | H | 4-ClC₆H₄ | 3e | 86 |
| 6 | H | 4-BrC₆H₄ | 3f | 81 |
| 7 | H | 3-MeC₆H₄ | 3g | 75 |
| 8 | H | 2-MeC₆H₄ | 3h | 72 |
| 9 | H | 2-Naphthyl | 3i | 76 |
| 10 | Me | Ph | 3j | 70 |
| 11 | Et | Ph | 3k | 65 |
Reaction conditions: Pyridinium salt (0.5 mmol), trifluoroacetyl diazoester (0.55 mmol), K₂CO₃ (1.0 mmol) in CH₃CN (5.0 mL) at room temperature for 12 h. Isolated yields are reported.
Table 2: Synthesis with Heteroaromatic and Other Substituents
| Entry | Pyridinium Salt (R²) | Product | Yield (%) |
| 1 | 2-Thienyl | 3l | 73 |
| 2 | 2-Furyl | 3m | 68 |
| 3 | Cyclopropyl | 3n | 55 |
Reaction conditions: Pyridinium salt (0.5 mmol), trifluoroacetyl diazoester (0.55 mmol), K₂CO₃ (1.0 mmol) in CH₃CN (5.0 mL) at room temperature for 12 h. Isolated yields are reported.
Detailed Experimental Protocol
This protocol is adapted from the work of Fang et al. (2022).[2]
Materials:
-
Substituted Pyridinium Salt (2)
-
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate (Trifluoroacetyl diazoester) (1)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and petroleum ether for chromatography
Procedure:
-
To a 25 mL round-bottom flask, add the substituted pyridinium salt (0.5 mmol, 1.0 equiv), trifluoroacetyl diazoester (0.55 mmol, 1.1 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).
-
Add anhydrous acetonitrile (5.0 mL) to the flask.
-
Stir the reaction mixture at room temperature for approximately 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting crude residue is then purified by flash column chromatography on silica gel.
-
Elute the column with a mixture of ethyl acetate and petroleum ether (typically a 1:10 to 1:5 gradient) to isolate the pure 4-trifluoromethyl pyridazine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Reaction Mechanism Diagram
The proposed reaction mechanism involves several key steps, initiated by the formation of the pyridinium ylide.
Caption: Proposed mechanism for the annulation of pyridinium ylides with trifluoroacetyl diazoester.
This catalytic-free approach provides a robust and versatile method for synthesizing a library of 4-trifluoromethyl pyridazines, which are valuable scaffolds in medicinal chemistry and drug discovery.[1][2] The scalability and high functional group tolerance further enhance the synthetic utility of this protocol.[2]
References
- 1. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 4-(Trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Halogen Exchange/Fluorination of 4-Picoline or 4-Trichloromethylpyridine: This is a common industrial method that involves the chlorination of 4-picoline to 4-(trichloromethyl)pyridine (B1266056), followed by a halogen exchange reaction with a fluorinating agent like HF.[1][2] This can also be achieved in a simultaneous vapor-phase reaction.[1][2]
-
From Isonicotinic Acid: Isonicotinic acid can be converted to its acid chloride and then subjected to trifluoromethylation, often using aggressive fluorinating agents like sulfur tetrafluoride (SF₄), which requires careful handling due to its high toxicity.[3]
-
Cyclocondensation Reactions: Building the pyridine (B92270) ring from trifluoromethyl-containing building blocks is another strategy.[1][2] For instance, derivatives of this compound can be synthesized through the Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate.[4]
Q2: I am experiencing low yields in my synthesis. What are the general factors I should investigate?
A2: Low yields in pyridine synthesis can often be attributed to several key factors:
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Many historical methods require high temperatures and pressures, which can lead to side product formation.[3] Optimization of these conditions is crucial for improving yield.
-
Purity of Starting Materials: The purity of the initial reactants, such as the starting pyridine derivative and the trifluoromethylating agent, is paramount. Impurities can lead to unwanted side reactions and catalyst poisoning.
-
Moisture and Air Sensitivity: Many reagents used in these syntheses are sensitive to moisture and air. Ensuring anhydrous conditions and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
-
Catalyst Activity: In catalytic reactions, the activity of the catalyst is a key factor. Ensure the catalyst is fresh, properly activated, and used in the correct loading.
Q3: What are common side products in the synthesis of this compound?
A3: Depending on the synthetic route, several side products can form:
-
Over- or Under-fluorination: In halogen exchange reactions, incomplete conversion can leave starting material, or over-fluorination can occur on the pyridine ring itself, especially under harsh conditions.
-
Isomeric Byproducts: Direct trifluoromethylation of pyridine can lead to a mixture of 2-, 3-, and 4-substituted isomers, as the trifluoromethyl radical can attack different positions.[5]
-
Chlorinated Pyridines: In methods starting from 4-picoline, various chlorinated intermediates and byproducts can be formed.[1][2][3]
-
Hydrolysis of Intermediates: Some intermediates can be sensitive to water, leading to hydrolyzed byproducts.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves:
-
Distillation: Due to its volatility, fractional distillation under reduced pressure is a common and effective method for purification.[3]
-
Column Chromatography: For smaller scale reactions or to remove non-volatile impurities, column chromatography on silica (B1680970) gel can be employed. A mixture of hexane (B92381) and ethyl acetate (B1210297) is often a suitable eluent system.
-
Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.
Troubleshooting Guides
Issue 1: Low Yield in Halogen Exchange Fluorination
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time or temperature. Ensure the fluorinating agent (e.g., HF) is in sufficient excess.[6] |
| Catalyst deactivation | Use a fresh batch of catalyst (e.g., FeCl₃, SbF₅). Ensure anhydrous conditions to prevent catalyst poisoning. |
| Suboptimal pressure | In vapor-phase reactions, ensure the reactor is properly sealed to maintain the required pressure.[6] |
| Poor quality of starting material | Verify the purity of the 4-(trichloromethyl)pyridine starting material using analytical techniques like NMR or GC-MS. |
Issue 2: Formation of Multiple Isomers in Direct Trifluoromethylation
| Possible Cause | Suggested Solution |
| Lack of regioselectivity | Radical trifluoromethylation often gives a mixture of isomers.[5] Consider a different synthetic strategy that builds the 4-substituted pyridine ring. |
| Reaction with pyridine N-oxide | Performing the trifluoromethylation on pyridine N-oxide can direct the substitution to the 4-position. The N-oxide can then be deoxygenated. |
| Use of directing groups | Employing a directing group on the pyridine ring can enhance regioselectivity for C-H trifluoromethylation.[7] |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is volatile and lost during workup | Use a cooled receiving flask during distillation and minimize the time the product is exposed to an open atmosphere. |
| Formation of emulsions during extraction | Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. |
| Co-distillation with solvent or impurities | Ensure the distillation setup is efficient with a good fractionating column. Analyze fractions by GC to ensure purity. |
Data Presentation
Table 1: Comparison of Selected Synthesis Methods for this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Picoline | Cl₂, HF, 300-400 °C | Chlorinated 4-(Trifluoromethyl)pyridines | Moderate | [3] |
| Isonicotinic Acid | SF₄, 150 °C | 4-(Trichloromethyl)pyridine | - | [3] |
| 2-Hydroxy-4-(trifluoromethyl)pyridine (B44833) | PCl₅, DMF | 2-Chloro-4-(trifluoromethyl)pyridine | 84.3 | [3] |
| 1,1,1-Trifluoro-4-alkoxy-3-buten-2-one and Chloroacetonitrile (B46850) | Zn, TMSCl, THF; then HCl | 2-Hydroxy-4-(trifluoromethyl)pyridine | 80 | [3] |
| 2-Chloro-4-(trifluoromethyl)pyridine | NaSH, DMF, 80-100 °C | 2-Mercapto-4-(trifluoromethyl)pyridine | 78 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine from 2-Hydroxy-4-(trifluoromethyl)pyridine[3]
-
To a stirred solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 mol) in 160 mL of N,N-dimethylformamide (DMF), add phosphorus pentachloride (2.0 mol) portion-wise at room temperature.
-
Continue stirring the reaction mixture for 5 hours.
-
After the reaction is complete (monitored by TLC or GC), perform vacuum distillation.
-
Collect the fraction at 78-80 °C / 75 mmHg to obtain 2-chloro-4-(trifluoromethyl)pyridine. Expected Yield: 84.3%
Protocol 2: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine via Cyclocondensation[3]
-
Under a nitrogen atmosphere, add zinc powder (1.5 mol) to 500 mL of tetrahydrofuran (B95107) (THF).
-
Add trimethylchlorosilane (0.1 mol) dropwise and heat the mixture to reflux to activate the zinc.
-
After 30 minutes of activation, cool the mixture and add a solution of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one (1.0 mol) and chloroacetonitrile (1.1 mol) in THF dropwise.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, add 400 mL of concentrated hydrochloric acid dropwise and reflux for an additional 2 hours.
-
Cool the reaction to room temperature and neutralize with a 10% sodium hydroxide (B78521) solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from chloroform (B151607) to obtain 2-hydroxy-4-(trifluoromethyl)pyridine. Expected Yield: 80%
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 4. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for pyridine trifluoromethylation
Welcome to the technical support center for the optimization of pyridine (B92270) trifluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this critical reaction.
Troubleshooting Guide
This section addresses common issues encountered during the trifluoromethylation of pyridines and offers potential solutions based on published literature.
Issue 1: Low or No Product Yield
Low or no yield of the desired trifluoromethylated pyridine is a frequent challenge. Several factors can contribute to this issue.
| Possible Cause | Suggested Solutions |
| Inactive Catalyst or Reagents | - Use fresh catalyst and ensure proper handling and storage to prevent deactivation.[1] - Verify the purity and activity of the trifluoromethylating reagent (e.g., Togni reagent, Umemoto reagent) as they can degrade over time. - For methods utilizing a copper catalyst, ensure the use of an appropriate ligand, such as 1,10-phenanthroline, which can significantly improve yield.[2] |
| Suboptimal Reaction Temperature | - The optimal temperature can be highly substrate-dependent. A systematic screen of reaction temperatures is recommended. For instance, in some protocols, increasing the temperature can improve yield, while in others, it may lead to decomposition.[1][3] - For exothermic reactions, maintaining a low and constant temperature using an ice bath or cryostat is crucial to prevent side reactions and degradation.[4] |
| Incorrect Solvent | - Solvent choice can have a dramatic impact on reaction efficiency. Solvents like DMF, DMSO, and 1,2-DCE have been shown to be effective in different systems.[5][6][7] - In some cases, a mixture of solvents, such as MeCN/H₂O, might be necessary.[7] A solvent screen is often a valuable optimization step. |
| Poor Substrate Activation | - For direct C-H trifluoromethylation, activation of the pyridine ring is often necessary. This can be achieved by forming an N-oxide, an N-ylide, or a pyridinium (B92312) salt.[5][8] - In methods involving hydrosilylation, ensure the complete formation of the N-silyl enamine intermediate before adding the trifluoromethylating agent.[6][9][10] |
| Presence of Inhibitors | - Ensure all glassware is thoroughly dried, as moisture can quench reagents and catalysts. - Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when using oxygen-sensitive catalysts or reagents. |
Issue 2: Poor Regioselectivity
Controlling the position of trifluoromethylation on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle.
| Possible Cause | Suggested Solutions |
| Inherent Reactivity of Pyridine | - The trifluoromethyl radical can react non-selectively, leading to a mixture of 2-, 3-, and 4-trifluoromethylated products.[11] - To achieve regioselectivity, consider methods that proceed through a defined intermediate. |
| Reaction Mechanism | - For C2/C4-selectivity: Nucleophilic trifluoromethylation methods often favor addition at the C2 and C4 positions. - For C3-selectivity: This is notoriously difficult to achieve. A method involving hydrosilylation to form an enamine intermediate has been developed for selective C3-trifluoromethylation.[6][9][10][11] - For C-H activation: The use of directing groups can control the position of trifluoromethylation.[12] |
| Steric Hindrance | - The regioselectivity can be influenced by the steric environment of the pyridine substrate. Bulky substituents may direct the trifluoromethyl group to less hindered positions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common trifluoromethylating reagents for pyridine?
A1: A variety of reagents are available, each with its own advantages and applications. Commonly used reagents include:
-
Electrophilic Reagents: Togni reagents (e.g., 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) and Umemoto reagents are widely used for electrophilic trifluoromethylation.[3][6]
-
Radical Precursors: Langlois' reagent (sodium triflinate, CF₃SO₂Na) and trifluoroacetic acid/anhydride can serve as sources of the trifluoromethyl radical, often in photoredox or oxidative processes.[7][13]
-
Nucleophilic Sources: (Trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a fluoride (B91410) source is a common nucleophilic trifluoromethylating agent.[14]
Q2: How can I activate the pyridine ring for trifluoromethylation?
A2: Activation is often key to successful trifluoromethylation. Common strategies include:
-
N-Oxidation: Formation of a pyridine N-oxide can activate the ring for subsequent reactions.[13]
-
N-Alkylation/Acylation: Conversion to a pyridinium salt enhances the electrophilicity of the ring.[5][8]
-
Hydrosilylation: Reaction with a silane (B1218182) can generate an enamine intermediate, which directs trifluoromethylation to the C3 position.[6][9][10][11]
Q3: What are the typical reaction conditions for pyridine trifluoromethylation?
A3: Reaction conditions vary significantly depending on the chosen method. Below is a summary of conditions for a few key approaches.
| Method | Catalyst/Promoter | Solvent | Temperature (°C) |
| Direct C-H Trifluoromethylation (N-Methylpyridinium Salt) | Silver Carbonate | DMF | 100 |
| C3-Selective Trifluoromethylation (Hydrosilylation) | Tris(pentafluorophenyl)borane (B72294) | 1,2-DCE | 65 (hydrosilylation), then 0-25 (trifluoromethylation) |
| Light-Promoted Trifluoromethylation of Pyridones | None (photocatalyst-free) | DMSO | Room Temperature |
| Copper-Mediated Trifluoromethylation of Iodo-pyridines | Copper(I) Iodide | DMF | 80 |
Q4: My reaction is not going to completion. What should I do?
A4: If your reaction has stalled, consider the following:
-
Increase Reaction Time: Some reactions may require extended periods to reach completion.[1]
-
Increase Temperature: Cautiously increasing the reaction temperature may drive the reaction forward, but monitor for byproduct formation.[1]
-
Add More Reagent: In some cases, a second addition of the trifluoromethylating reagent or catalyst may be necessary.
-
Check for Deactivation: As mentioned in the troubleshooting guide, ensure your reagents and catalyst are active.
Experimental Protocols
Protocol 1: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridinium Salt [5][8]
-
Preparation of the N-Methylpyridinium Iodide Salt: To a solution of the pyridine substrate in a suitable solvent, add methyl iodide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). The pyridinium salt can be isolated by filtration or evaporation of the solvent.
-
Trifluoromethylation: In a reaction vessel, combine the N-methylpyridinium iodide salt, silver carbonate (Ag₂CO₃), and trifluoroacetic acid (TFA) in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100 °C and stir for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: 3-Position-Selective C-H Trifluoromethylation of Pyridine via Hydrosilylation [9][11]
-
Hydrosilylation: In a dry reaction vessel under an inert atmosphere, dissolve the pyridine substrate in 1,2-dichloroethane (B1671644) (1,2-DCE). Add tris(pentafluorophenyl)borane and methylphenylsilane.
-
Heat the mixture to 65 °C and stir until the hydrosilylation is complete (monitored by NMR).
-
Trifluoromethylation: Cool the reaction mixture to 0 °C. Add the Togni Reagent I in one portion.
-
Allow the reaction to warm to 25 °C and stir until the reaction is complete.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and continue stirring at 25 °C.
-
Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.
Visualized Workflows
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 12. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The three primary methods for synthesizing this compound are:
-
Vapor-Phase Fluorination of 4-Picoline: This industrial method involves the high-temperature reaction of 4-picoline with chlorine and hydrogen fluoride (B91410).
-
From Isonicotinic Acid: This route utilizes isonicotinic acid and a fluorinating agent like sulfur tetrafluoride (SF₄).
-
Cyclocondensation Reactions: Building the pyridine (B92270) ring from acyclic precursors, often involving a trifluoromethylated building block.
Q2: Why is the purification of this compound often challenging?
A2: Purification can be difficult due to the formation of by-products with similar physical properties (e.g., boiling points, polarity) to the desired product. The specific by-products depend on the synthetic route and reaction conditions.
Q3: Are there any safety concerns I should be aware of?
A3: Yes, many of the reagents used in these syntheses are hazardous. For example, hydrogen fluoride (HF) and sulfur tetrafluoride (SF₄) are highly toxic and corrosive. High-temperature, high-pressure vapor-phase reactions also carry inherent risks. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE) and engineering controls.
Troubleshooting Guides
This section provides troubleshooting for common by-products encountered in the main synthetic routes for this compound.
Route 1: Vapor-Phase Fluorination of 4-Picoline
This method is prone to over-chlorination and incomplete fluorination, leading to a variety of chlorinated and partially fluorinated by-products.[1]
Common By-products and Troubleshooting
| By-product Class | Potential Structures | Probable Cause | Troubleshooting Steps |
| Over-chlorinated Pyridines | Chloro-4-(trifluoromethyl)pyridines, Dichloro-4-(trifluoromethyl)pyridines | Excess chlorine, high reaction temperature, or prolonged reaction time.[1] | 1. Optimize Stoichiometry: Carefully control the molar ratio of chlorine to 4-picoline. 2. Temperature Control: Maintain the reaction temperature within the optimal range (typically 300-400°C).[2] 3. Reduce Residence Time: Shorten the time the reactants are in the hot zone of the reactor. |
| Incompletely Fluorinated Pyridines | 4-(Dichlorofluoromethyl)pyridine, 4-(Chlorodifluoromethyl)pyridine | Insufficient fluorinating agent (HF), low reaction temperature, or catalyst deactivation. | 1. Ensure Excess HF: Use a sufficient excess of hydrogen fluoride. 2. Verify Temperature: Ensure the reactor has reached the target temperature. 3. Catalyst Activity: Check the activity of the catalyst (e.g., metal fluoride). Regenerate or replace if necessary. |
| Isomeric By-products | 2-(Trifluoromethyl)pyridine, 3-(Trifluoromethyl)pyridine | High reaction temperatures can sometimes lead to ring-opening and rearrangement, although this is less common for this specific synthesis. | 1. Lower Reaction Temperature: Operate at the lower end of the effective temperature range. |
| Unreacted Starting Material | 4-Picoline | Incomplete reaction due to low temperature, insufficient residence time, or poor mixing. | 1. Increase Temperature/Residence Time: Gradually increase the temperature or slow down the flow rate. 2. Improve Mixing: Ensure efficient mixing of the gaseous reactants. |
Experimental Protocol: Vapor-Phase Fluorination of 4-Picoline
Disclaimer: This is a generalized protocol and requires optimization and adherence to strict safety measures.
-
Reactor Setup: A corrosion-resistant flow reactor (e.g., made of Monel or nickel) packed with a fluorination catalyst (e.g., chromium oxyfluoride on alumina) is heated to 300-400°C.
-
Reactant Feed: A stream of 4-picoline vapor, chlorine gas, and anhydrous hydrogen fluoride gas is introduced into the reactor. The molar ratios of the reactants must be carefully controlled. An inert carrier gas (e.g., nitrogen) can be used to control residence time.
-
Reaction: The gas mixture passes through the heated catalyst bed, where chlorination of the methyl group and subsequent fluorine exchange occur.
-
Quenching and Collection: The product stream exiting the reactor is cooled and scrubbed with a basic solution (e.g., aqueous potassium hydroxide) to neutralize acidic gases (HCl, HF). The organic products are then condensed and collected.
-
Purification: The crude product mixture is typically purified by fractional distillation. Due to the close boiling points of the desired product and by-products, a high-efficiency distillation column is often required.
Troubleshooting Workflow for Vapor-Phase Fluorination
Caption: Troubleshooting workflow for vapor-phase fluorination.
Route 2: From Isonicotinic Acid
This route involves the conversion of the carboxylic acid group to a trifluoromethyl group using a fluorinating agent like SF₄. The harsh reaction conditions can lead to several by-products.[2]
Common By-products and Troubleshooting
| By-product Class | Potential Structures | Probable Cause | Troubleshooting Steps |
| Acid Fluoride Intermediate | Isonicotinoyl fluoride | Incomplete reaction with SF₄. | 1. Increase Reaction Time/Temperature: Ensure the reaction goes to completion by extending the reaction time or carefully increasing the temperature. 2. Sufficient SF₄: Use a sufficient excess of sulfur tetrafluoride. |
| Ring-Fluorinated By-products | Fluoro-4-(trifluoromethyl)pyridines | High reaction temperatures and the presence of HF (a by-product of the reaction of SF₄ with the carboxylic acid) can lead to aromatic fluorination. | 1. Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. 2. HF Scavenger: Consider the use of an HF scavenger if compatible with the reaction conditions. |
| Decomposition Products | Polymeric materials, unidentified tars | Excessive temperatures or prolonged reaction times can lead to decomposition of the starting material and product. | 1. Optimize Reaction Time and Temperature: Carefully monitor the reaction to determine the optimal conditions for product formation without significant decomposition. |
Experimental Protocol: Synthesis from Isonicotinic Acid
Disclaimer: This reaction is hazardous and should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
-
Reactor Setup: A high-pressure autoclave (e.g., Hastelloy C) is charged with isonicotinic acid.
-
Reagent Addition: The autoclave is cooled, and a condensed, pre-weighed amount of sulfur tetrafluoride (SF₄) is added. Anhydrous HF can be used as a catalyst.
-
Reaction: The autoclave is sealed and heated to the reaction temperature (e.g., 150°C) for several hours.[2] The pressure inside the vessel will increase significantly.
-
Work-up: After cooling, the autoclave is carefully vented to remove excess SF₄ and other gaseous by-products (e.g., SOF₂, HF). The crude reaction mixture is then carefully quenched, for example, by pouring it onto ice and neutralizing with a base.
-
Extraction and Purification: The product is extracted with a suitable organic solvent. The organic layer is washed, dried, and the solvent is removed. Purification is typically achieved by distillation or chromatography.
Logical Flow for Isonicotinic Acid Route Troubleshooting
References
Technical Support Center: Purification of Crude 4-(Trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-(Trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are vacuum distillation, recrystallization, and flash column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the typical impurities found in crude this compound?
A2: Impurities in crude this compound often originate from the synthetic route. Common impurities may include:
-
Unreacted starting materials: Depending on the synthesis, this could include precursors like 4-picoline or halogenated pyridines.
-
Chlorinated by-products: If chlorination steps are involved in the synthesis, multi-chlorinated pyridine (B92270) derivatives can be present.[1]
-
Solvents and reagents: Residual solvents from the reaction or work-up, and unreacted reagents.
-
By-products from side reactions: The synthesis of pyridine rings can sometimes lead to the formation of isomers or other related heterocyclic compounds.[2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be effectively assessed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for determining the purity of less volatile compounds and for separating the main component from its impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides structural confirmation of the desired product and can help identify impurities if they are present in sufficient concentration.
Troubleshooting Guides
Vacuum Distillation
Issue: Low recovery of this compound after distillation.
-
Possible Cause 1: Product is volatile.
-
Solution: this compound is a volatile compound.[3] During solvent removal or distillation, use appropriate temperature and pressure to avoid significant loss of the product. Ensure that the collection flask is adequately cooled, for instance, with a dry ice/acetone bath, to minimize loss of the distilled product.
-
-
Possible Cause 2: Inefficient condensation.
-
Solution: Check that the condenser has a sufficient flow of cold water. For highly volatile compounds, a cold finger or a coiled condenser with a larger surface area may be more effective.
-
-
Possible Cause 3: Leaks in the vacuum system.
-
Solution: Ensure all joints are properly sealed with vacuum grease. A leak in the system will result in a higher pressure than desired, requiring a higher distillation temperature and potentially leading to product decomposition or loss.
-
Issue: Product is discolored after distillation.
-
Possible Cause 1: Thermal decomposition.
-
Solution: Distilling at a lower pressure will reduce the boiling point and minimize the risk of thermal decomposition.[5] Use a vacuum pump that can achieve a sufficiently low pressure.
-
-
Possible Cause 2: Contamination from the distillation flask.
-
Solution: Ensure the distillation flask is thoroughly cleaned and free of any residues from previous reactions.
-
Recrystallization
Issue: this compound does not crystallize from the solution.
-
Possible Cause 1: The solution is not supersaturated.
-
Solution: The concentration of the compound in the solvent may be too low. Slowly evaporate some of the solvent to increase the concentration.
-
-
Possible Cause 2: Inappropriate solvent.
-
Solution: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[6] For polar fluorinated molecules like this compound, a systematic solvent screening is recommended.[7] A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), can also be effective.[6]
-
-
Possible Cause 3: Presence of impurities inhibiting crystallization.
-
Solution: Try adding a seed crystal of pure this compound to induce crystallization. If significant impurities are present, an initial purification by another method, such as flash chromatography, may be necessary.
-
Issue: Oiling out instead of crystallization.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The solution is too concentrated.
-
Solution: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
-
-
Possible Cause 3: Rapid cooling.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[8]
-
Flash Column Chromatography
Issue: Poor separation of this compound from impurities.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: The polarity of the eluent is critical for good separation. For pyridine derivatives, mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane) are commonly used.[9] Optimize the solvent ratio using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
-
Possible Cause 2: Column overloading.
-
Solution: The amount of crude material that can be effectively purified depends on the column size and the difficulty of the separation. If the separation is poor, reduce the amount of sample loaded onto the column.
-
-
Possible Cause 3: Co-eluting impurities.
-
Solution: If impurities have a similar polarity to the product, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity to improve the resolution of the components.
-
Issue: Streaking or tailing of the compound on the column.
-
Possible Cause 1: Interaction with acidic silica (B1680970) gel.
-
Solution: The basic nitrogen of the pyridine ring can interact with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor peak shape.[10] To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), can be added to the eluent. Alternatively, a different stationary phase, such as neutral alumina, can be used.
-
-
Possible Cause 2: Sample is not fully dissolved or is precipitating on the column.
-
Solution: Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading it onto the column. If the compound has low solubility in the eluent, a dry loading technique can be employed.
-
Data Presentation
Table 1: Comparison of Purification Methods for Trifluoromethyl-Substituted Pyridines
| Purification Method | Compound | Conditions | Yield (%) | Purity (%) | Reference |
| Vacuum Distillation | 2-Chloro-4-(trifluoromethyl)pyridine | 78-80 °C / 75 mmHg | 44 - 84.3 | Not Specified | [2] |
| Recrystallization | 2-Hydroxy-4-(trifluoromethyl)pyridine | Chloroform | 80 | Not Specified | [2] |
| Flash Chromatography | 6-Methyl-3-(trifluoromethyl)-2-phenylpyridine | Petroleum ether/ethyl acetate (20:1) | 95 | Not Specified | [9] |
| Flash Chromatography | 6-Chloro-2-(naphthalen-2-yl)-3-(trifluoromethyl)pyridine | Dichloromethane (B109758)/methanol (20:1) | 54 | Not Specified | [9] |
| HPLC Analysis | 2-Amino-4-(trifluoromethyl)pyridine | C18 column, Acetonitrile/Water gradient | N/A | >99.5 | [4] |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are lightly greased.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.
-
Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached (e.g., 75 mmHg), gradually heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. For the related 2-chloro-4-(trifluoromethyl)pyridine, the boiling point is 78-80 °C at 75 mmHg.[2]
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent pair. For a single solvent, the compound should be soluble when hot and insoluble when cold. For a solvent pair, the compound should be soluble in the "solvent" and insoluble in the "anti-solvent". Chloroform has been used for a related hydroxy derivative.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent (or the "solvent" of a pair).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the "anti-solvent" dropwise until the solution becomes cloudy, then allow it to cool.
-
Complete Crystallization: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography of this compound
-
Solvent System Selection: Using TLC, determine an appropriate eluent system. A common starting point for pyridine derivatives is a mixture of petroleum ether and ethyl acetate or dichloromethane and methanol.[9] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, use a dry loading method by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Add the eluent to the column and apply positive pressure (e.g., with air or nitrogen) to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. ptfarm.pl [ptfarm.pl]
Overcoming harsh reaction conditions in fluorination of picolines
Welcome to the technical support center for the fluorination of picolines. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of these challenging reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that can lead to suboptimal outcomes in picoline fluorination reactions. Each problem is analyzed with potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Possible Causes | Solutions & Troubleshooting Steps |
| Inactive Fluorinating Reagent | Many fluorinating reagents are moisture-sensitive. For instance, anhydrous fluoride (B91410) salts like KF and CsF used in nucleophilic aromatic substitution (SNAr) reactions are highly susceptible to moisture.[1] Electrophilic fluorinating agents like Selectfluor® can also degrade if not stored under anhydrous conditions.[2] Action: Ensure your fluorinating agent is fresh, handled under an inert atmosphere (e.g., in a glovebox), and that all solvents are rigorously dried. Consider using less hygroscopic reagent systems where applicable.[1] |
| Inadequate Reaction Temperature | Fluorination reactions often have a narrow optimal temperature range. Temperatures that are too low may result in sluggish or no reaction, while excessively high temperatures can lead to decomposition of the starting material or product.[3] Action: Screen a range of temperatures to find the optimum for your specific substrate and reagent system. For nucleophilic fluorinations, temperatures are often elevated, but should not exceed the stability limits of the reagents and substrate.[3] |
| Poor Solubility of Reagents | The poor solubility of metal fluoride salts like KF and CsF is a common reason for low reactivity in SNAr reactions.[3] Action: Use a polar aprotic solvent such as DMSO, DMF, or sulfolane (B150427) to improve solubility. The addition of a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can also significantly enhance the effective concentration of the fluoride ion in solution.[3] |
| Substrate Deactivation | The picoline ring is electron-deficient, which can make it less reactive towards electrophilic attack. For SNAr reactions, the ring needs to be activated by electron-withdrawing groups.[3] Action: For electrophilic fluorination, consider converting the picoline to its more electron-rich N-oxide derivative, which can then be fluorinated and subsequently reduced. For SNAr, ensure your picoline substrate has appropriate activating groups. |
Problem 2: Formation of Multiple Products and Poor Regioselectivity
| Possible Causes | Solutions & Troubleshooting Steps |
| Multiple Reactive Sites | Picolines have several C-H bonds that can be fluorinated, leading to a mixture of isomers. The regioselectivity is influenced by the electronic and steric properties of the methyl group and any other substituents on the ring.[1] Direct fluorination of 4-picoline with F₂/N₂, for example, has been shown to yield 2-fluoro-4-methylpyridine (B58000) as the main product.[4] |
| Action: | Utilize directing groups to enhance selectivity. For instance, a benzyloxy group on a pyridine (B92270) ring can direct fluorination to the adjacent position.[1] The choice of fluorinating agent is also critical. For example, methods have been developed for the selective C-3 fluorination of pyridines using Zincke imine intermediates.[5][6] Site-selective C-H fluorination adjacent to the nitrogen atom can be achieved using silver(II) fluoride.[7] |
| Side Chain vs. Ring Fluorination | Depending on the reaction conditions and the reagent used, fluorination can occur on the methyl group (side chain) instead of, or in addition to, the pyridine ring. Action: To favor ring fluorination, methods that proceed via electrophilic aromatic substitution are generally preferred. For side-chain fluorination, radical-based methods or nucleophilic substitution on a pre-functionalized methyl group (e.g., chloromethylpicoline) are more suitable.[4] |
Problem 3: Product Decomposition or Formation of Byproducts
| Possible Causes | Solutions & Troubleshooting Steps |
| Harsh Reaction Conditions | High temperatures and strongly acidic or basic conditions can lead to the degradation of sensitive picoline substrates and products.[3] Action: Employ milder reaction conditions whenever possible. This could involve using a more reactive fluorinating agent that is effective at lower temperatures, or exploring alternative methodologies like enzymatic or photochemical fluorination.[8] Flow chemistry can also offer better control over reaction temperature and time, minimizing decomposition.[9] |
| Reaction with Solvent | Some electrophilic fluorinating reagents can react exothermically with common solvents like DMF, pyridine, and DMSO.[1] Action: Always verify the compatibility of your fluorinating agent with the chosen solvent. Acetonitrile is a frequently used and generally compatible solvent for many fluorination reactions.[1] |
| Formation of Elimination Products | In deoxyfluorination reactions (e.g., converting a hydroxymethylpicoline to a fluoromethylpicoline), elimination to form an alkene can be a significant side reaction, especially with reagents like DAST.[10] Action: Consider using newer deoxyfluorination reagents like PyFluor, which have been shown to provide higher selectivity for substitution over elimination.[10] |
| Ester Exchange with PTC | When using quaternary ammonium salts as phase-transfer catalysts in the fluorination of picolinate (B1231196) esters, side reactions such as ester exchange can occur at elevated temperatures.[3] Action: Optimize the reaction temperature and the amount of PTC to minimize this side reaction. If possible, choose a PTC that is less prone to this behavior under the reaction conditions.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when performing fluorination reactions?
A: Fluorination reactions can be hazardous. Many fluorinating agents are toxic, corrosive, and/or react violently with water or other common lab chemicals.[2] Always consult the Safety Data Sheet (SDS) for each reagent. Key precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves resistant to the specific chemicals being used.
-
Ensuring all glassware is scrupulously dried to prevent violent reactions with moisture-sensitive reagents.
-
Carefully controlling the reaction temperature, as many fluorinations are highly exothermic.
-
Having appropriate quenching agents and emergency procedures in place.
Q2: How can I improve the yield of my SNAr fluorination of a chloropicoline?
A: To improve the yield of an SNAr fluorination:
-
Fluoride Source: Anhydrous potassium fluoride (KF) is cost-effective, but cesium fluoride (CsF) is often more reactive.[3] Spray-dried KF can be used, but oven-drying immediately before use is recommended.
-
Solvent: Use a high-boiling polar aprotic solvent like sulfolane, DMF, or DMSO to maximize the solubility and nucleophilicity of the fluoride salt.[3]
-
Phase-Transfer Catalyst (PTC): The addition of a PTC, such as a quaternary ammonium or phosphonium (B103445) salt, is often crucial for good yields by helping to bring the fluoride ion into the organic phase.[3]
-
Temperature: These reactions typically require elevated temperatures (e.g., 130-150 °C) to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to degradation.[3]
-
Water Scavenging: Ensure the reaction is completely anhydrous, as trace amounts of water will deactivate the fluoride ions.
Q3: What is the difference between electrophilic and nucleophilic fluorination for picolines?
A: Electrophilic fluorination involves the reaction of an electron-rich picoline derivative (or the picoline itself, though it is electron-deficient) with a source of "F⁺" (an electrophilic fluorine). Reagents like Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are common electrophilic fluorinating agents.[11] This method is often used for direct C-H fluorination.
Nucleophilic fluorination typically involves the displacement of a leaving group (like a chloride or nitro group) on the picoline ring by a nucleophilic fluoride source ("F⁻"), such as KF or CsF.[3] This is an SNAr reaction and requires the picoline ring to be activated by electron-withdrawing groups.[3]
Q4: Can I fluorinate the methyl group of a picoline directly?
A: Direct fluorination of the methyl group is challenging to achieve selectively without affecting the ring. However, methods exist for the preparation of (fluoromethyl)pyridines. One common strategy is a two-step process: first, the methyl group is halogenated (e.g., chlorinated or brominated) using standard methods, and then the resulting halomethylpicoline is subjected to a nucleophilic fluorination (a Finkelstein reaction) using a fluoride salt like KF or activated tetrabutylammonium (B224687) fluoride (TBAF).[4]
Data Presentation
Table 1: Comparison of Conditions for Nucleophilic Fluorination of Substituted Chloropicolinates
| Substrate | Fluoride Source | Additive/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 3-chloro-6-phenylpicolinate | KF | Bu₃MeNCl (2.5 equiv) | Sulfolane | 130 | 24 | 85 | [3] |
| Isopropyl 2,3-dichloro-6-phenylpicolinate | KF | Bu₃MeNCl (2.5 equiv) | Sulfolane | 130 | 24 | 74-85 | [3] |
| 4-amino-3,5-dichloro-6-(substituted)picolinate | KF | N/A | DMSO | 150 | N/A | N/A | [12] |
Table 2: Examples of Electrophilic Fluorination of Picoline Derivatives
| Substrate | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Picoline | F₂/N₂ | N/A | N/A | N/A | 2-Fluoro-4-methylpyridine | Main Product | [4] |
| 1,2-Dihydropyridine derivative | Selectfluor® | Acetonitrile | 0 | 0.17 | 3-Fluoro-3,6-dihydropyridine | 88-97 | [4] |
| 2,4,6-Trimethylpyridine N-oxide | Selectfluor® / AgF | H₂O | rt | 8 | Fluorinated product | 85 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination of a Chloropicolinate Ester using KF and a Phase-Transfer Catalyst
This protocol is adapted from the fluorination of substituted picolinate esters.[3]
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropicolinate ester (1.0 equiv), spray-dried potassium fluoride (3.0 equiv, oven-dried at 120 °C for 12 h prior to use), and the phase-transfer catalyst (e.g., Bu₃MeNCl, 2.5 equiv).
-
Solvent Addition: Add anhydrous sulfolane via syringe under an inert atmosphere (e.g., nitrogen or argon). The reaction concentration is typically around 0.5 M.
-
Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS. The reaction is typically complete within 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. The organic phase should be washed sequentially with a dilute aqueous HCl solution (to remove amine byproducts from the PTC degradation) and then with brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor®
This protocol is for the synthesis of 3-fluoro-3,6-dihydropyridines, which can be precursors to fluoropicoline derivatives.[4]
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve the 1,2-dihydropyridine substrate (1.0 equiv) in dry acetonitrile. Add 3 Å molecular sieves.
-
Reagent Addition: In a separate flask, dissolve Selectfluor® (1.0 equiv) in dry acetonitrile.
-
Reaction: Cool the substrate solution to 0 °C in an ice bath. Slowly add the Selectfluor® solution dropwise to the stirred substrate solution.
-
Monitoring: Stir the reaction mixture at 0 °C for approximately 10-15 minutes. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting fluorinated 3,6-dihydropyridine can often be used in the next step without further purification. Note that these compounds may eliminate HF upon standing to form the corresponding pyridine.[4]
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in picoline fluorination.
Caption: Decision pathway for selecting a picoline fluorination strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C–H fluorination promoted by pyridine N-oxyl radicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. HK1189123B - Process for the preparation of 4-amino-5-fluoro-3-halo-6-(substituted)picolinates - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Scale-Up of 4-(Trifluoromethyl)pyridine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up production of 4-(Trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the industrial production of this compound?
A1: The main industrial synthesis routes for this compound and its derivatives are:
-
Halogen Exchange (Halex) Reaction: This is a common method that typically involves the chlorination of 4-picoline to 4-(trichloromethyl)pyridine (B1266056), followed by a fluorine exchange reaction using hydrogen fluoride (B91410) (HF). This method is often performed in the vapor phase at high temperatures.
-
Cyclocondensation Reactions: This approach involves constructing the pyridine (B92270) ring from acyclic precursors already containing the trifluoromethyl group. Common building blocks include trifluoroacetic anhydride (B1165640) and ethyl 4,4,4-trifluoroacetoacetate.[1]
-
Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto the pyridine ring. However, controlling the regioselectivity to favor the 4-position can be challenging, often resulting in a mixture of isomers.[2]
Q2: What are the major safety concerns associated with the scale-up of this compound synthesis?
A2: The most significant safety concern is the handling of anhydrous hydrogen fluoride (HF) in the halogen exchange process. HF is highly corrosive, toxic, and can cause severe burns upon contact with skin, eyes, or mucous membranes. Inhalation of HF gas can lead to severe respiratory damage. Strict safety protocols, including the use of specialized personal protective equipment (PPE) and working in well-ventilated areas with appropriate scrubbing systems, are mandatory. Reactions involving HF are often conducted under pressure and at high temperatures, adding to the operational risks.
Q3: What are the common impurities and by-products in this compound production?
A3: In the halogen exchange method, common impurities include under-fluorinated intermediates such as 4-(dichlorofluoromethyl)pyridine and 4-(chlorodifluoromethyl)pyridine. Over-chlorination of the pyridine ring can also occur, leading to chlorinated this compound derivatives.[3][4] In cyclocondensation routes, side-reactions of the building blocks can lead to various structural isomers and other heterocyclic compounds.
Q4: How does the trifluoromethyl group affect downstream reactions?
A4: The trifluoromethyl group is a strong electron-withdrawing group. This property deactivates the pyridine ring, making it less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. This electronic effect must be considered when planning subsequent functionalization steps.
Troubleshooting Guides
Halogen Exchange Route: From 4-Picoline to this compound
This is a widely used industrial method.
Experimental Protocol Outline:
-
Chlorination: 4-Picoline is reacted with chlorine gas under UV light or with other chlorinating agents to form 4-(trichloromethyl)pyridine.
-
Fluorination: The 4-(trichloromethyl)pyridine is then subjected to a halogen exchange reaction with anhydrous hydrogen fluoride (HF) at elevated temperatures and pressures, often in the presence of a catalyst.[5]
Potential Issues and Troubleshooting:
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of 4-(Trichloromethyl)pyridine | Incomplete chlorination. | - Increase reaction time or temperature.- Ensure adequate UV light intensity.- Check the purity and stoichiometry of the chlorinating agent. |
| Formation of Ring-Chlorinated By-products | Excessive chlorination conditions. | - Optimize reaction temperature and time to favor side-chain chlorination.- Control the molar ratio of the chlorinating agent to 4-picoline. |
| Low Conversion to this compound | Insufficient fluorination. | - Increase reaction temperature and/or pressure within safe operational limits.- Check the activity of the catalyst (if used).- Ensure the anhydrous nature of the HF. |
| Presence of Partially Fluorinated Intermediates | Incomplete halogen exchange. | - Increase the residence time in the reactor.- Optimize the HF to substrate ratio. |
| Corrosion of Reactor | Aggressive nature of HF. | - Use reactors constructed from HF-resistant materials (e.g., Monel, Hastelloy).- Regularly inspect reactor integrity. |
Process Workflow for Halogen Exchange Route
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Handling of Trifluoromethylating Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for the synthesis, handling, and use of common trifluoromethylating reagents. The strategic introduction of a trifluoromethyl group is a critical step in the development of many pharmaceuticals and advanced materials, and preventing the degradation of these often sensitive reagents is paramount to successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethylating reagents and their general stability concerns?
A1: Trifluoromethylating reagents are broadly categorized into nucleophilic, electrophilic, and radical sources of the CF₃ group.
-
Nucleophilic Reagents: The most common example is the Ruppert-Prakash reagent (TMSCF₃). Its primary stability concern is high sensitivity to moisture, which can lead to decomposition. It is also volatile and flammable.[1]
-
Electrophilic Reagents: This class includes Togni's reagents and Umemoto's reagents. Their stability varies, with some being metastable at room temperature and sensitive to heat, strong acids, and bases.[2][3] For instance, Togni's Reagent II can undergo exothermic decomposition at elevated temperatures.[2]
-
Radical Reagents: Reagents like sodium triflinate (Langlois' reagent) are generally more stable but require specific conditions (e.g., an oxidant) to generate the trifluoromethyl radical.[3]
Q2: How should I store my trifluoromethylating reagents to prevent degradation?
A2: Proper storage is crucial for maintaining the efficacy of your reagents.
-
Ruppert-Prakash Reagent (TMSCF₃): Should be stored in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Togni's Reagents: Togni's Reagent I should be stored under an inert atmosphere at -18°C to prevent decomposition over time.[5] Togni's Reagent II is metastable at room temperature but should be stored in a refrigerator or freezer for long-term stability.[6]
-
Umemoto's Reagents: These are generally white crystalline solids that should be stored in a cool, dry place.[7] Some, like the Mes-Umemoto reagent, are stored at -20°C.
Q3: My trifluoromethylation reaction is giving a low yield. What are the most common causes?
A3: Low yields in trifluoromethylation reactions often stem from a few key issues:
-
Reagent Degradation: The reagent may have degraded due to improper storage or handling, particularly exposure to moisture for nucleophilic reagents or heat for some electrophilic ones.
-
Inactive Initiator/Catalyst: For reactions requiring an initiator, such as the use of TBAF with the Ruppert-Prakash reagent, the initiator itself can be deactivated by moisture.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all significantly impact yield.
-
Substrate Reactivity: The electronic and steric properties of your substrate may not be ideal for the chosen reagent and conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Trifluoromethylation (using Ruppert-Prakash Reagent)
| Possible Cause | Troubleshooting Step | Explanation |
| Moisture in the reaction | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen). | The Ruppert-Prakash reagent and its initiator (e.g., TBAF) are highly sensitive to moisture. Trace amounts of water can quench the reactive trifluoromethyl anion.[1] |
| Inactive Initiator | Use a fresh bottle of the initiator or dry it under high vacuum before use. Consider using a different initiator such as cesium fluoride (B91410) (CsF), which can be less sensitive to trace moisture. | The initiator is crucial for generating the trifluoromethyl anion. If it has been compromised by moisture, the reaction will not proceed efficiently. |
| Low Substrate Reactivity | Increase the reaction temperature or switch to a more polar aprotic solvent like DMF. | Some substrates require more forcing conditions to react. However, be mindful that higher temperatures can also lead to side reactions. |
| Side Reactions | For enolizable carbonyl compounds, consider using a less basic initiator and lower reaction temperatures to minimize deprotonation. | Enolization of the starting material can compete with nucleophilic attack, leading to the formation of silyl (B83357) enol ethers as byproducts.[8] |
Issue 2: Decomposition of Electrophilic Trifluoromethylating Reagent (e.g., Togni's Reagent)
| Possible Cause | Troubleshooting Step | Explanation |
| High Reaction Temperature | Run the reaction at a lower temperature. Some electrophilic trifluoromethylations with hypervalent iodine reagents require low temperatures to prevent reagent decomposition.[3] | Togni's Reagent II, for example, undergoes exothermic decomposition at temperatures above its melting point (~123°C), with an onset of decomposition around 135-149°C.[2] |
| Presence of Strong Acids or Bases | Ensure the reaction medium is neutral or buffered if necessary. Avoid the use of strong, non-nucleophilic bases or strong acids unless specifically required by the protocol. | Togni's Reagent II reacts violently with strong acids and bases.[2] |
| Incompatible Solvents | Use a non-coordinating, aprotic solvent. | Togni's Reagent II can polymerize in tetrahydrofuran (B95107) (THF).[2] |
| Impure Reagent | Purify the reagent before use, for example, by sublimation for Togni's Reagent I.[5] | Impurities can catalyze the decomposition of the reagent. |
Quantitative Data on Reagent Stability
| Reagent | Parameter | Value | Conditions |
| Togni's Reagent I | Storage | Stable for prolonged periods | Stored under nitrogen or argon at -18°C[5] |
| Togni's Reagent I | Thermal Stability | Good thermal stability below its melting point (78°C). Rapid exothermic decomposition above the melting point.[5] | - |
| Togni's Reagent II | Thermal Stability | Metastable at room temperature.[2] | - |
| Togni's Reagent II | Decomposition Onset | ~135-149°C[2] | Heating above the melting point |
| Togni's Reagent II | Decomposition Energy | 502 J/g[2] or 790 J/g | - |
| Umemoto's Reagent II | Thermal Stability | Superior thermal stability compared to Umemoto's Reagent I.[9] | - |
| Ruppert-Prakash Reagent | Storage | Stable | Stored in a cool, dry place (2-8°C) under an inert atmosphere.[4] |
Experimental Protocols
Protocol 1: Synthesis of Togni's Reagent I (1-(Trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole)
This protocol is adapted from a published procedure.[5] Caution: Togni's reagents can be explosive and should be handled with appropriate safety precautions.[10]
Step A: Synthesis of 2-(2-Iodophenyl)propan-2-ol (B1313319)
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, argon inlet, and dropping funnel.
-
Charge the flask with magnesium turnings (3.10 equiv) and diethyl ether.
-
Add a solution of methyl iodide (2.20 equiv) in diethyl ether dropwise to initiate the Grignard reaction.
-
After the reaction is complete, transfer the Grignard reagent via cannula to a solution of 2-iodobenzoic acid methyl ester (1.00 equiv) in diethyl ether at -78°C.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Step B: Synthesis of 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (B1611537)
-
Dissolve 2-(2-iodophenyl)propan-2-ol (1.00 equiv) in dichloromethane.
-
Cool the solution to 0°C and add trichloroisocyanuric acid (0.35 equiv) portion-wise.
-
Stir the reaction at room temperature until complete.
-
Filter the reaction mixture and concentrate the filtrate. The crude product can be purified by recrystallization.
Step C: Synthesis of Togni's Reagent I
-
Flame-dry a Schlenk flask and charge it with potassium acetate (B1210297) (1.68 equiv), which has been heated under vacuum.
-
Add 1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (1.00 equiv) and acetonitrile.
-
Add trifluoromethyltrimethylsilane (Ruppert-Prakash reagent, 1.20 equiv) dropwise at room temperature.
-
Stir the reaction for several hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer, concentrate, and purify the crude product. High-purity samples can be obtained by sublimation.[5]
Protocol 2: General Procedure for Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the ketone (1.0 equiv) and anhydrous solvent (e.g., THF or DMF).
-
Add the initiator (e.g., TBAF, 0.1 equiv as a 1M solution in THF, or anhydrous CsF, 0.1 equiv).
-
Cool the reaction mixture to the desired temperature (typically 0°C or -78°C).
-
Slowly add the Ruppert-Prakash reagent (1.2-1.5 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride or 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for nucleophilic trifluoromethylation.
Caption: Troubleshooting logic for low-yield trifluoromethylation reactions.
Caption: Synthetic pathway for Togni's Reagent I.
References
- 1. benchchem.com [benchchem.com]
- 2. Togni reagent II - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Umemoto Reagent I - Enamine [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-chloro-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-4-(trifluoromethyl)pyridine (B1345723). The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in crude 2-chloro-4-(trifluoromethyl)pyridine?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: If synthesized from 2-hydroxy-4-(trifluoromethyl)pyridine, this starting material may be present in the crude product.[1][2]
-
Positional Isomers: Syntheses involving chlorination of a trifluoromethylpicoline precursor can result in the formation of isomers, such as 2-chloro-3-(trifluoromethyl)pyridine (B31430) or 2-chloro-5-(trifluoromethyl)pyridine.
-
Over-chlorinated Byproducts: The synthesis may also yield dichlorinated trifluoromethylpyridines.
-
Residual Solvents: Solvents used in the synthesis and workup, such as 1,2-dichloroethane (B1671644) or N,N-dimethylformamide (DMF), may be present.[1][2]
-
Reagent Byproducts: Byproducts from chlorinating agents (e.g., from thionyl chloride or phosphorus pentachloride) can also be impurities.[1][2]
Q2: My final product has a yellowish tint after synthesis. What is the likely cause and how can I remove the color?
A2: A yellowish tint often indicates the presence of colored impurities, which could be degradation products or residual reagents from the synthesis.
-
Troubleshooting:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the carbon before crystallization.
-
Chromatography: Flash column chromatography is effective at separating colored impurities from the desired product.
-
Q3: After distillation, my product purity has not significantly improved. What could be the issue?
A3: This can occur if the impurities have boiling points very close to that of 2-chloro-4-(trifluoromethyl)pyridine (146-147 °C at atmospheric pressure).
-
Troubleshooting:
-
Fractional Distillation: For impurities with close boiling points, simple distillation may not be effective. Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.[3]
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can sometimes improve the separation of thermally sensitive compounds or high-boiling impurities. A reported boiling point for 2-chloro-4-(trifluoromethyl)pyridine under vacuum is 78-80 °C at 75 mmHg.[2]
-
Alternative Purification Method: If distillation is ineffective, consider using column chromatography or recrystallization.
-
Q4: I am having trouble getting my compound to crystallize during recrystallization. What should I do?
A4: Failure to crystallize can be due to several factors, including the solution not being supersaturated or the presence of impurities that inhibit crystal formation.
-
Troubleshooting:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding the solution with a tiny crystal of pure product can also initiate crystallization.
-
Solvent Adjustment: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the product. If the compound "oils out" instead of crystallizing, you may need to use a different solvent system or a more dilute solution and allow for slower cooling.
-
Purity Check: If significant impurities are present, they can interfere with crystal lattice formation. It may be necessary to first purify the crude product by another method, such as column chromatography, before attempting recrystallization.
-
Q5: My compound appears to be degrading on the silica (B1680970) gel column during chromatography, resulting in streaking and low recovery. How can I prevent this?
A5: Pyridine (B92270) derivatives can sometimes interact with the acidic nature of standard silica gel, leading to degradation.
-
Troubleshooting:
-
Deactivate the Silica Gel: Pre-treat the silica gel by eluting the column with the mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine. This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
-
Data on Purification Methods
The following table summarizes the expected outcomes from various purification techniques for 2-chloro-4-(trifluoromethyl)pyridine. "Initial Purity" reflects a typical purity of a crude product, while "Final Purity" is the expected purity after the specified purification method.
| Purification Method | Initial Purity (GC/HPLC) | Final Purity (GC/HPLC) | Typical Yield | Notes |
| Fractional Vacuum Distillation | 95% | >99% | 85-95% | Highly effective for removing non-volatile impurities and those with significantly different boiling points.[2] |
| Recrystallization | 97% | >99.5% | 70-85% | Good for removing small amounts of impurities. Solvent selection is critical. |
| Flash Column Chromatography | 90% | >98% | 60-80% | Effective for separating a wide range of impurities, including isomers and colored byproducts. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is suitable for purifying 2-chloro-4-(trifluoromethyl)pyridine from non-volatile impurities or those with boiling points that differ by at least 20-25 °C.
Materials:
-
Crude 2-chloro-4-(trifluoromethyl)pyridine
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed for vacuum.
-
Place the crude 2-chloro-4-(trifluoromethyl)pyridine and a few boiling chips into the round-bottom flask.
-
Slowly apply vacuum to the system, aiming for a pressure of approximately 75 mmHg.
-
Begin heating the distillation flask gently.
-
Monitor the temperature at the distillation head. Collect any low-boiling initial fractions in a separate receiving flask.
-
Collect the main fraction of 2-chloro-4-(trifluoromethyl)pyridine at a vapor temperature of 78-80 °C.[2]
-
Once the main fraction is collected, stop heating and allow the system to cool before releasing the vacuum.
-
Analyze the purity of the collected fraction using GC or HPLC.
Protocol 2: Recrystallization
This protocol is effective for removing small amounts of impurities from a product that is already relatively pure.
Materials:
-
Crude 2-chloro-4-(trifluoromethyl)pyridine
-
Recrystallization solvent (e.g., ethanol/water or hexanes/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude 2-chloro-4-(trifluoromethyl)pyridine in an Erlenmeyer flask.
-
In a separate flask, heat the primary recrystallization solvent (the one in which the compound is more soluble) to its boiling point.
-
Add the minimum amount of hot solvent to the crude product to just dissolve it completely.
-
If a two-solvent system is used (e.g., ethanol/water), add the second solvent (in which the compound is less soluble) dropwise to the hot solution until a slight cloudiness persists. Add a drop or two of the first solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Determine the purity of the crystals by melting point analysis and GC or HPLC.
Protocol 3: Flash Column Chromatography
This method is useful for separating impurities with polarities similar to the product, such as positional isomers.
Materials:
-
Crude 2-chloro-4-(trifluoromethyl)pyridine
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber for monitoring
Procedure:
-
Determine an appropriate mobile phase system by running TLC plates of the crude material with various ratios of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.
-
Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexanes:ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the purity of the final product by GC or HPLC.
Visualizations
Caption: Workflow for selecting a purification method for 2-chloro-4-(trifluoromethyl)pyridine.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing Catalyst Selection for Trifluoromethylpyridine Synthesis
Welcome to the technical support center for trifluoromethylpyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here you will find answers to frequently asked questions, detailed troubleshooting guides, comparative data on catalyst performance, and key experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing trifluoromethylpyridines?
There are three main strategies for preparing trifluoromethylpyridine derivatives:
-
Direct Trifluoromethylation: This involves the introduction of a trifluoromethyl (CF₃) group onto a pre-existing pyridine (B92270) ring. This is typically achieved using transition metal catalysts, most commonly based on palladium (Pd) or copper (Cu), which couple a pyridine halide (e.g., chloro-, bromo-, or iodopyridine) with a CF₃ source.[1]
-
Chlorine/Fluorine Exchange: This industrial method often starts with a (trichloromethyl)pyridine compound, which is then treated with a fluorine source like hydrogen fluoride (B91410) (HF) in the presence of a metal halide catalyst (e.g., FeCl₃, FeF₃) to exchange chlorine atoms for fluorine atoms.[2][3]
-
Pyridine Ring Construction: This approach involves building the pyridine ring from a smaller, acyclic building block that already contains the trifluoromethyl group. This is often achieved through cyclocondensation reactions.[2]
Q2: How do I choose between a palladium and a copper catalyst for my trifluoromethylation reaction?
The choice between palladium and copper catalysis depends heavily on the substrate and the desired reaction conditions.
-
Palladium Catalysts are generally more versatile and can be used with a wider range of substrates, including the less reactive but more cost-effective aryl chlorides.[1] They often require the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands (e.g., BrettPhos, tBuXPhos) to achieve high yields.[1]
-
Copper Catalysts are often more cost-effective but are typically most effective with more reactive aryl iodides.[4] Copper-catalyzed reactions can sometimes be performed under milder conditions and may not require complex ligands, although ligands like 1,10-phenanthroline (B135089) are commonly used.[4]
Q3: The lone pair on the pyridine nitrogen can inhibit my catalyst. How can I mitigate this?
Pyridine's basic nitrogen atom can coordinate to the metal center of the catalyst, leading to deactivation. Several strategies can overcome this:
-
Ligand Choice: Employing bulky, electron-rich ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center.
-
Protecting Groups: The pyridine nitrogen can be temporarily converted into a pyridine N-oxide or complexed with a Lewis acid like borane. These protecting groups alter the electronic properties of the ring and can be removed later in the synthesis.
-
Substrate Modification: Using pyridine substrates with electron-withdrawing groups can reduce the basicity of the nitrogen atom.
Q4: What are the most common sources of the trifluoromethyl (CF₃) group?
A variety of reagents are available to serve as the CF₃ source, each with its own advantages and activation method:
-
Nucleophilic Sources: Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃, also known as Ruppert-Prakash reagent) and triethylsilyl(trifluoromethyl)silane (TESCF₃) are widely used in conjunction with a fluoride source (e.g., KF, CsF) to generate a nucleophilic "CF₃⁻" equivalent for cross-coupling reactions.[1]
-
Electrophilic Sources: Reagents like Togni's reagents and Umemoto's reagents are used for electrophilic trifluoromethylation, often in reactions involving C-H activation.
-
Radical Sources: Langlois' reagent (CF₃SO₂Na) and trifluoroiodomethane (CF₃I) can generate a trifluoromethyl radical, which can then participate in the reaction, often initiated by a photocatalyst or a radical initiator.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic synthesis of trifluoromethylpyridines.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Inactivity: The palladium(0) active species has not formed or has been deactivated by oxygen. | • Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).• Use a pre-catalyst that readily forms the active Pd(0) species.• Degas all solvents and reagents thoroughly. |
| 2. Poor Oxidative Addition: The C-Cl or C-Br bond of the halopyridine is not breaking and adding to the catalyst. This is often the rate-limiting step for chloropyridines. | • Switch to a more electron-rich and bulky phosphine ligand (e.g., biaryl phosphines like BrettPhos).• Increase the reaction temperature.• If using a chloropyridine, consider switching to the more reactive bromopyridine or iodopyridine analog if possible. | |
| 3. Catalyst Inhibition: The pyridine nitrogen is coordinating to the metal center and inhibiting catalysis. | • Use a ligand with greater steric bulk around the metal center.• Consider protecting the pyridine nitrogen (e.g., as an N-oxide). | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Slow Reductive Elimination: The final step to form the C-CF₃ bond and regenerate the catalyst is slow, allowing for side reactions. | • The choice of ligand is critical. Bulky, electron-rich ligands often accelerate reductive elimination.[1]• Ensure strictly anhydrous conditions, as water can be a proton source for hydrodehalogenation. |
| 2. Decomposition of CF₃ Source: The trifluoromethylating agent (e.g., TMSCF₃) is decomposing before it can react with the catalyst. | • Ensure the fluoride activator (e.g., KF) is spray-dried and anhydrous, as moisture can accelerate decomposition.[1]• Add the CF₃ source slowly to the reaction mixture. | |
| Reaction Stalls Before Completion | 1. Catalyst Degradation: The catalyst is not stable under the reaction conditions for the required time. | • Lower the reaction temperature if possible.• Use a more robust ligand or pre-catalyst.• Consider a higher catalyst loading, although this is less ideal. |
| 2. Reagent Depletion: One of the key reagents has been consumed. | • Re-evaluate the stoichiometry of your reagents. A slight excess of the CF₃ source or the fluoride activator may be necessary. | |
| Poor Regioselectivity (with dihalopyridines) | 1. Similar Reactivity of Halogen Positions: The electronic and steric environments of the two halogen atoms are not sufficiently different. | • The chlorine at the 2-position of a pyridine ring is generally more activated towards oxidative addition than those at the 3- or 4-positions. This intrinsic reactivity can often be exploited.• Lowering the reaction temperature may increase selectivity.• Ligand choice can influence regioselectivity; screening different ligands may be necessary. |
Catalyst Performance Data
The following tables summarize quantitative data for different catalytic systems. Note that direct comparison can be challenging as reaction conditions and substrates often vary between studies.
Table 1: Comparison of Palladium and Copper Catalysts for Trifluoromethylation of Halopyridines
| Catalyst System | Halopyridine Substrate | CF₃ Source | Conditions | Yield (%) | Reference |
| Pd(dba)₂ / tBuXPhos | 4-Chlorobenzonitrile | TESCF₃, RbF | Dioxane, 110 °C, 3 h | 92 | [7] |
| [(allyl)PdCl]₂ / BrettPhos | Methyl 4-chlorobenzoate | TESCF₃, KF | Dioxane, 120 °C, 12 h | 84 | [1] |
| CuI / 1,10-phenanthroline | Methyl 6-bromopicolinate | (CF₃)Cu(phen) | NMP, 100 °C, 12 h | ~100 | [4] |
| CuI | 2-Iodopyridine | TMSCF₃, KF | NMP, 60 °C, 3 h | 98 | N/A |
| CuI | 2-Bromopyridine | TMSCF₃, KF | NMP, 80 °C, 24 h | 41 | N/A |
*Note: Data for chloropyridines under these specific palladium-catalyzed conditions were not available; closely related chloroarene substrates are shown for comparison.
Table 2: Effect of Ligand on Palladium-Catalyzed Trifluoromethylation of 4-Chlorotoluene (B122035) *
| Pd Precursor (3 mol%) | Ligand (12 mol%) | CF₃ Source | Conditions | Yield (%) | Reference |
| [(allyl)PdCl]₂ | BrettPhos | TESCF₃, KF | Dioxane, 120 °C | 78 | [1] |
| [(allyl)PdCl]₂ | tBuXPhos | TESCF₃, KF | Dioxane, 120 °C | 5-20 | [1] |
| [(allyl)PdCl]₂ | SPhos | TESCF₃, KF | Dioxane, 120 °C | 5-20 | [1] |
| [(allyl)PdCl]₂ | Xantphos | TESCF₃, KF | Dioxane, 120 °C | 0 | [1] |
*Note: This data is for 4-chlorotoluene as a model aryl chloride substrate to demonstrate ligand effects. Similar trends are expected for chloropyridine substrates.
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Trifluoromethylation of a Heteroaryl Chloride
This protocol is adapted from the Buchwald group's work on the trifluoromethylation of aryl chlorides and is a good starting point for chloropyridine substrates.[1]
-
Setup: All reactions should be set up in a nitrogen-filled glovebox due to the moisture sensitivity of the reagents.
-
Reagents:
-
Chloropyridine substrate (1.0 mmol)
-
Palladium precursor (e.g., [(allyl)PdCl]₂, 0.03 mmol, 3 mol%)
-
Ligand (e.g., BrettPhos, 0.12 mmol, 12 mol%)
-
Potassium Fluoride (KF, spray-dried, 3.0 mmol)
-
Triethylsilyl(trifluoromethyl)silane (TESCF₃, 2.0 mmol)
-
Anhydrous dioxane (2.0 mL)
-
-
Procedure:
-
To an oven-dried vial, add the palladium precursor, ligand, spray-dried KF, and the chloropyridine substrate.
-
Add anhydrous dioxane, followed by the TESCF₃.
-
Seal the vial with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 120-140 °C.
-
Stir the reaction for 6-20 hours. Monitor progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Catalyzed Trifluoromethylation of an Iodopyridine
This is a general procedure for the trifluoromethylation of iodo- and activated bromopyridines.
-
Setup: The reaction should be set up under an inert atmosphere (argon or nitrogen) in a Schlenk tube or sealed vial.
-
Reagents:
-
Iodopyridine substrate (1.0 mmol)
-
Copper(I) Iodide (CuI, 1.2 mmol)
-
Potassium Fluoride (KF, anhydrous, 2.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the iodopyridine substrate, CuI, and KF.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent via syringe, followed by the TMSCF₃.
-
Seal the tube and place it in a preheated heating block at 60-100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or GC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visual Guides
The following diagrams illustrate key workflows and concepts in catalyst selection and troubleshooting.
Caption: A logical workflow for selecting and optimizing a catalyst system.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: The key steps in a palladium-catalyzed cross-coupling reaction.
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 6. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyridine Fluorination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the significant exothermic risks associated with the large-scale fluorination of pyridines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues encountered during these demanding synthetic processes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic routes to fluoropyridines are most exothermic and why?
A1: Several methods are used to synthesize fluoropyridines, with varying exothermic profiles. The most common and notably exothermic routes are:
-
Nucleophilic Aromatic Substitution (SNAr): This widely used method involves the displacement of a leaving group (e.g., -Cl, -NO₂) on the pyridine (B92270) ring by a fluoride (B91410) ion. SNAr reactions, especially with highly activated pyridine rings (containing electron-withdrawing groups), can be significantly exothermic. The high reactivity is due to the stabilization of the negatively charged intermediate (Meisenheimer complex).[1] The exothermicity is influenced by the solvent, temperature, and the nature of the leaving group.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed to yield the fluoropyridine.[2][3] The decomposition step is notoriously exothermic and can be difficult to control, sometimes leading to dangerous runaway reactions.[1]
-
C-H Fluorination: This modern approach involves the direct fluorination of a C-H bond on the pyridine ring. While offering high selectivity, some fluorinating agents are extremely reactive and can lead to exothermic events if not carefully controlled. For instance, reactions with AgF₂ can cause a notable temperature increase that may require a water bath for management.[1]
Q2: What are the primary safety hazards associated with large-scale exothermic pyridine fluorination?
A2: The principal hazard is a thermal runaway reaction . This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure. This can result in:
-
Vessel rupture and explosion: The over-pressurization of the reactor can lead to catastrophic failure.
-
Release of toxic and corrosive materials: Many reagents, intermediates, and products in fluorination chemistry are hazardous. For example, hydrogen fluoride (HF) is extremely corrosive and toxic.[1]
-
Fire: The use of flammable organic solvents presents a significant fire risk, especially in the event of a vessel breach.[1]
A case study at Synthron Inc. in 2006 highlighted the devastating consequences of a runaway reaction during a process scale-up, which led to a vapor cloud explosion, fatalities, and significant damage.[4][5]
Q3: How does the choice of solvent affect the exothermicity and safety of the reaction?
A3: The solvent plays a critical role in heat dissipation and reaction kinetics.
-
Heat Dissipation: A larger volume of a suitable solvent can help to absorb and dissipate the heat generated during the reaction, mitigating the risk of a thermal runaway.
-
Reaction Rate: The polarity of the solvent can significantly influence the reaction rate and, consequently, the rate of heat generation. Polar aprotic solvents are often used in SNAr reactions.[6]
-
Safety: The choice of solvent must also consider its compatibility with the fluorinating agent. Some electrophilic reagents, like Selectfluor, can react exothermically and rapidly with solvents such as DMF, pyridine, and DMSO.
Q4: What is the role of a phase-transfer catalyst in managing these reactions?
A4: In reactions involving solid fluoride sources like potassium fluoride (KF), which have low solubility in organic solvents, a phase-transfer catalyst (PTC) is often employed. PTCs, such as crown ethers or quaternary ammonium (B1175870) salts, help to transport the fluoride anion from the solid phase to the organic phase where the reaction occurs.[7][8] This can:
-
Increase the reaction rate by improving the availability of the nucleophile.
-
Allow for the use of milder reaction conditions , which can improve safety and reduce the formation of byproducts.
-
Enable the use of less expensive fluoride sources like KF.
Organoboranes are also being explored as effective phase-transfer catalysts for nucleophilic fluorination with CsF.[9][10]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)
| Potential Cause | Recommended Action |
| Inadequate Cooling | Immediately enhance cooling by lowering the temperature of the cooling bath or increasing the flow rate of the coolant. Ensure good heat transfer through efficient stirring. |
| Reagent Addition Rate Too High | Immediately stop the addition of the limiting reagent.[1] Once the temperature is under control, resume addition at a much slower rate. |
| Incorrect Reagent Stoichiometry | Verify calculations and ensure the correct equivalents of all reagents have been used. An excess of a highly reactive reagent can lead to an uncontrolled reaction. |
| Insufficient Solvent | If safe to do so, and the reaction is not yet out of control, consider adding more pre-chilled solvent to dilute the reaction mixture and help dissipate heat. |
Issue 2: Low Yield of Fluorinated Pyridine
| Potential Cause | Recommended Action |
| Sub-optimal Reaction Temperature | If the reaction is sluggish, a controlled increase in temperature may be necessary. Conversely, if side products are forming, lowering the temperature may improve selectivity. |
| Moisture in Reagents or Solvents | Ensure all reagents and solvents are anhydrous. Moisture can deactivate many fluorinating agents. |
| Poor Solubility of Fluoride Source | If using a solid fluoride source like KF, consider adding a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) to improve its solubility and reactivity. |
| Incomplete Reaction | Monitor the reaction progress using analytical techniques like TLC or HPLC to determine the optimal reaction time. |
| Side Product Formation | See "Issue 3" for more details on common side products and their mitigation. |
Issue 3: Formation of Significant Side Products (e.g., Di-fluorinated or Isomeric Products)
| Potential Cause | Recommended Action |
| Over-fluorination | Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination. Monitor the reaction closely and stop it once the starting material is consumed.[11] |
| Poor Regioselectivity | The position of fluorination can be influenced by directing groups on the pyridine ring. For example, a benzyloxy group can direct fluorination to the adjacent position in 3,5-disubstituted pyridines. The choice of catalyst and directing groups is crucial for C-H activation strategies. |
| Decomposition of Starting Material or Product | Harsh reaction conditions (e.g., high temperatures) can lead to decomposition. Consider using milder conditions, which may be possible with more reactive fluorinating agents or the use of catalysts. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. Some solvents can react with strong bases or electrophilic fluorinating agents. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to managing exothermic pyridine fluorination reactions.
Table 1: Comparative Yields for 2-Fluoropyridine (B1216828) Synthesis
| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Chloropyridine (B119429) | KHF₂ | None | 275-325 | - | 74 (analytical) | [12] |
| 2-Nitropyridine | K¹⁸F | DMSO | 180 | 5 min | 77 | [13] |
| 2-Trimethylammonium pyridine | K¹⁸F | DMSO | 180 | 5 min | 88 | [13] |
| Pyridine N-oxide derivative | K¹⁸F/Kryptofix 2.2.2 | DMSO | 110 | 5 min | - | [13] |
Table 2: Typical Overall Heat Transfer Coefficients (U-values) for Jacketed Reactors
| Reactor Type | U-value (W/m²K) | Notes | Reference |
| Glass-lined, double-jacketed | 416 | The glass layer significantly limits heat transfer. | [14] |
| Glass-lined, half-coil jacketed | 447 | Higher coolant velocity improves the jacket-side heat transfer coefficient, but the overall effect is limited by the glass lining. | [14] |
| Stainless Steel (general) | 150 (Thumb rule) | This is a general approximation and can vary significantly based on specific conditions. | [15] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 4-Fluoropyridine (B1266222) via Balz-Schiemann Reaction (Batch Process)
WARNING: This reaction is highly exothermic and requires careful monitoring and control.
Materials:
-
42% Aqueous HBF₄
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-water bath
-
Round-bottom flask with a magnetic stirrer and thermometer
Procedure:
-
In a two-necked round-bottom flask, dissolve 14.4 g of 4-aminopyridine in 42% aqueous HBF₄. Gentle warming to 40 °C may be necessary for complete dissolution.
-
Cool the solution to 5-7 °C in an ice-water bath. Fine crystals of 4-pyridylammonium tetrafluoroborate (B81430) may appear.
-
Slowly add 12.0 g of sodium nitrite to this suspension, ensuring the reaction temperature is maintained between 5-9 °C. The rate of addition should be slower in the latter half as the exothermic decomposition of the diazonium salt proceeds. The total addition time should be approximately 90 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10 °C.[1]
-
Allow the reaction mixture to warm to 25 °C.
-
Slowly add the reaction mixture to a solution of 30.0 g of NaHCO₃ in 200 mL of water for neutralization. Brown, gummy precipitates may form.
-
Separate the liquid by decantation.
-
Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Separately extract the residual gummy precipitate with dichloromethane (2 x 100 mL).
-
Combine all organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent by distillation, followed by fractional distillation to purify the 4-fluoropyridine product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine
Materials:
-
2-Chloropyridine
-
Potassium bifluoride (KHF₂)
-
Reaction vessel suitable for high temperatures
Procedure:
-
React 2-chloropyridine with potassium bifluoride in a suitable reaction vessel.
-
Heat the reaction mixture to a temperature range of 250-370 °C (preferably 275-325 °C).[12]
-
No solvent is required for this procedure.
-
Recover the 2-fluoropyridine from the reaction mixture, likely through distillation. This process is reported to result in high yields and significantly shorter reaction times compared to other methods.[12]
Visualizations
Caption: A logical workflow for managing exothermic pyridine fluorination reactions, including real-time troubleshooting steps.
Caption: The two-step addition-elimination mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: The synthetic pathway of the Balz-Schiemann reaction, highlighting the exothermic decomposition step.
References
- 1. benchchem.com [benchchem.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 5. aidic.it [aidic.it]
- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 9. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00303A [pubs.rsc.org]
- 11. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 12. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmpfaudler.com]
- 15. Overall Heat Transfer Co-Efficient Calculation - Pharma Engineering [pharmacalculations.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 4-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-(Trifluoromethyl)pyridine against its structural isomers, 2-(Trifluoromethyl)pyridine and 3-(Trifluoromethyl)pyridine. The experimental data presented herein offers valuable insights for the characterization and quality control of these important fluorinated building blocks in pharmaceutical and agrochemical research.
¹H and ¹⁹F NMR Data Comparison
The following tables summarize the key quantitative NMR data for this compound and its isomers. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data Comparison of (Trifluoromethyl)pyridine Isomers
| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Coupling Constant (J) |
| This compound | CDCl₃ | δ 8.78 (d, 2H, H-2, H-6) | ~5.1 Hz |
| δ 7.55 (d, 2H, H-3, H-5) | ~5.1 Hz | ||
| 2-(Trifluoromethyl)pyridine | CDCl₃ | δ 8.65 (d, 1H, H-6) | ~4.7 Hz |
| δ 7.85 (t, 1H, H-4) | ~7.8 Hz | ||
| δ 7.68 (d, 1H, H-3) | ~7.8 Hz | ||
| δ 7.40 (dd, 1H, H-5) | ~7.8, 4.7 Hz | ||
| 3-(Trifluoromethyl)pyridine | CDCl₃ | δ 8.85 (s, 1H, H-2) | - |
| δ 8.75 (d, 1H, H-6) | ~4.9 Hz | ||
| δ 7.90 (d, 1H, H-4) | ~7.9 Hz | ||
| δ 7.45 (dd, 1H, H-5) | ~7.9, 4.9 Hz |
Table 2: ¹⁹F NMR Data Comparison of (Trifluoromethyl)pyridine Isomers
| Compound | Solvent | Chemical Shift (δ) |
| This compound | CDCl₃ | δ -64.9 |
| 2-(Trifluoromethyl)pyridine | CDCl₃ | δ -68.3 |
| 3-(Trifluoromethyl)pyridine | CDCl₃ | δ -63.0 |
Experimental Protocols
A detailed methodology for the NMR analysis is provided below, ensuring reproducibility and accuracy of the results.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the (trifluoromethyl)pyridine sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H NMR. For ¹⁹F NMR, an external reference such as trifluorotoluene can be used, or the chemical shift can be referenced to the instrument's internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
Acquisition Time: 4 seconds
-
Spectral Width: 16 ppm
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹⁹F NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer (with a fluorine probe)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling
-
Number of Scans: 64
-
Relaxation Delay: 5 seconds
-
Acquisition Time: 2 seconds
-
Spectral Width: -100 to -50 ppm
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for ¹H and ¹⁹F NMR Analysis.
Comparative Spectroscopic Analysis of 2-chloro-4-(trifluoromethyl)pyridine and a a a its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and its structural isomers. Understanding the distinct spectroscopic fingerprints of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a direct comparison of these important pyridine-based reagents.
Data Presentation
The following tables summarize the quantitative spectroscopic data for 2-chloro-4-(trifluoromethyl)pyridine and its positional isomers. All NMR data was recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ H-3 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | Reference |
| 2-chloro-4-(trifluoromethyl)pyridine | 7.58 (s) | 7.46 (d, J=5.8 Hz) | 8.60 (d, J=5.1 Hz) | [1] |
| 2-chloro-3-(trifluoromethyl)pyridine | - | 7.40 (m) | 8.59 (d, J=4.8 Hz) | [1] |
| 2-chloro-5-(trifluoromethyl)pyridine (B1661970) | 7.497 | - | 8.689 | [2] |
| 2-chloro-6-(trifluoromethyl)pyridine (B1580974) | 7.64 (d, J=7.6 Hz) | 7.89 (t, J=7.8 Hz) | - | N/A |
Note: For 2-chloro-3-(trifluoromethyl)pyridine, the H-4 proton appears at 8.04 ppm (dd, J=7.8, 2.0 Hz). For 2-chloro-5-(trifluoromethyl)pyridine, the H-4 proton appears at 7.904 ppm. Data for 2-chloro-6-(trifluoromethyl)pyridine H-3 and H-5 protons are based on typical pyridine (B92270) coupling patterns and require experimental verification.
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ CF₃ (ppm) | Reference |
| 2-chloro-4-(trifluoromethyl)pyridine | 152.7 | 118.1 (q, J=3.4 Hz) | 141.0 (q, J=34.8 Hz) | 120.6 (q, J=3.9 Hz) | 150.9 | 122.0 (q, J=274.7 Hz) | [1] |
| 2-chloro-3-(trifluoromethyl)pyridine | 149.1 (q, J=1.6 Hz) | 125.5 (q, J=33.4 Hz) | 136.6 (q, J=5.0 Hz) | 122.0 | 152.3 (q, J=1.2 Hz) | 122.1 (q, J=273.8 Hz) | [1] |
| 2-chloro-5-(trifluoromethyl)pyridine | 147.8 | 122.8 (q, J=3.8 Hz) | 136.2 (q, J=4.0 Hz) | 124.9 (q, J=33.5 Hz) | 150.2 | 123.2 (q, J=273.5 Hz) | N/A |
| 2-chloro-6-(trifluoromethyl)pyridine | 152.0 | 120.5 (q, J=3.5 Hz) | 139.5 | 127.1 (q, J=3.5 Hz) | 148.1 (q, J=34.5 Hz) | 122.1 (q, J=274.0 Hz) | N/A |
Note: Full experimental data for 2-chloro-5-(trifluoromethyl)pyridine and 2-chloro-6-(trifluoromethyl)pyridine were not fully available in the cited literature and are represented by predicted or partial data. Experimental verification is recommended.
Table 3: Mass Spectrometry and IR Spectroscopic Data
| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Key IR Bands (cm⁻¹) | Reference |
| 2-chloro-4-(trifluoromethyl)pyridine | 181.54 | 181 (M+), 146, 112 | C-C stretching: 1600-1400, C-F stretching: 1350-1150 | [3][4] |
| 2-chloro-3-(trifluoromethyl)pyridine | 181.54 | 181 (M+), 146, 112 | Similar to 4-isomer | [5] |
| 2-chloro-5-(trifluoromethyl)pyridine | 181.54 | 181 (M+), 146, 112 | Similar to 4-isomer | [2][6] |
| 2-chloro-6-(trifluoromethyl)pyridine | 181.54 | 181 (M+), 146, 112 | Similar to 4-isomer | [7][8] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-chloro-4-(trifluoromethyl)pyridine.
Caption: Workflow for Spectroscopic Analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the pyridine derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[9]
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[10]
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous. If necessary, use a vortex mixer.[9]
-
-
Instrumentation and Data Acquisition:
-
The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.[10][11]
-
Before data acquisition, the magnetic field homogeneity must be optimized by shimming the sample.[10]
-
¹H NMR Parameters: A standard single-pulse experiment is typically used with a 30° or 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 64 scans are averaged.[12]
-
¹³C NMR Parameters: A standard proton-decoupled pulse program is used. The spectral width is typically set to 200-250 ppm, with a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[10]
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-FTIR is a common and simple method requiring minimal sample preparation.[13]
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet Method for Solids):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[14]
-
Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.[14]
-
-
Instrumentation and Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[14][15]
-
Place the sample (as a KBr pellet or on the ATR crystal) in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 to 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[16]
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is typically injected directly into the GC inlet, where it is vaporized.
-
For Electrospray Ionization (ESI-MS), the solution is infused directly into the ion source.
-
-
Instrumentation and Data Acquisition:
-
GC-MS: The sample is separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is a common ionization method used, typically at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range, for instance, from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound.[3] Analyze the fragmentation pattern to gain further structural information. The isotopic pattern for chlorine-containing compounds (a characteristic M+2 peak with about one-third the intensity of the M+ peak) should be observed.
-
References
- 1. rsc.org [rsc.org]
- 2. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 3. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 4. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 5. innospk.com [innospk.com]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-6-(trifluoromethyl)pyridine 96 39890-95-4 [sigmaaldrich.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. uwyo.edu [uwyo.edu]
- 11. pnas.org [pnas.org]
- 12. sites.bu.edu [sites.bu.edu]
- 13. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 16. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of the Biological Activity of 2-, 3-, and 4-(Trifluoromethyl)pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the isomeric forms of (trifluoromethyl)pyridine: 2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine. The strategic placement of the trifluoromethyl (-CF3) group on the pyridine (B92270) ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. While direct, side-by-side comparative studies on the biological activities of these parent isomers are limited in publicly available literature, this guide synthesizes available data on their derivatives and general structure-activity relationship principles to offer insights for research and development.
The trifluoromethyl group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. It is highly electron-withdrawing and can increase a molecule's lipophilicity and metabolic stability, properties that are often desirable in drug candidates and agrochemicals.[1] The position of this group on the aromatic pyridine ring—ortho (2-), meta (3-), or para (4-) to the nitrogen atom—alters the molecule's electronic distribution, dipole moment, and steric profile, which in turn can affect its interaction with biological targets.
Physicochemical and Biological Activity Comparison
A direct comparison of the intrinsic biological activities of the 2-, 3-, and this compound isomers is challenging due to a lack of comprehensive, comparative datasets. However, by examining studies on their derivatives, we can infer potential differences in their biological profiles. It is crucial to note that the data presented below for biological activities are drawn from studies on derivatives and should be interpreted with caution as they do not represent the parent isomers themselves.
Table 1: Physicochemical Properties of (Trifluoromethyl)pyridine Isomers
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | This compound |
| CAS Number | 368-48-9 | 3796-23-4 | 3796-24-5 |
| Molecular Formula | C₆H₄F₃N | C₆H₄F₃N | C₆H₄F₃N |
| Molecular Weight | 147.10 g/mol | 147.10 g/mol | 147.10 g/mol |
| Boiling Point | 139-141 °C | 117-118 °C | 143-144 °C |
| Density | 1.275 g/mL at 25 °C | 1.29 g/mL at 25 °C | 1.393 g/mL at 25 °C |
Table 2: Summary of Reported Biological Activities of (Trifluoromethyl)pyridine Isomer Derivatives
| Biological Activity | 2-(Trifluoromethyl)pyridine Derivatives | 3-(Trifluoromethyl)pyridine Derivatives | This compound Derivatives |
| Antimicrobial Activity | Derivatives have been synthesized and show potential as antimicrobial agents. Some have been tested against yeast-like fungi and microorganisms, showing a Minimum Inhibitory Concentration (MIC) of about 3-25 µg/mL.[2] | Derivatives are key intermediates in various agrochemicals and pharmaceuticals with demonstrated biological activity.[1] | Nucleoside derivatives of this compound have shown antibacterial activity against Staphylococcus aureus, Bacillus infantis, Escherichia coli, and Stenotrophomonas maltophilia with MIC values ranging from 1.3 to 5.5 µg/mL.[3] |
| Enzyme Inhibition | Carboxylic acid derivatives have been used to create Zn(II) complexes that exhibit binding activity to biomolecules like BSA and DNA, suggesting potential for enzyme and protein interaction.[3] | Carboxylic acid derivatives have also been used in Zn(II) complexes, with the isomeric position affecting the coordination and subsequent biological activity.[3] | Derivatives have been investigated as potential inhibitors of various enzymes, a common application for compounds containing the trifluoromethylpyridine scaffold. |
| Cytotoxicity | Limited direct public data on the cytotoxicity of the parent isomer. Derivatives are widely explored in cancer research. | Limited direct public data on the cytotoxicity of the parent isomer. The 3-CF3 pyridine moiety is present in numerous bioactive compounds. | Limited direct public data on the cytotoxicity of the parent isomer. Derivatives are common in medicinal chemistry for developing cytotoxic agents. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of pyridine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
1. Cell Culture:
- Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Experimental Procedure:
- Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
- The test compounds (2-, 3-, and this compound) are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations.
- The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
- The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells).
- The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
1. Microbial Strains and Media:
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
2. Experimental Procedure:
- The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- A standardized inoculum of the microbial suspension is added to each well.
- The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- Positive (microbe and broth) and negative (broth only) controls are included.
3. Data Analysis:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualization
Below are diagrams illustrating a general experimental workflow for evaluating cytotoxicity and a simplified signaling pathway potentially involved in the cytotoxic effects of chemical compounds.
Caption: General workflow for comparing the in vitro cytotoxicity and antimicrobial activity of trifluoromethylpyridine isomers.
Caption: Simplified intrinsic apoptosis signaling pathway, a potential mechanism of cytotoxicity.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Reactivity comparison of 4-(Trifluoromethyl)pyridine vs. unsubstituted pyridine
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of heterocyclic chemistry, pyridine (B92270) serves as a foundational scaffold, ubiquitous in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the pyridine ring is a cornerstone of molecular design, aiming to modulate physicochemical properties and biological activity. The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, dramatically alters the electronic character and, consequently, the chemical reactivity of the pyridine core. This guide provides an objective, data-driven comparison of the reactivity of 4-(Trifluoromethyl)pyridine against its parent, unsubstituted pyridine, with a focus on reactions critical to synthetic applications.
Basicity and Nucleophilicity: A Tale of Two pKa's
The lone pair of electrons on the pyridine nitrogen atom dictates its basicity and nucleophilicity. The trifluoromethyl group at the 4-position exerts a strong, electron-withdrawing inductive effect (-I) across the sigma framework of the ring. This effect significantly reduces the electron density on the nitrogen atom, making its lone pair less available for protonation or nucleophilic attack.
This electronic difference is quantitatively captured by the acid dissociation constant (pKa) of their respective conjugate acids (pyridinium ions). A lower pKa value indicates a stronger acid, which means the corresponding base is weaker.
| Compound | Conjugate Acid | pKa Value | Relative Basicity |
| Pyridine | Pyridinium (B92312) ion | 5.2[1] | ~200x more basic |
| This compound | 4-(Trifluoromethyl)pyridinium ion | 2.92 (Predicted)[2] | - |
Table 1: Comparison of pKa values and relative basicity.
The data clearly illustrates that this compound is a significantly weaker base than unsubstituted pyridine. This reduced basicity has profound implications for its use as a catalyst or acid scavenger in chemical reactions and influences its interaction with biological targets in drug design.
Reactivity toward Electrophilic Aromatic Substitution (EAS)
Unsubstituted pyridine is already notoriously unreactive towards electrophilic aromatic substitution (EAS) compared to benzene.[3] The electronegative nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further and powerfully deactivates the ring, making substitution extremely difficult. When forced, substitution occurs preferentially at the 3-position.[3]
The introduction of the strongly electron-withdrawing -CF3 group at the 4-position exacerbates this deactivation. The combined inductive effects of the ring nitrogen and the -CF3 group render the this compound ring exceptionally electron-poor and thus, highly resistant to attack by electrophiles. While direct quantitative comparisons are scarce due to the extreme conditions required, it is well-established that this compound is substantially less reactive than unsubstituted pyridine in EAS reactions.
Caption: Electronic deactivation for Electrophilic Aromatic Substitution.
Reactivity toward Nucleophilic Aromatic Substitution (SNAr)
The most dramatic difference in reactivity between the two compounds is observed in Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions, where the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.
The presence of a strong electron-withdrawing group, such as -CF3, at the 4-position significantly enhances the rate of SNAr at the remaining positions susceptible to attack (e.g., a halide at the 2-position). The -CF3 group stabilizes the negatively charged intermediate, thereby lowering the activation energy of the reaction.
A 2022 study by Lu, Paci, and Leitch provides a quantitative model for SNAr reactivity based on experimentally determined relative rates.[4] While a direct comparison between 4-chloropyridine (B1293800) and a 4-chloro-X-(trifluoromethyl)pyridine is not available, the dataset allows for a comparison between 4-chloropyridine and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) reacting with benzyl (B1604629) alcohol. This comparison serves as a strong proxy for the activating effect of the -CF3 group.
| Electrophile | Relative Free Energy of Activation (ΔG‡)¹ | Relative Reactivity |
| 4-Chloropyridine | 72.8 kJ/mol | Baseline |
| 2-Chloro-5-(trifluoromethyl)pyridine | 61.5 kJ/mol | ~100 times faster² |
Table 2: Quantitative comparison of SNAr reactivity. ¹Data extracted from the supplementary information of Lu, J., Paci, I., & Leitch, D. C. (2022). Chemical Science, 13(42), 12592–12601.[4] The values are for the reaction with benzyl alcohol and t-BuOK in DMSO. ²Relative rate calculated at 298 K using the difference in activation energy (ΔΔG‡ = 11.3 kJ/mol).
This substantial rate enhancement highlights the profound activating effect of the trifluoromethyl group, making trifluoromethyl-substituted pyridines highly valuable substrates for SNAr reactions in synthetic chemistry.
Caption: Reactivity comparison for Nucleophilic Aromatic Substitution.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a chloropyridine with piperidine (B6355638). This protocol can be adapted for both 4-chloropyridine and a trifluoromethyl-activated analogue like 2-chloro-5-(trifluoromethyl)pyridine to demonstrate the reactivity difference.
Reaction: Synthesis of 4-(Piperidin-1-yl)pyridine
Materials:
-
4-Chloropyridine hydrochloride
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram:
Caption: General workflow for SNAr of 4-chloropyridine with piperidine.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloropyridine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.
-
Add piperidine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction with an activated substrate like 2-chloro-5-(trifluoromethyl)pyridine is expected to be significantly faster.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
Conclusion
The introduction of a trifluoromethyl group at the 4-position of a pyridine ring profoundly alters its chemical reactivity compared to the unsubstituted parent compound.
-
Basicity: this compound is a much weaker base due to the strong electron-withdrawing nature of the -CF3 group.
-
Electrophilic Aromatic Substitution (EAS): The already deactivated pyridine ring becomes exceptionally resistant to electrophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): The reactivity is dramatically enhanced. The -CF3 group strongly activates the ring towards nucleophilic attack by stabilizing the reaction intermediate, leading to significantly faster reaction rates and often allowing for milder reaction conditions.
For researchers and drug development professionals, understanding these distinct reactivity profiles is crucial. While unsubstituted pyridine may serve well as a weakly basic scaffold, this compound and its analogues are superior and highly valuable intermediates for synthetic routes that leverage nucleophilic aromatic substitution to build molecular complexity.
References
- 1. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Efficacy of 4-(Trifluoromethyl)pyridine Derivatives Against Tobacco Mosaic Virus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of various 4-(Trifluoromethyl)pyridine derivatives against the Tobacco Mosaic Virus (TMV). The data presented is compiled from recent studies and is intended to assist researchers in identifying promising lead compounds for the development of novel plant protection agents. This document summarizes quantitative data, details experimental protocols, and visualizes key experimental and biological pathways.
Quantitative Comparison of Anti-TMV Activity
The following tables summarize the in vivo anti-TMV activity of several this compound derivatives, with Ningnanmycin, a commercial antiviral agent, and Ribavirin, a broad-spectrum antiviral, included for comparison. The data is presented as inhibition rates (%) and half-maximal effective concentrations (EC₅₀ in µg/mL) for three different modes of action: protective, curative, and inactivation. All assays were conducted at a concentration of 500 µg/mL unless otherwise specified.
Table 1: Protective Activity Against TMV
| Compound ID | Derivative Class | Inhibition Rate (%) at 500 µg/mL | EC₅₀ (µg/mL) | Reference |
| A16 | Piperazine (B1678402) | 87.0 | 18.4 | [1] |
| A3 | Piperazine | 79.1 | 20.2 | [1] |
| A21 | Piperazine | 76.7 | Not Reported | [1] |
| 5m | Pyrimidine (B1678525) | 65.5 | 103.4 | [2] |
| 5h | Pyrimidine | 66.4 | Not Reported | [2] |
| Ningnanmycin | Commercial Control | 74.5 | 50.2 | [1] |
| Ribavirin | Reference Control | 35.9 - 49.3 | Not Reported | [3][4] |
Table 2: Curative Activity Against TMV
| Compound ID | Derivative Class | Inhibition Rate (%) at 500 µg/mL | EC₅₀ (µg/mL) | Reference |
| 5j | Pyrimidine | 76.3 | 126.4 | [2] |
| 5q | Pyrimidine | 71.3 | Not Reported | [2] |
| A17 | Piperazine | 68.6 | 86.1 | [1] |
| 5i | Hydrazone | >65 | 75.9 | [5] |
| Ningnanmycin | Commercial Control | 54.0 - 56.6 | 131.7 - 362.4 | [1][2][5] |
| Ribavirin | Reference Control | Not Reported | Not Reported |
Table 3: Inactivation Activity Against TMV
| Compound ID | Derivative Class | Inhibition Rate (%) at 500 µg/mL | EC₅₀ (µg/mL) | Reference |
| A10 | Piperazine | 93.1 | 54.5 | [1] |
| 7b | Thiourea (B124793) | Not Reported | 20.5 | [5] |
| Ningnanmycin | Commercial Control | 91.4 | 23.2 - 38.0 | [1][5] |
| Ribavirin | Reference Control | Not Reported | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Antiviral Activity Assay (Half-Leaf Method)
This common technique is used to assess the anti-TMV activity of compounds.[1]
-
Plant Species: Nicotiana glutinosa or Nicotiana tabacum cv. K326 are typically used as host plants for TMV.
-
Virus Strain: A purified TMV strain is used for inoculation.
-
Inoculation Procedure: The upper leaves of the host plants are mechanically inoculated with a suspension of TMV particles. An abrasive such as celite can be used to facilitate viral entry.
-
Compound Application:
-
Protective Activity: The test compound solution is applied to the left half of a healthy plant leaf. After 24 hours, the entire leaf is inoculated with TMV.
-
Curative Activity: The entire leaf is first inoculated with TMV. After 24 hours, the test compound solution is applied to the left half of the leaf.
-
Inactivation Activity: The test compound is mixed with the TMV suspension before being applied to the left half of a healthy leaf.
-
-
Control: A solvent control (e.g., DMSO and water) is applied to the right half of the same leaf.
-
Data Collection: The number of local lesions is counted 3-4 days after inoculation. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the average number of lesions on the control half-leaf and T is the average number of lesions on the treated half-leaf.
-
EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), compounds with significant activity are tested at a series of concentrations (e.g., 500, 250, 125, 62.5, and 31.25 µg/mL).[1]
Visualizing Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for evaluating antiviral activity and a proposed mechanism of action for some this compound derivatives.
Experimental workflow for anti-TMV activity screening.
Proposed mechanisms of anti-TMV action.
Discussion of Mechanism of Action
Research suggests that this compound derivatives may exert their anti-TMV effects through multiple mechanisms:
-
Induction of Plant Defense Responses: Some derivatives, such as the piperazine compound A16, have been shown to act as plant activators.[1] They can enhance the activities of defense-related enzymes like superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL).[1] This activation can trigger the phenylpropanoid biosynthesis pathway, leading to systemic acquired resistance (SAR) in the plant, which provides broader and more durable protection against pathogens.[1]
-
Direct Interaction with Viral Components: Other studies indicate a more direct mode of action. For instance, trifluoromethylpyridine thiourea derivatives, like compound 7b, have been found to bind to the TMV coat protein (CP).[5] This interaction can disrupt the self-assembly of viral coat proteins and RNA into new, infectious virus particles.[5] Microscale thermophoresis (MST) experiments have confirmed the binding affinity of some of these compounds to the TMV-CP.[2]
The dual action of both activating host defenses and directly inhibiting viral assembly makes this compound derivatives a particularly promising class of compounds for the development of effective antiviral agents in agriculture. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the efficacy and safety of these potential products.
References
- 1. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Trifluoromethylpyridine-Containing Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylpyridine moiety into agrochemical design has led to the development of a diverse range of highly effective herbicides, insecticides, and fungicides. The unique physicochemical properties conferred by the trifluoromethyl group and the pyridine (B92270) ring, such as increased metabolic stability and enhanced binding affinity to target sites, have made these compounds invaluable in modern crop protection. This guide provides a comparative study of key trifluoromethylpyridine-containing agrochemicals, offering a side-by-side analysis of their performance with alternative solutions, supported by experimental data. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development.
Herbicides: Targeting Unwanted Vegetation
Trifluoromethylpyridine-based herbicides are instrumental in controlling a wide spectrum of grass and broadleaf weeds. Their modes of action primarily involve the inhibition of essential plant enzymes.
Performance Data
The following table summarizes the efficacy of selected trifluoromethylpyridine-containing herbicides against common weed species, presented as GR50 values (the concentration of herbicide required to cause a 50% reduction in plant growth).
| Herbicide | Chemical Class | Target Weed | GR50 (g ai/ha) | Reference |
| Fluazifop-P-butyl | Aryloxyphenoxypropionate | Digitaria sanguinalis | 15.6 | [1] |
| Haloxyfop-P-methyl | Aryloxyphenoxypropionate | Digitaria sanguinalis | 10.2 | N/A |
| Trifluralin | Dinitroaniline | Setaria faberi | 120 | N/A |
| Picloram | Pyridine carboxylic acid | Cirsium arvense | 70 | N/A |
Experimental Protocols
Whole-Plant Dose-Response Assay for Herbicides
This protocol is designed to determine the dose-response of a specific weed species to a given herbicide and to calculate the GR50 value.
1. Plant Material and Growth Conditions:
- Grow the target weed species from seed in pots containing a standardized greenhouse potting mix.
- Maintain plants in a controlled environment with a temperature of 22-28°C, a 16-hour photoperiod, and adequate watering.
- Use plants at the 2-4 leaf stage for herbicide application.
2. Herbicide Application:
- Prepare a stock solution of the herbicide in an appropriate solvent (e.g., acetone (B3395972) with a surfactant).
- Create a series of dilutions to achieve a range of application rates.
- Apply the herbicide solutions as a foliar spray using a laboratory track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
- Include an untreated control group sprayed only with the solvent and surfactant.
3. Data Collection and Analysis:
- After a set period (e.g., 14-21 days), harvest the above-ground biomass of both treated and control plants.
- Dry the biomass in an oven at 70°C to a constant weight.
- Calculate the percent reduction in biomass for each treatment relative to the untreated control.
- Use a non-linear regression analysis (e.g., log-logistic model) to determine the GR50 value.
Signaling Pathways and Experimental Workflows
Mode of action for ACCase-inhibiting herbicides.
Workflow for herbicide dose-response assay.
Insecticides: Combating Crop Pests
The trifluoromethylpyridine scaffold is a key component in several insecticides targeting a range of pests, particularly sucking insects like aphids and chewing pests like lepidopteran larvae.
Performance Data
The following table presents the toxicity of selected trifluoromethylpyridine-containing insecticides to various insect pests, expressed as LC50 values (the concentration of insecticide required to kill 50% of the test population).
| Insecticide | Chemical Class | Target Pest | LC50 (mg/L) | Reference |
| Flonicamid | Pyridinecarboxamide | Aphis gossypii | 0.372 (48h) | [2] |
| Sulfoxaflor | Sulfoximine | Aphis gossypii | 3.42 (48h) | [3] |
| Chlorfluazuron | Benzoylurea | Spodoptera litura | 0.85 (larval dip) | N/A |
| Pyridalyl | Pyridinyloxymethyl ether | Plutella xylostella | 2.6 (resistant strain) | [4] |
| Cyantraniliprole | Diamide | Spodoptera littoralis | 8.17 | [5] |
Experimental Protocols
Aphid Bioassay (Leaf-Dip Method)
This protocol is used to determine the toxicity of an insecticide to aphids.
1. Insect Rearing and Plant Material:
- Maintain a healthy, age-synchronized colony of the target aphid species on suitable host plants in a controlled environment.
- Use fully expanded leaves from untreated host plants for the bioassay.
2. Insecticide Treatment:
- Prepare a stock solution of the insecticide and create a series of dilutions in water containing a non-ionic surfactant.
- Dip individual leaves into the respective insecticide solutions for a set duration (e.g., 10-20 seconds).
- Allow the leaves to air-dry.
- Dip control leaves in the surfactant solution only.
3. Infestation and Incubation:
- Place the treated leaves on a layer of agar (B569324) in a petri dish to maintain turgor.
- Transfer a known number of adult aphids (e.g., 20-30) onto each leaf.
- Incubate the petri dishes at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
4. Data Collection and Analysis:
- Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.
- Correct for control mortality using Abbott's formula if necessary.
- Use probit analysis to calculate the LC50 value.
Signaling Pathways and Experimental Workflows
Mode of action for Flonicamid.
Workflow for aphid leaf-dip bioassay.
Fungicides: Protecting Crops from Disease
Trifluoromethylpyridine-containing fungicides are effective against a broad spectrum of fungal pathogens, including those that have developed resistance to other fungicide classes. Their modes of action often involve the disruption of fungal respiration or cell structure.
Performance Data
The following table summarizes the in vitro efficacy of selected trifluoromethylpyridine-containing fungicides against common fungal pathogens, presented as EC50 values (the concentration of fungicide required to inhibit 50% of mycelial growth).
| Fungicide | Chemical Class | Target Pathogen | EC50 (µg/mL) | Reference |
| Fluopyram (B1672901) | Pyridinyl-ethyl-benzamide | Botrytis cinerea | 0.03 - 0.29 | [4] |
| Boscalid | Carboxamide | Botrytis cinerea | 0.062 | [6] |
| Penthiopyrad | Pyrazole-carboxamide | Botrytis cinerea | 1.054 ± 0.633 | [7] |
| Fluazinam | Diaryl-amine | Botrytis cinerea | 0.0196 ± 0.0108 | [8][9] |
| Fluopicolide | Acylpicolide | Phytophthora capsici | 0.24 ± 0.06 | [10] |
| Picoxystrobin | Strobilurin (QoI) | Podosphaera leucotricha | 0.001 - 0.105 | N/A |
| Trifloxystrobin | Strobilurin (QoI) | Podosphaera leucotricha | 0.001 - 0.105 |
Experimental Protocols
In Vitro Fungicide Assay (Mycelial Growth Inhibition)
This protocol is used to determine the in vitro efficacy of a fungicide against a specific fungal pathogen.
1. Fungal Culture and Media Preparation:
- Culture the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
- Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C in a water bath.
2. Fungicide Amendment:
- Prepare a stock solution of the fungicide in an appropriate solvent (e.g., DMSO).
- Add the required volume of the fungicide stock solution to the molten agar to achieve a range of final concentrations.
- Prepare control plates with the solvent alone.
- Pour the amended and control media into sterile petri dishes.
3. Inoculation and Incubation:
- From the margin of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
- Place the mycelial plug in the center of each fungicide-amended and control plate.
- Incubate the plates in the dark at the optimal growth temperature for the fungus.
4. Data Collection and Analysis:
- When the fungal colony on the control plates has reached a significant portion of the plate diameter, measure two perpendicular diameters of the colony on each plate.
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Use a non-linear regression analysis to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Mode of action for SDHI fungicides like Fluopyram.
Workflow for in vitro fungicide efficacy assay.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transcriptomic and functional analyses on a Botrytis cinerea multidrug‐resistant (MDR) strain provides new insights into the potential molecular mechanisms of MDR and fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baseline Sensitivity and Resistance of <i>Botrytis cinerea</i> to Penthiopyrad in Hebei Province, China - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
Validating the Synthesis of 4-(Trifluoromethyl)pyridine: A Comparative Guide to Synthetic Routes and GC-MS Analysis
For researchers, scientists, and professionals in drug development, the purity and efficient synthesis of key intermediates are paramount. This guide provides a comparative analysis of common synthetic routes for 4-(Trifluoromethyl)pyridine, a crucial building block in the pharmaceutical and agrochemical industries. We further detail a comprehensive validation of the synthesis product using Gas Chromatography-Mass Spectrometry (GC-MS), offering a robust protocol for quality control.
This compound is a valuable precursor for a range of biologically active molecules.[1] Its synthesis has been approached through various methods, each with distinct advantages and challenges. This guide explores two prominent synthetic pathways and presents a standardized GC-MS protocol for the validation of the final product, ensuring its suitability for further applications.
Comparative Synthesis of this compound
The selection of a synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. Below, we compare two common methods for the synthesis of this compound and its derivatives.
Table 1: Comparison of Synthetic Routes for this compound Derivatives
| Feature | Method 1: From Ethyl Trifluoroacetate (B77799) | Method 2: From 4-Picoline (Vapor-Phase Fluorination) |
| Starting Materials | Ethyl trifluoroacetate, Allyl bromide, Magnesium | 4-Picoline, Chlorine, Hydrogen Fluoride (B91410) |
| Key Intermediates | 4-Hydroxy-4-trifluoromethyl-1,6-heptadiene | 4-(Trichloromethyl)pyridine (B1266056) |
| Reaction Conditions | Grignard reaction, ozonolysis, cyclization with ammonia (B1221849) | High temperature (>300°C), vapor-phase reaction |
| Yield | ~70% for the final cyclization step[2] | Can be high, but may produce byproducts[1] |
| Advantages | Utilizes commercially available starting materials.[3] Good yield in the final step.[2] | Potentially a more direct route. |
| Disadvantages | Multi-step synthesis.[2] | Requires specialized high-temperature equipment. Formation of multi-chlorinated by-products is possible.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline the experimental procedures for one of the primary synthesis routes and the subsequent GC-MS analysis.
Synthesis of this compound from Ethyl Trifluoroacetate
This method involves the formation of a diene, followed by ozonolysis and cyclization.[2]
Step 1: Synthesis of 4-Hydroxy-4-trifluoromethyl-1,6-heptadiene
-
To a stirred solution of magnesium (2.9 g, 120 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere, a mixture of allyl bromide (14.5 g, 120 mmol) and ethyl trifluoroacetate (7.1 g, 50 mmol) is added dropwise.
-
The reaction mixture is heated at 50°C for 3 hours.
-
The reaction is quenched with a saturated solution of ammonium (B1175870) chloride.
-
The product is extracted with ethyl acetate (B1210297) and washed with brine.
Step 2: Ozonolysis and Reduction
-
The crude 4-hydroxy-4-trifluoromethyl-1,6-heptadiene is subjected to ozonolysis.
-
The resulting ozonide is reduced with dimethyl sulfide.
Step 3: Synthesis of this compound
-
The crude product from the previous step is added to a saturated solution of ammonia in methanol.
-
The mixture is refluxed for 24 hours.
-
The solvent is evaporated in vacuo, and the residue is purified by column chromatography to yield this compound.[2]
GC-MS Analysis Protocol for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds.[4]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
For derivatization, if necessary for related compounds, anhydrous pyridine (B92270) is crucial to prevent the breakdown of silylation reagents like MSTFA.[5]
Validation Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the synthesis and subsequent validation of this compound.
Caption: Synthetic pathway for this compound.
Caption: GC-MS validation workflow for this compound.
The expected mass spectrum of this compound would show a molecular ion peak (M+) at m/z 147.[6] Key fragment ions would include those corresponding to the loss of a fluorine atom (m/z 128) and the trifluoromethyl group (m/z 78). The purity of the synthesized compound is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks.
Alternative Synthetic Approaches
While the synthesis from ethyl trifluoroacetate provides a reliable route, other methods have been developed. For instance, the fluorination of 4-(trichloromethyl)pyridine using reagents like antimony trifluoride or hydrogen fluoride at high temperatures and pressures represents a more direct but technologically demanding approach.[1][7] Another strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[1] The choice of method will ultimately be guided by the specific capabilities and requirements of the laboratory.
By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently synthesize and verify the purity of this compound, ensuring the quality of this critical intermediate for their research and development endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. reddit.com [reddit.com]
- 6. This compound | 3796-24-5 [chemicalbook.com]
- 7. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
A Comparative Guide to the Metabolic Stability of Drugs Containing a Trifluoromethylpyridine Moiety
In the realm of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for enhancing the pharmacokinetic profiles of lead compounds. Among these, the trifluoromethylpyridine moiety has emerged as a critical structural motif for improving metabolic stability.[1][2] This guide provides an objective comparison of the metabolic stability of drugs containing this moiety with other alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The trifluoromethyl (-CF3) group, owing to the high strength of the carbon-fluorine bond, is known to block sites susceptible to metabolism.[3] Its strong electron-withdrawing nature can also deactivate adjacent aromatic rings, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This often translates to increased metabolic stability, improved bioavailability, and enhanced binding affinity to target proteins.[1][5]
Experimental Assessment of Metabolic Stability
A key in vitro assay to evaluate the metabolic stability of a compound is the liver microsomal stability assay.[6][7] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily cytochrome P450s.[7][8] The data generated, such as half-life (t1/2) and intrinsic clearance (CLint), are crucial for predicting the in vivo hepatic clearance of a drug.[6][7]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a test compound using human liver microsomes (HLM).
1. Materials and Reagents:
-
Test compound and positive control compounds (e.g., compounds with known high and low clearance).
-
Human liver microsomes (HLM).[9]
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).[10]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9][10]
-
Magnesium chloride (MgCl2).[10]
-
Ice-cold acetonitrile (B52724) or methanol (B129727) (for reaction termination).[9]
-
Internal standard for analytical quantification.[10]
-
Analytical instruments such as LC-MS/MS.[9]
2. Procedure:
-
Preparation:
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine the liver microsomal solution with the test compound (final concentration typically 1-10 µM).[9][10]
-
Pre-incubate the mixture at 37°C with gentle shaking.[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[6][11] A control incubation without the NADPH system should be included to assess non-CYP-mediated degradation or chemical instability.[11]
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[6]
Data Presentation: Comparative Metabolic Stability
The following table presents illustrative data comparing the metabolic stability of a hypothetical trifluoromethylpyridine-containing drug (Compound A) with its non-fluorinated pyridine (B92270) analog (Compound B) and a difluoromethoxy-substituted analog (Compound C) in human liver microsomes.
| Compound | Moiety | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Trifluoromethylpyridine | > 60 | < 10 |
| Compound B | Pyridine (non-fluorinated) | 15 | 46.2 |
| Compound C | Difluoromethoxypyridine | 45 | 15.4 |
| Verapamil | Positive Control (High Clearance) | 5 | 138.6 |
| Carbamazepine | Positive Control (Low Clearance) | > 60 | < 10 |
This data is illustrative and actual values are highly dependent on the specific molecular scaffold.
Visualizations
Below are diagrams illustrating the experimental workflow for the metabolic stability assay and the central role of CYP enzymes in drug metabolism.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: Simplified pathway of drug metabolism via Cytochrome P450 enzymes.
Comparative Analysis and Discussion
Trifluoromethylpyridine vs. Non-fluorinated Analogs
The primary advantage of the trifluoromethyl group is its ability to block metabolic soft spots. A common metabolic pathway for aromatic rings is hydroxylation, catalyzed by CYP enzymes.[8] The strong electron-withdrawing nature of the -CF3 group deactivates the pyridine ring, making it more resistant to this oxidative attack.[3] As illustrated in the hypothetical data table, Compound A (trifluoromethylpyridine) exhibits a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart, Compound B. This enhanced stability is a direct result of the C-F bond's high dissociation energy, which resists enzymatic cleavage.[4]
Trifluoromethylpyridine vs. Other Fluorinated Moieties
The difluoromethoxy (-OCF2H) group is another common moiety used to improve metabolic stability, often as a bioisostere for a metabolically labile methoxy (B1213986) group.[3] While generally effective at preventing O-demethylation, its overall impact on the stability of the entire molecule can be less pronounced than that of a trifluoromethyl group. The metabolic fate may shift to other parts of the molecule, such as the pyridine ring itself.[3] In our illustrative data, Compound C (difluoromethoxypyridine) shows improved stability over the non-fluorinated analog but is still metabolized more rapidly than the trifluoromethylpyridine derivative. The choice between these groups depends on the specific metabolic liabilities of the lead compound and other desired physicochemical properties.
Potential Metabolic Liabilities
Despite the enhanced stability, drugs containing a trifluoromethylpyridine moiety are not immune to metabolism. Metabolism can still occur at other positions on the molecule. Furthermore, in some cases, the metabolism of fluorinated compounds can lead to the formation of reactive metabolites, a process known as bioactivation.[13] For instance, studies on 3-trifluoromethylpyridine have shown it can be metabolized to 3-trifluoromethylpyridine-N-oxide, a metabolite associated with toxicity.[14] Therefore, it is crucial to perform thorough metabolite identification studies to understand the complete metabolic profile and ensure the safety of the drug candidate.
Conclusion
The incorporation of a trifluoromethylpyridine moiety is a highly effective strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[2] By blocking sites of oxidative metabolism, this group can significantly increase a drug's half-life and reduce its intrinsic clearance, leading to an improved pharmacokinetic profile.[4] However, while it offers a distinct advantage over non-fluorinated and some other fluorinated analogs, a comprehensive assessment including metabolite profiling is essential to fully characterize the disposition of the drug and identify any potential safety liabilities. The in vitro microsomal stability assay remains a fundamental tool in this evaluation, providing critical data to guide the drug development process.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. youtube.com [youtube.com]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. A rational chemical intervention strategy to circumvent bioactivation liabilities associated with a nonpeptidyl thrombopoietin receptor agonist containing a 2-amino-4-arylthiazole motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(Trifluoromethyl)pyridine and Other Fluorinated Pyridines in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridines, in particular, have become indispensable building blocks for developing novel therapeutics. The introduction of fluorine can significantly enhance crucial drug-like properties, including metabolic stability, binding affinity, and bioavailability.
This guide provides an objective comparison of 4-(Trifluoromethyl)pyridine against other common fluorinated pyridines, such as 2-fluoropyridine (B1216828), 3-fluoropyridine, and 3,5-difluoropyridine. By presenting key physicochemical data, exploring their differential impacts on drug design parameters, and providing detailed experimental protocols, this document serves as a practical resource for researchers aiming to make informed decisions in the design of next-generation pharmaceuticals.
Physicochemical Properties: A Quantitative Comparison
The choice of a fluorinated pyridine (B92270) building block is often dictated by the need to fine-tune specific physicochemical properties. The trifluoromethyl group (-CF3) exerts a powerful electron-withdrawing effect and significantly increases lipophilicity, distinguishing it from single fluorine atom substitutions.
The table below summarizes key quantitative data for this compound and other selected fluorinated pyridines, allowing for a direct comparison of their fundamental properties.
| Property | This compound | 2-Fluoropyridine | 3-Fluoropyridine | 3,5-Difluoropyridine |
| Molecular Formula | C₆H₄F₃N | C₅H₄FN | C₅H₄FN | C₅H₃F₂N |
| Molecular Weight ( g/mol ) | 147.10 | 97.09 | 97.09 | 115.08[1] |
| Boiling Point (°C) | 110 | 126 | 107-108[2][3] | 92-93[1] |
| Density (g/mL at 25°C) | 1.27 | 1.128 | 1.13[2] | 1.256 |
| pKa | 2.92 (Predicted) | -0.44[4] | 2.97[5] | Not Available |
| Calculated LogP | 1.7 | 0.8 | 0.8 | 1.1 (Predicted) |
Note: Data is compiled from various sources and should be considered representative. Experimental conditions can affect measured values.
Impact on Critical Drug Design Parameters
The seemingly subtle difference between a -CF3 group and a single -F atom can have profound consequences for a drug candidate's behavior.
-
Metabolic Stability : The trifluoromethyl group is a highly effective metabolic blocker. The strength of the C-F bonds makes the -CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are a primary route of drug clearance. Placing a -CF3 group at a known metabolic "soft spot" on an aromatic ring is a common and powerful strategy to increase a drug's half-life. While a single fluorine atom also increases metabolic stability compared to a C-H bond, its blocking ability is less pronounced than that of the sterically and electronically robust -CF3 group.
-
Acidity/Basicity (pKa) : The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyridine nitrogen (lowers the pKa). As seen in the table, the predicted pKa of this compound is substantially lower than that of pyridine itself (~5.2). This modulation is critical because it determines the charge state of the molecule at physiological pH (7.4), which in turn affects solubility, cell membrane permeability, and the ability to form ionic interactions with protein targets. Mono- and di-fluorination also lower the pKa, but the effect of the 4-CF3 group is generally more dramatic. For instance, the pKa of 2-fluoropyridine is significantly lowered to -0.44, making it much less basic.[4]
-
Lipophilicity and Binding Affinity : Fluorine substitution generally increases a molecule's lipophilicity (LogP). The -CF3 group provides a substantial boost in lipophilicity compared to a single fluorine atom. This can enhance a drug's ability to cross cell membranes and improve its binding affinity to hydrophobic pockets within a target protein. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity, making the choice of fluorination a careful balancing act.
Application in Drug Discovery: A Case Study with RAF Inhibitors
Fluorinated pyridines are integral components of many targeted therapies, particularly in oncology. For example, this compound and its derivatives are found in RAF inhibitors like Naporafenib.[6][7] These drugs target the RAF kinases within the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers due to mutations in genes like RAS or BRAF.[8][9]
The trifluoromethylpyridine moiety in such inhibitors often serves to enhance metabolic stability and optimize binding interactions within the ATP-binding pocket of the RAF kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[6][8]
Experimental Protocols
To assess the practical impact of fluorination on drug metabolism, in vitro assays are essential. The following is a detailed protocol for a common experiment used in drug discovery.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound (e.g., a novel compound containing a fluorinated pyridine) by phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
Test Compound (TC) stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂) solution
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Dextromethorphan, Midazolam)
-
Acetonitrile (B52724) (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and sealing mats
-
Centrifuge capable of holding 96-well plates
Experimental Workflow:
Procedure:
-
Preparation :
-
Prepare working solutions of the test compound and positive controls in phosphate buffer to achieve a final incubation concentration of 1 µM.[10] The final DMSO concentration should be less than 0.5%.[10]
-
Thaw human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Add MgCl₂ to a final concentration of 3.3 mM.[11]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation :
-
In a 96-well plate, add the microsomal suspension to the wells containing the test compound working solutions.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The time of this addition is considered T=0.
-
-
Sampling and Quenching :
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard (typically 3-5 times the incubation volume).[11]
-
For the T=0 sample, the quenching solution should be added before the NADPH system.
-
-
Sample Processing and Analysis :
-
Once all time points are collected, seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the peak area ratio of the remaining test compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.
Conclusion
The selection of a specific fluorinated pyridine is a critical decision in drug design that profoundly influences a compound's pharmacokinetic and pharmacodynamic profile.
-
This compound is an exceptional choice when the primary goal is to maximize metabolic stability and significantly increase lipophilicity. Its potent electron-withdrawing effect provides a substantial reduction in the basicity of the pyridine nitrogen.
-
Monofluoropyridines (2-Fluoro and 3-Fluoro) offer a more nuanced approach. They provide a moderate increase in metabolic stability and lipophilicity while allowing for finer tuning of the pyridine's pKa. 2-Fluoropyridine is particularly useful as its fluorine atom can also serve as a leaving group in nucleophilic aromatic substitution reactions, providing synthetic versatility.[12]
-
Difluoropyridines (e.g., 3,5-Difluoro) provide an intermediate level of property modulation, offering a stronger electronic effect than a single fluorine atom without the dramatic increase in lipophilicity associated with the -CF3 group.
Ultimately, the optimal choice depends on the specific objectives of the drug discovery program. A thorough understanding of the quantitative differences between these valuable building blocks allows medicinal chemists to rationally design molecules with a higher probability of success.
References
- 1. innospk.com [innospk.com]
- 2. 3-Fluoropyridine | 372-47-4 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 5. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 6. Naporafenib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Naporafenib - Erasca - AdisInsight [adisinsight.springer.com]
- 8. What is Naporafenib used for? [synapse.patsnap.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. innospk.com [innospk.com]
A Comparative Guide to the Synthesis of Trifluoromethylpyridines: Established Routes vs. Modern Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of trifluoromethylpyridines is a critical aspect of creating novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making these pyridine (B92270) derivatives highly valuable building blocks. This guide provides an objective comparison of established and new methods for trifluoromethylpyridine synthesis, supported by experimental data and detailed protocols.
Executive Summary
Traditional methods for synthesizing trifluoromethylpyridines, primarily through halogen exchange or a building block approach, have been the industry standard for decades. While reliable, these methods often require harsh reaction conditions and multiple steps. In recent years, novel strategies focusing on direct C-H trifluoromethylation have emerged, offering milder conditions, improved regioselectivity, and greater functional group tolerance. This guide will delve into the specifics of these methods, presenting a clear comparison to aid in the selection of the most appropriate synthetic route.
Comparison of Key Synthesis Methods
The following table summarizes the key performance indicators for established and new methods of trifluoromethylpyridine synthesis.
| Method Category | Specific Method | Starting Material | Key Reagents/Catalysts | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Established Routes | Halogen Exchange (Vapor Phase) | Trichloromethylpyridine | HF, Cl2, Transition Metal Catalyst (e.g., FeF3) | >300 | Continuous | Good | Scalable, continuous process | High energy, harsh conditions, potential for byproducts |
| Halogen Exchange (Liquid Phase) | Trichloromethylpyridine | Anhydrous HF, FeCl3 | 150 - 250 | 1 - 100 h | High | High yield | High pressure, corrosive reagents | |
| Building Block (Cyclocondensation) | Trifluoromethylated acyclic precursor | Base or Acid | Varies | Varies | Good to Excellent | Access to diverse structures | Precursor synthesis can be multi-step | |
| New Methods | Direct C-H Trifluoromethylation (N-oxide) | Pyridine N-oxide | TFAA, Photocatalyst (e.g., Ru(bpy)3Cl2) | Room Temp | 2 - 6 h | Up to 94% | Mild conditions, good functional group tolerance | Requires N-oxide preparation |
| Direct C-H Trifluoromethylation (Hydrosilylation) | Pyridine derivative | MePhSiH2, B(C6F5)3, Togni Reagent I | 0 - 65 | Varies | Moderate to High | High regioselectivity for C3 position | Multi-step one-pot procedure | |
| Direct C-H Trifluoromethylation (N-ylide) | Pyridine | Togni's reagent, Na2CO3 | 80 | 12 h | Up to 85% | Good functional group tolerance | Requires specific pyridine precursors | |
| Photoredox Catalysis | Pyridone | Langlois' reagent (NaSO2CF3) | Room Temp | 24 h | 56 - 93% | Catalyst-free, operationally simple | Primarily demonstrated on pyridones |
Detailed Experimental Protocols
Established Route: Halogen Exchange (Liquid Phase Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine)
This protocol is adapted from established industrial processes.
Materials:
-
Anhydrous Hydrogen Fluoride (HF)
-
Anhydrous Ferric Chloride (FeCl3)
-
Polyethylene or other HF-resistant reactor
Procedure:
-
To a suitable HF-resistant reactor, add 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq).
-
Add anhydrous FeCl3 (0.01 - 0.1 eq) as a catalyst.
-
Cool the mixture and carefully add anhydrous HF (at least 3.0 eq).
-
Seal the reactor and heat to a temperature between 150-180°C.[1]
-
Maintain the reaction at this temperature with stirring for 24-48 hours. The reaction progress can be monitored by GC analysis of quenched aliquots.
-
After completion, cool the reactor to room temperature and carefully vent any excess HF into a suitable scrubber.
-
The reaction mixture is then quenched with water or a basic solution (e.g., sodium bicarbonate) to neutralize the remaining acid.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation to afford 2,3-dichloro-5-(trifluoromethyl)pyridine. A conversion rate of 100% and a selectivity of 98% have been reported for similar processes.[2]
New Method: Direct C-H Trifluoromethylation via N-oxide Activation (Photoredox Approach)
This protocol is based on recent advances in photoredox catalysis.[3]
Materials:
-
Substituted Pyridine N-oxide
-
Trifluoroacetic Anhydride (B1165640) (TFAA)
-
[Ru(bpy)3]Cl2 or a similar photocatalyst
-
Anhydrous solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel equipped with a stir bar, dissolve the pyridine N-oxide (1.0 eq) in the anhydrous solvent.
-
Add the photocatalyst (e.g., 1-5 mol%).
-
Add trifluoroacetic anhydride (TFAA) (2.0 - 3.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiate the mixture with a visible light source at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times are typically in the range of 2-6 hours.[3]
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the trifluoromethylated pyridine. Yields for this method can be as high as 94%.[4]
Visualizing the Synthetic Pathways
To better illustrate the differences between these synthetic strategies, the following diagrams outline the core chemical transformations.
Caption: Established Halogen Exchange Pathway.
Caption: Established Building Block Pathway.
Caption: New Direct C-H Trifluoromethylation Pathway.
Workflow Comparison
The following diagram illustrates the general workflow for established versus new synthesis methods, highlighting the potential for reduced step count and milder conditions with modern approaches.
Caption: General Workflow Comparison.
Conclusion
The synthesis of trifluoromethylpyridines has evolved significantly. While established methods like halogen exchange remain crucial for large-scale industrial production, the newer direct C-H trifluoromethylation techniques offer considerable advantages in terms of efficiency, selectivity, and milder reaction conditions, particularly for laboratory-scale synthesis and the rapid generation of diverse compound libraries in drug discovery. The choice of method will ultimately depend on the specific target molecule, required scale, and available resources. Researchers are encouraged to consider the benefits of these modern approaches to accelerate their research and development efforts.
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Trifluoromethylpyridine Amides and Commercial Bactericides
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data highlights the potent antibacterial activity of novel trifluoromethylpyridine amides, positioning them as promising alternatives to conventional commercial bactericides. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Trifluoromethylpyridine amides have demonstrated significant antibacterial efficacy, with Minimum Inhibitory Concentrations (MICs) comparable to, and in some cases exceeding, those of widely used commercial bactericides against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. While commercial bactericides often employ broad, non-specific mechanisms of action like membrane disruption, emerging research suggests that trifluoromethylpyridine derivatives may act on specific molecular targets, such as ATP synthase, offering a more targeted approach to antibacterial therapy.
Quantitative Comparison of Antibacterial Efficacy
The antibacterial efficacy of trifluoromethylpyridine amides and common commercial bactericides is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL), which represents the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 1: Comparative MIC of Trifluoromethylpyridine Amides vs. Commercial Bactericides against Staphylococcus aureus (Gram-positive)
| Compound Class | Specific Compound/Active Ingredient | MIC (µg/mL) |
| Trifluoromethylpyridine Amides | 4-Trifluoromethylpyridine Nucleoside Analogues | 1.3 - 4.9[1] |
| Fluoroaryl Trifluoromethylpyridine Derivatives | 1.8 - 5.5[1] | |
| Commercial Bactericides | Benzalkonium Chloride | 8 - 64 |
| Chlorhexidine | 4 - 128 | |
| Amoxicillin (Reference Antibiotic) | 1.0 - 2.0[1] |
Table 2: Comparative MIC of Trifluoromethylpyridine Amides vs. Commercial Bactericides against Escherichia coli (Gram-negative)
| Compound Class | Specific Compound/Active Ingredient | MIC (µg/mL) |
| Trifluoromethylpyridine Amides | 4-Trifluoromethylpyridine Nucleoside Analogues | 1.3 - 4.9[1] |
| Fluoroaryl Trifluoromethylpyridine Derivatives | 1.8 - 5.5[1] | |
| Commercial Bactericides | Benzalkonium Chloride | 8 - 256 |
| Chlorhexidine | 4 - 128 | |
| Amoxicillin (Reference Antibiotic) | 1.0 - 2.0[1] |
Experimental Protocols
The following section details the standardized methodology used to determine the Minimum Inhibitory Concentration (MIC) values presented in the tables above.
Broth Microdilution Method for MIC Determination
This method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB). The final concentration of the inoculum is adjusted to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The trifluoromethylpyridine amides and commercial bactericides are serially diluted in the broth medium in a 96-well microtiter plate. This creates a range of concentrations to test.
-
Inoculation: Each well of the microtiter plate containing the diluted compounds is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the bacterium.
Mechanism of Action and Signaling Pathways
Commercial Bactericides: Broad-Spectrum Disruption
Commercial bactericides, such as quaternary ammonium (B1175870) compounds (e.g., benzalkonium chloride) and bisbiguanides (e.g., chlorhexidine), generally exert their antibacterial effect through non-specific mechanisms. Their primary mode of action involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and ultimately cell death. This broad-spectrum activity is effective but can also impact host cells at higher concentrations.
Trifluoromethylpyridine Amides: Targeted Enzyme Inhibition
Preliminary research suggests a more targeted mechanism of action for certain pyridine (B92270) derivatives. One identified target is the bacterial F1Fo ATP synthase, a crucial enzyme for energy production in bacteria.[2] By inhibiting this enzyme, these compounds effectively cut off the bacteria's energy supply, leading to cell death. This targeted approach may offer improved selectivity and a more favorable safety profile.
Caption: Inhibition of bacterial ATP synthase by trifluoromethylpyridine amides.
Experimental Workflow for Efficacy Testing
The general workflow for evaluating the antibacterial efficacy of a novel compound compared to a commercial bactericide is outlined below.
Caption: Workflow for comparative antibacterial efficacy testing.
Conclusion
The data presented in this guide indicates that trifluoromethylpyridine amides are a class of compounds with significant antibacterial potential. Their efficacy against both Gram-positive and Gram-negative bacteria, coupled with a potentially more specific mechanism of action, makes them attractive candidates for further research and development as novel antibacterial agents. Continued investigation into their spectrum of activity, safety profile, and in vivo efficacy is warranted to fully elucidate their therapeutic potential.
References
Unlocking Potent Biological Activity: A Comparative Guide to the Structure-Activity Relationship of 4-(Trifluoromethyl)pyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 4-(trifluoromethyl)pyridine derivatives, a privileged scaffold in medicinal chemistry, detailing their structure-activity relationships (SAR) as potent inhibitors of key biological targets, supported by experimental data and detailed protocols.
The strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position of a pyridine (B92270) ring significantly influences the physicochemical properties of the resulting molecule, often leading to enhanced potency, improved metabolic stability, and better cellular permeability. This has made this compound derivatives a focal point in the development of novel therapeutics, particularly in oncology and infectious diseases.
Anticancer Activity: Targeting the PI3K/mTOR Signaling Pathway
A significant body of research has focused on this compound derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancer. The following tables summarize the SAR of these compounds against PI3Kα and mTOR.
Table 1: SAR of 4-(Trifluoromethyl)-5-(1,3,5-triazin-2-yl)pyridin-2-amine Derivatives as PI3K/mTOR Inhibitors.[1][2][3]
| Compound | R Group | PI3Kα (Ki, nM) | mTOR (Ki, nM) | p-Akt Ser473 IC50 (nM) | p-S6 Ser235/236 IC50 (nM) |
| PQR309 (5) | H | 17 | 61 | 122 | 142 |
| 17 | (S)-3-methylmorpholine | 53 | 137 | 248 | 283 |
| 32 | (S)-3-methylmorpholine (asymmetric) | 8.5 | 25.5 | 109 | - |
| 35 | cis-3,5-dimethylmorpholine (asymmetric) | 11 | 35 | - | - |
Key SAR Observations for PI3K/mTOR Inhibitors:
-
Introduction of a C4-trifluoromethyl group on the pyridine ring significantly increases cellular potency and enzymatic targeting compared to unsubstituted or methyl-substituted analogs.[1][2]
-
Asymmetric substitution on the triazine ring , particularly with substituted morpholines like (S)-3-methylmorpholine, can lead to a notable increase in potency for both PI3K and mTOR.[3] For instance, compound 32 showed a 2-fold increase in affinity for both PI3K and mTOR compared to its symmetrically substituted counterpart.[3]
-
The 2-amino group on the pyridine ring is crucial for activity, forming key hydrogen bond interactions with aspartate residues in the kinase hinge region.[1][2]
Below is a diagram illustrating the general workflow for evaluating these kinase inhibitors.
Antibacterial Activity: Novel Nucleoside and Non-Nucleoside Analogs
This compound derivatives have also been investigated as potential antibacterial agents. The following table summarizes the minimum inhibitory concentrations (MICs) of a series of fluorinated pyridine nucleosides and non-nucleoside analogs against various bacterial strains.
Table 2: Antibacterial Activity (MIC, µg/mL) of this compound Derivatives.[4][5]
| Compound | Staphylococcus aureus | Bacillus infantis | Escherichia coli | Stenotrophomonas maltophilia |
| 4 | 2.1 | 2.5 | 3.3 | 1.5 |
| 5 | 1.9 | 2.2 | 2.9 | 1.3 |
| 6 | 3.5 | 4.1 | 4.9 | 2.8 |
| 7 | 2.8 | 3.2 | 4.5 | 2.1 |
| 8a | 3.3 | 3.9 | 5.5 | 2.5 |
| 8b | 2.5 | 2.9 | 4.8 | 1.8 |
| Amoxicillin | 1.0 | 1.5 | 2.0 | 1.0 |
Key SAR Observations for Antibacterial Agents:
-
The synthesized fluorinated pyridine nucleosides (4-7 ) and non-nucleoside analogues (8a, 8b ) demonstrated good antibacterial activity against the tested strains, with MIC values in the low microgram per milliliter range.[4][5]
-
Compound 5 was the most potent among the tested derivatives against most strains, suggesting that the specific sugar moiety and its stereochemistry play a role in its activity.[4]
The logical relationship for determining antibacterial efficacy is depicted in the diagram below.
References
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 4-(Trifluoromethyl)pyridine, a common reagent in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the appropriate personal protective equipment (PPE).
Key Hazards:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Skin and Eye Irritant: Avoid contact with skin and eyes.[1][2]
-
Respiratory Irritant: Use only in a well-ventilated area, preferably a chemical fume hood.[2]
Quantitative Data for Disposal Planning
While specific regulatory disposal limits can vary by jurisdiction, the following table summarizes key data points for the safe management of this compound waste.
| Parameter | Value/Recommendation | Source(s) |
| EPA Hazardous Waste Code | Likely D001 (Ignitability); potentially D038 (Pyridine) | [3][4][5] |
| UN Number (Shipping) | UN1993 (for Flammable liquids, n.o.s.) | [6][7] |
| Recommended Glove Material | Neoprene, Butyl Rubber | [8][9][10] |
| Waste Container Material | Chemically resistant, tightly sealed containers. Avoid long-term storage in HDPE. | [11][12][13][14] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and reducing agents. | [14] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[2] This process should be equipped with an afterburner and scrubber to handle the combustion byproducts, which may include hydrogen fluoride.[2]
Procedure for Preparing Waste for Disposal:
-
Segregation: Collect waste this compound and materials contaminated with it in a dedicated, clearly labeled waste container. Do not mix with incompatible waste streams.[14]
-
Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. While short-term use of various plastics may be acceptable, long-term storage in High-Density Polyethylene (HDPE) is not recommended for pyridine-based compounds due to potential degradation.[11][12] Borosilicate glass or a more robust polymer container is preferable.
-
Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, irritant).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted incineration facility.[2]
Note on Neutralization: Currently, there are no widely established and validated protocols for the chemical neutralization of this compound as a primary disposal method in a standard laboratory setting. Attempting to neutralize this compound without a proper, validated procedure can be dangerous and is not recommended.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. wku.edu [wku.edu]
- 5. epa.gov [epa.gov]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. download.basf.com [download.basf.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 11. astisensor.com [astisensor.com]
- 12. professionalplastics.com [professionalplastics.com]
- 13. calpaclab.com [calpaclab.com]
- 14. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-(Trifluoromethyl)pyridine
Essential Safety and Handling Guide for 4-(Trifluoromethyl)pyridine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 3796-24-5). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a colorless to pale yellow liquid with a strong, pungent odor.[1][2][3] It is classified as a hazardous substance with multiple risks. The primary hazards associated with this chemical are summarized below.
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor[4][5] | 🔥 |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[4][6] | ❗ |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[4][6] | ❗ |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[4][6][7] | ❗ |
Personal Protective Equipment (PPE) Recommendations
Appropriate PPE is the primary defense against chemical exposure. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical safety goggles[8][9] | Nitrile or neoprene gloves[8][9][10] | Laboratory coat[8][9] | Required only if outside a certified chemical fume hood[7] |
| Conducting Reactions | Chemical safety goggles and face shield[10][11] | Nitrile or neoprene gloves[8][9][10] | Laboratory coat[8][9] | Work must be conducted in a certified chemical fume hood[7][8][9] |
| Handling Spills | Chemical safety goggles and face shield[10][11] | Butyl rubber gloves[12] | Laboratory coat[8][9] | NIOSH-approved respirator with an appropriate filter (e.g., type ABEK EN14387) is necessary[5][7] |
| Waste Disposal | Chemical safety goggles[8][9] | Nitrile or neoprene gloves[8][9][10] | Laboratory coat[8][9] | Not generally required if containers are sealed and handled properly |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical. The following protocols provide step-by-step guidance from preparation to waste management.
Preparation and Engineering Controls
-
Verify Ventilation : Before handling, ensure a certified chemical fume hood is operational.[7][8][9]
-
Safety Equipment : Confirm that a fully functional emergency eyewash station and safety shower are unobstructed and readily accessible.[8][10]
-
Designated Area : Cordon off a specific area within the fume hood for handling this compound to contain potential spills.[7]
-
Ignition Sources : Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the handling area.[9][11]
Standard Handling Protocol
-
Don PPE : Put on all required PPE as specified in the table above before entering the designated handling area.
-
Chemical Transfer : Conduct all transfers of this compound within the chemical fume hood to minimize inhalation exposure.[7] Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[10][13][14]
-
Container Management : Keep the chemical container tightly closed when not in use.[9][11]
-
Decontamination : After handling, wipe down the work area with an appropriate solvent, followed by a soap and water wash.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11][15]
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[8] Remove all contaminated clothing. If skin irritation occurs, seek medical attention.[13] |
| Inhalation | Move the individual to fresh air.[7][8] If breathing is difficult, administer oxygen. Seek medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting.[7][11] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[7] |
Spill Response Protocol
-
Evacuate : For any spill outside of a fume hood, or for large spills, evacuate the immediate area and alert colleagues.[10]
-
Ventilate : Ensure the area is well-ventilated.[10]
-
Contain : For small spills within a fume hood, contain the liquid using an inert absorbent material such as sand or vermiculite.[10][12] Do not use combustible materials.
-
Collect : Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[13]
-
Decontaminate : Clean the spill area with a suitable solvent and then wash with soap and water.[10]
-
Report : Report the spill to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.[10]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.[7]
-
Waste Collection : All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[7][9]
-
Containerization : Collect all waste in a clearly labeled, sealed, and chemically compatible waste container.[7][12]
-
Storage : Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[10][12]
-
Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, regional, and national regulations.[7][13]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. CAS 3796-24-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound Supplier & Manufacturer in China | CAS 461-85-2 | Properties, Applications & Safety Data [pipzine-chem.com]
- 4. This compound | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 3796-24-5 [sigmaaldrich.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. benchchem.com [benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. fishersci.com [fishersci.com]
- 15. acrospharma.co.kr [acrospharma.co.kr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
